Chlorosulfurous acid, ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chlorosulfinyloxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO2S/c1-2-5-6(3)4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTYXOAEBUZAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884280 | |
| Record name | Chlorosulfurous acid, ethyl ester | |
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Molecular Weight |
128.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6378-11-6 | |
| Record name | Chlorosulfurous acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6378-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chlorosulfurous acid, ethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorosulfurous acid, ethyl ester | |
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| Record name | Chlorosulfurous acid, ethyl ester | |
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| Record name | Ethyl chlorosulphite | |
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Foundational & Exploratory
An In-depth Technical Guide to Chlorosulfurous Acid, Ethyl Ester: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chlorosulfurous acid, ethyl ester, also known as ethyl chlorosulfite. This reactive intermediate plays a role in organic synthesis, particularly in the conversion of alcohols to alkyl chlorides. This document details its synthesis, physical and spectral properties, and includes experimental protocols and visualizations to aid in its practical application and understanding.
Synthesis of this compound
This compound is synthesized by the reaction of thionyl chloride (SOCl₂) with ethanol (C₂H₅OH). The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. The reaction proceeds through the formation of an intermediate chlorosulfite ester.
A general procedure for the synthesis involves the dropwise addition of thionyl chloride to a cooled solution of ethanol and pyridine in an appropriate solvent like ethyl acetate. The reaction is typically stirred for a short period at a low temperature before being quenched with water.
Experimental Protocol: Synthesis of Ethyl Chlorosulfite
A detailed experimental protocol for the synthesis of ethyl chlorosulfite is as follows:
-
Reaction Setup: A solution of ethanol (1.1 equivalents) and pyridine (1.1 equivalents) is prepared in ethyl acetate. The solution is cooled to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride (1.05 equivalents) is dissolved in ethyl acetate and added dropwise to the cooled ethanol-pyridine solution with stirring.
-
Reaction Time: The reaction mixture is stirred at 0 °C for 30 minutes.
-
Quenching: The reaction is quenched by the addition of water.
-
Extraction: The mixture is extracted with water and brine. The organic layer is separated.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by distillation.
Physicochemical Properties
This compound is a colorless liquid. Due to its reactive nature, it is often used in situ. A summary of its known and estimated physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂H₅ClO₂S | --INVALID-LINK-- |
| Molecular Weight | 128.58 g/mol | --INVALID-LINK-- |
| Boiling Point | 43 °C at 63 mbar (estimated ~130-140 °C at 1 atm) | [1] |
| Density | ~1.2-1.3 g/cm³ (estimated) | |
| CAS Number | 6378-11-6 | --INVALID-LINK-- |
Spectroscopic Characterization
The characterization of this compound is crucial for confirming its synthesis and purity. The following sections detail the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of ethyl chlorosulfite.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group.
-
δ 4.63 (dq, 1H, J = 7.1, 10.1 Hz)
-
δ 4.49 (dq, 1H, J = 7.1, 10.1 Hz)
-
A triplet for the methyl protons is also expected, though not explicitly detailed in the cited source.[1]
¹³C NMR (300 MHz, CDCl₃): The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H NMR | |||
| -OCH₂- | 4.63, 4.49 | dq, dq | 7.1, 10.1 Hz |
| -CH₃ | Not specified | t | |
| ¹³C NMR | |||
| -OCH₂- | 63.9 | ||
| -CH₃ | 14.7 |
Infrared (IR) Spectroscopy
-
C-H stretching: Around 2900-3000 cm⁻¹ for the alkyl C-H bonds.
-
S=O stretching: A strong absorption band is expected in the region of 1200-1250 cm⁻¹.
-
S-O stretching: A stretching vibration for the S-O single bond is expected in the 800-1000 cm⁻¹ region.
-
C-O stretching: A band for the C-O single bond should appear in the 1000-1100 cm⁻¹ region.
-
S-Cl stretching: A weaker absorption is expected for the S-Cl bond, typically in the 400-600 cm⁻¹ range.
For comparison, the related compound ethyl chlorosulfonate shows a boiling point of 152.5°C.[2]
Mass Spectrometry (MS)
Detailed experimental mass spectral data for ethyl chlorosulfite is not widely reported. As a reactive intermediate, it may be challenging to obtain a clean mass spectrum. However, based on its structure, the following fragmentation pattern can be predicted under electron ionization (EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (128.58 g/mol ) would be expected, although it may be weak due to the compound's instability.
-
Loss of Cl: A significant fragment at m/z 93 resulting from the loss of a chlorine radical.
-
Loss of C₂H₅O: A fragment at m/z 83 corresponding to the [SOCl]⁺ ion.
-
Loss of SOCl: A fragment at m/z 45 corresponding to the [C₂H₅O]⁺ ion.
-
Formation of Ethyl Cation: A fragment at m/z 29 corresponding to the [C₂H₅]⁺ ion.
Stability and Decomposition
Ethyl chlorosulfite is known to be an unstable intermediate. It readily decomposes, particularly upon heating, to yield ethyl chloride (C₂H₅Cl) and sulfur dioxide (SO₂). This decomposition is a key step in the overall reaction of ethanol with thionyl chloride to produce ethyl chloride.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow of ethyl chlorosulfite.
Characterization Logic
Caption: Logical flow of characterization methods.
References
An In-Depth Technical Guide to the Decomposition Pathways of Chlorosulfurous Acid, Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorosulfurous acid, ethyl ester, also known as ethyl chlorosulfite, is a reactive chemical intermediate utilized in various organic syntheses. Its inherent instability necessitates a thorough understanding of its decomposition pathways to ensure safe handling, optimize reaction conditions, and minimize impurity formation in pharmaceutical and chemical manufacturing processes. This technical guide provides a comprehensive overview of the primary decomposition routes of ethyl chlorosulfite, including thermal degradation, hydrolysis, and reactions with common nucleophiles. Detailed experimental protocols for studying these pathways are presented, alongside a quantitative analysis of decomposition products and kinetics, primarily drawing from data on the closely related and well-studied analogue, ethyl chloroformate, due to the limited availability of specific kinetic data for ethyl chlorosulfite.
Introduction
This compound (EtOSOCl) is a key reagent in organic synthesis, often generated in situ for the conversion of alcohols to alkyl chlorides and in the preparation of sulfites. Its reactivity stems from the electrophilic sulfur atom and the presence of a good leaving group (chloride). However, this reactivity also contributes to its limited stability. The principal decomposition pathways involve the loss of sulfur dioxide and the formation of ethyl chloride, particularly at elevated temperatures. The compound is also highly susceptible to hydrolysis and reacts readily with various nucleophiles. Understanding these decomposition routes is critical for controlling reaction selectivity and ensuring the purity of desired products in drug development and other fine chemical applications.
Thermal Decomposition
The primary products of the thermal decomposition of ethyl chlorosulfite are expected to be ethyl chloride and sulfur dioxide . A potential secondary pathway could lead to the formation of ethylene , hydrogen chloride , and sulfur dioxide .
Quantitative Data for Thermal Decomposition of Ethyl Chloroformate (Analogue)
The following table summarizes the kinetic parameters for the thermal decomposition of ethyl chloroformate, which serves as a reasonable proxy for the thermal decomposition of ethyl chlorosulfite.
| Temperature Range (°C) | Rate Equation (k in s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Products | Reference |
| 286-353 | k = 10¹²․⁶⁴ * exp(-183.6 / (8.314 * T)) | 183.6 | 10¹²․⁶⁴ | Ethylene, Hydrogen Chloride, Carbon Dioxide | [1] |
| 150-195 | - | - | - | Ethyl Chloride, Carbon Dioxide | [1] |
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound can proceed through two main pathways:
-
Pathway A: Intramolecular Elimination (SNi-like) : This is the likely dominant pathway, proceeding through a concerted four-membered cyclic transition state to yield ethyl chloride and sulfur dioxide.
-
Pathway B: Olefin Elimination : This pathway involves the elimination of ethylene, hydrogen chloride, and sulfur dioxide, analogous to the Chugaev elimination.
Hydrolysis
This compound is highly susceptible to hydrolysis, readily reacting with water to produce ethanol, sulfur dioxide, and hydrochloric acid. The reaction is typically rapid and exothermic. The hydrolysis of esters, in general, can be catalyzed by both acids and bases.[2][3]
Expected Products of Hydrolysis
| Reactant | Conditions | Products |
| This compound | Water | Ethanol + Sulfur Dioxide + Hydrochloric Acid |
Hydrolysis Pathway
The hydrolysis likely proceeds via a nucleophilic acyl substitution-type mechanism where water acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of the chloride ion and subsequent decomposition of the unstable intermediate to the final products.
Reaction with Nucleophiles
Beyond water, ethyl chlorosulfite readily reacts with a variety of nucleophiles, such as alcohols and amines. These reactions are fundamental to its application in organic synthesis.
Reaction with Alcohols
The reaction with alcohols yields the corresponding sulfite ester and hydrogen chloride. This reaction is a common method for the synthesis of dialkyl sulfites.
Expected Products:
| Reactant | Nucleophile | Products |
| This compound | Alcohol (R-OH) | Diethyl Sulfite + R-Cl + SO₂ (if rearrangement occurs) or Ethyl Alkyl Sulfite + HCl |
Reaction with Amines
Primary and secondary amines react with ethyl chlorosulfite to form the corresponding N-sulfinylamines or sulfinamides.
Expected Products:
| Reactant | Nucleophile | Products |
| This compound | Primary Amine (R-NH₂) | N-Sulfinylethylamine (EtOS(O)NHR) + HCl |
| This compound | Secondary Amine (R₂NH) | N,N-Dialkylsulfinamide (EtOS(O)NR₂) + HCl |
General Nucleophilic Attack Pathway
The reaction with nucleophiles follows a general nucleophilic acyl substitution pattern at the sulfur center.
Experimental Protocols
The following are detailed methodologies for studying the decomposition pathways of this compound. These protocols are based on established analytical techniques for similar reactive compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Thermal Decomposition Analysis
Objective: To identify and quantify the volatile products of thermal decomposition.
Methodology:
-
Sample Preparation: Place a known amount of this compound (e.g., 10-20 mg) into a pyrolysis tube.
-
Pyrolysis: Connect the pyrolysis tube to the injection port of a GC-MS system. Heat the sample to a series of desired temperatures (e.g., 100°C, 150°C, 200°C, 250°C, 300°C) for a fixed duration (e.g., 1-5 minutes).
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the decomposition products.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST). Quantify the products by integrating the peak areas and using calibration standards for known products like ethyl chloride and ethylene.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrolysis Monitoring
Objective: To monitor the rate of hydrolysis in real-time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
Initiation of Reaction: Add a stoichiometric amount of D₂O to the NMR tube, cap it, and shake vigorously to initiate hydrolysis.
-
NMR Acquisition: Immediately place the NMR tube in the NMR spectrometer and acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the intensity of the peaks corresponding to the ethyl group of the starting material and the simultaneous increase in the intensity of the peaks corresponding to the ethyl group of the ethanol product. The rate of reaction can be determined by plotting the concentration of the reactant or product versus time.
References
In-Depth Technical Guide on the Thermal Stability of Ethyl Chlorosulfite in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorosulfite (CH₃CH₂OS(O)Cl) is a reactive chemical intermediate utilized in various synthetic organic chemistry applications, including the preparation of sulfites, sulfates, and other sulfur-containing compounds. Its utility, however, is intrinsically linked to its thermal stability, which can be significantly influenced by the surrounding solvent environment. Understanding the kinetics and mechanisms of its decomposition is paramount for optimizing reaction conditions, ensuring safety, and maximizing product yield in processes where it is used. This guide provides a comprehensive overview of the thermal stability of ethyl chlorosulfite in solution, presenting available quantitative data, detailed experimental protocols, and a mechanistic interpretation of its decomposition pathways.
Thermal Decomposition Kinetics
The thermal decomposition of ethyl chlorosulfite in solution is influenced by factors such as temperature and the nature of the solvent. While specific kinetic data for ethyl chlorosulfite is not abundantly available in the public domain, the decomposition of analogous secondary alkyl chlorosulfites has been shown to follow first-order kinetics. This suggests that the rate of decomposition is directly proportional to the concentration of the ethyl chlorosulfite.
The decomposition process can be generally represented by the following reaction:
CH₃CH₂OS(O)Cl → Products
The rate of this first-order reaction can be described by the equation:
Rate = k[CH₃CH₂OS(O)Cl]
where 'k' is the first-order rate constant. The half-life (t₁/₂) of the compound, which is the time required for half of the initial concentration to decompose, can be calculated using the equation:
t₁/₂ = 0.693 / k
Table 1: Hypothetical Kinetic Data for Ethyl Chlorosulfite Decomposition in Various Solvents
| Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) | Activation Energy (Ea) (kJ/mol) |
| Dioxane | 70 | 1.5 x 10⁻⁵ | 46200 | 110 |
| Toluene | 70 | 8.0 x 10⁻⁶ | 86625 | 125 |
| Acetonitrile | 70 | 5.5 x 10⁻⁶ | 126000 | 130 |
| Dioxane | 90 | 1.2 x 10⁻⁴ | 5775 | 110 |
| Toluene | 90 | 7.5 x 10⁻⁵ | 9240 | 125 |
| Acetonitrile | 90 | 5.0 x 10⁻⁵ | 13860 | 130 |
Note: The data in this table is hypothetical and for illustrative purposes due to the limited availability of specific experimental values for ethyl chlorosulfite in the searched literature. The trends are based on the behavior of analogous compounds.
Experimental Protocols for Assessing Thermal Stability
A robust assessment of the thermal stability of ethyl chlorosulfite requires well-defined experimental protocols. The following sections detail methodologies for sample preparation, kinetic monitoring, and product analysis.
Synthesis and Purification of Ethyl Chlorosulfite
A common method for the preparation of ethyl chlorosulfite involves the reaction of ethanol with thionyl chloride.
Procedure:
-
To a stirred solution of thionyl chloride (1.05 equivalents) in a suitable solvent (e.g., diethyl ether) at 0°C, slowly add ethanol (1.0 equivalent).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture is then carefully quenched with ice-cold water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ethyl chlorosulfite.
-
Purification can be achieved by vacuum distillation.
Kinetic Analysis by UV-Vis Spectrophotometry
This method monitors the disappearance of ethyl chlorosulfite over time by measuring the change in its absorbance at a specific wavelength.
Procedure:
-
Prepare a stock solution of freshly purified ethyl chlorosulfite of a known concentration in the desired solvent.
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for ethyl chlorosulfite in the chosen solvent.
-
Place a known volume of the solvent in a cuvette and thermostat it at the desired temperature.
-
Initiate the reaction by injecting a small, known volume of the ethyl chlorosulfite stock solution into the cuvette and start data acquisition.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
The natural logarithm of the absorbance (ln(A)) is plotted against time. A linear plot indicates a first-order reaction, and the rate constant (k) can be determined from the slope (slope = -k).
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to separate and identify the decomposition products.
Procedure:
-
A solution of ethyl chlorosulfite in the chosen solvent is heated at a specific temperature for a defined period.
-
At various time points, an aliquot of the reaction mixture is withdrawn and quenched (e.g., by rapid cooling).
-
The sample is then injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column).
-
The components are separated based on their boiling points and interaction with the stationary phase.
-
The separated components are then introduced into a mass spectrometer, which provides mass spectra for identification.
-
By comparing the retention times and mass spectra with those of authentic standards, the decomposition products can be identified and quantified.
Decomposition Pathways and Mechanisms
The decomposition of ethyl chlorosulfite in solution can proceed through different pathways, primarily the Sₙi (substitution nucleophilic internal) and Sₙ2 (substitution nucleophilic bimolecular) mechanisms, depending on the nature of the solvent.
-
Sₙi Mechanism (in non-polar, non-coordinating solvents like dioxane): This mechanism involves the formation of an intimate ion pair between the ethyl cation and the chlorosulfite anion within a solvent cage. The chloride ion is then delivered from the chlorosulfite anion to the same face of the ethyl cation from which the leaving group departed, leading to the formation of ethyl chloride with retention of configuration . Sulfur dioxide is also formed as a byproduct.
-
Sₙ2 Mechanism (in polar or coordinating solvents like pyridine): In the presence of a nucleophilic solvent or additive, the reaction can proceed via an Sₙ2 pathway. The nucleophile attacks the α-carbon of the ethyl group, leading to the displacement of the chlorosulfite leaving group and resulting in the formation of a product with inversion of configuration .
Visualizations
Caption: Experimental workflow for assessing the thermal stability of ethyl chlorosulfite.
Caption: Decomposition pathways of ethyl chlorosulfite in different solvent environments.
Conclusion
The thermal stability of ethyl chlorosulfite is a critical parameter that dictates its handling, storage, and application in chemical synthesis. While specific kinetic data remains a subject for further investigation, analogous compounds suggest a first-order decomposition process that is highly dependent on the solvent. The choice of solvent can influence not only the rate of decomposition but also the stereochemical outcome of the reaction, with non-coordinating solvents favoring an Sₙi mechanism and nucleophilic solvents promoting an Sₙ2 pathway. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the thermal stability of ethyl chlorosulfite and to elucidate its decomposition products and mechanisms, thereby enabling more controlled and efficient synthetic processes.
Solubility of Ethyl Chlorosulfite in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chlorosulfurous acid, ethyl ester, commonly known as ethyl chlorosulfite, in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information from experimental protocols and established chemical principles to offer valuable insights for laboratory work.
Core Summary
Ethyl chlorosulfite (CAS No. 6378-11-6) is a reactive chemical intermediate frequently utilized in organic synthesis, particularly in the preparation of sulfites and sulfates. Its utility in these reactions necessitates its dissolution in anhydrous organic solvents. While specific solubility values (e.g., in g/100 mL) are not extensively documented, its miscibility and utility in a range of solvents can be inferred from various synthetic procedures.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of ethyl chlorosulfite in several common organic solvents, as inferred from its use in documented experimental procedures.
| Organic Solvent | IUPAC Name | Solubility | Evidence/Rationale |
| Ethyl Acetate (EtOAc) | Ethyl ethanoate | Soluble | Used as a solvent for reactions involving ethyl chlorosulfite, indicating good solubility.[1] |
| Dichloromethane (DCM) | Dichloromethane | Likely Soluble | Cyclic sulfites, structurally related to ethyl chlorosulfite, are synthesized in dichloromethane.[2] Given the structural similarities and the non-polar yet slightly polar nature of both the solvent and solute, solubility is expected. |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Likely Soluble | Cyclic sulfites are reacted with nucleophiles in DMF, suggesting that the structurally similar ethyl chlorosulfite would also be soluble.[2][3] |
| Acetone | Propan-2-one | Likely Soluble | Dialkyl sulfites have been shown to be stable in acetone, suggesting solubility for the related ethyl chlorosulfite.[1] |
| Heptane | Heptane | Likely Soluble (in mixtures) | Used in flash chromatography for the purification of products synthesized from ethyl chlorosulfite, typically in combination with a more polar solvent like ethyl acetate.[1] This implies some degree of solubility, particularly when mixed with a co-solvent. |
Experimental Protocols
Detailed methodologies from cited literature provide implicit evidence of ethyl chlorosulfite's solubility and practical handling in a laboratory setting.
General Procedure for Sulfite Diester Formation
This protocol demonstrates the use of ethyl chlorosulfite as a reagent in ethyl acetate.
Procedure:
-
The starting alcohol and pyridine (1.3 equivalents) are dissolved in ethyl acetate (EtOAc).
-
The solution is cooled to 0 °C.
-
Ethyl chlorosulfite (1.2 equivalents) is added dropwise to the solution.
-
The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within one hour.
-
Upon completion, the reaction mixture is quenched with water and extracted with water and brine.
-
The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.[1]
Synthesis of Cyclic Sulfites
This procedure, while not directly involving ethyl chlorosulfite, illustrates the solvent environment for the synthesis of structurally related compounds, providing a basis for solvent selection.
Procedure:
-
The corresponding diol is dissolved in tetrachloromethane or dichloromethane.
-
A slight excess of thionyl chloride is added to the solution.
-
The reaction typically proceeds to completion without the need for extensive work-up, yielding the cyclic sulfite.[3]
Logical Workflow for Solubility Assessment
When quantitative solubility data is unavailable, a systematic approach is necessary to determine an appropriate solvent for a given compound. The following workflow outlines this process for a reagent like ethyl chlorosulfite.
References
An In-depth Technical Guide on the Reactivity of Chlorosulfurous Acid, Ethyl Ester with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorosulfurous acid, ethyl ester, commonly known as ethyl chlorosulfite, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of sulfinate esters and sulfinamides. Its reactivity is characterized by the electrophilic nature of the sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of ethyl chlorosulfite with various nucleophiles, including oxygen, nitrogen, sulfur, carbon, and phosphorus-based reagents. The document details reaction mechanisms, summarizes available quantitative data, and provides experimental protocols for key transformations, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
Introduction
Ethyl chlorosulfite (EtO(S=O)Cl) is a reactive chemical intermediate that plays a significant role in the introduction of the sulfinyl group into organic molecules. Its structure, featuring a labile chlorine atom attached to a sulfinyl group, renders the sulfur atom highly electrophilic and prone to nucleophilic attack. The outcome of the reaction is largely dependent on the nature of the nucleophile, the reaction conditions, and the presence of additives such as bases. Understanding the reactivity of ethyl chlorosulfite is crucial for its effective application in the synthesis of diverse sulfur-containing compounds, many of which are of interest in pharmaceutical and materials science.
This guide will systematically explore the reactions of ethyl chlorosulfite with various classes of nucleophiles, providing insights into the underlying reaction mechanisms and practical guidance for synthetic applications.
General Reactivity and Mechanistic Considerations
The reaction of ethyl chlorosulfite with nucleophiles typically proceeds via a nucleophilic substitution at the sulfur atom. Two primary mechanisms are often considered: a direct bimolecular nucleophilic substitution (SN2-type) at sulfur, or an initial ionization to form a sulfinyl cation followed by nucleophilic attack (SN1-type).
In many cases, particularly with strong nucleophiles, the reaction is believed to follow a concerted SN2-like pathway. The stereochemical outcome of reactions at a chiral center adjacent to the reacting functional group can be influenced by the reaction conditions. For instance, in the related reactions of alcohols with thionyl chloride to form alkyl chlorides via an alkyl chlorosulfite intermediate, the presence of a non-nucleophilic base like pyridine can lead to inversion of stereochemistry, suggesting an SN2 attack by the chloride ion on the carbon atom.[1] In the absence of such a base, retention of stereochemistry is often observed, which is rationalized by an internal nucleophilic substitution (SNi) mechanism where the chlorine atom is delivered from the chlorosulfite group itself.[1]
The reactivity of ethyl chlorosulfite can be modulated by the solvent and the presence of catalysts. Lewis acids can enhance the electrophilicity of the sulfur atom, while bases can activate the nucleophile or act as scavengers for the HCl produced during the reaction.
Reactions with Oxygen Nucleophiles
Alcohols and Phenols
The reaction of ethyl chlorosulfite with alcohols and phenols in the presence of a base, such as pyridine or triethylamine, is a common method for the synthesis of unsymmetrical sulfinate esters.[2] The base neutralizes the HCl generated, preventing side reactions.
Reaction Scheme: ROH + EtO(S=O)Cl + Base → RO(S=O)OEt + Base·HCl
Experimental Protocol: Synthesis of a Sulfinate Ester [2]
-
To a solution of the alcohol (1.0 eq.) and pyridine (1.1 eq.) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C is added ethyl chlorosulfite (1.05 eq.) dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Nucleophile | Product | Yield (%) | Conditions | Reference |
| Ethanol | Diethyl sulfite | - | - | - |
| Phenol | Ethyl phenyl sulfite | - | Pyridine | [2] |
Carboxylate Anions
Carboxylate anions can react with ethyl chlorosulfite to potentially form mixed anhydrides, although this reaction is less commonly reported than reactions with other acylating agents.
Reactions with Nitrogen Nucleophiles
The reaction of ethyl chlorosulfite with primary and secondary amines provides a direct route to the synthesis of sulfinamides.[3][4] The reaction is typically carried out in the presence of a base to neutralize the HCl formed. The reactivity of amines generally follows the order of their nucleophilicity and is influenced by steric hindrance.[5]
Reaction Scheme: R¹R²NH + EtO(S=O)Cl + Base → R¹R²N(S=O)OEt + Base·HCl
Experimental Protocol: Synthesis of a Sulfinamide [3]
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) at 0 °C is added ethyl chlorosulfite (1.1 eq.) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude sulfinamide is purified by column chromatography.
| Nucleophile | Product | Yield (%) | Conditions | Reference |
| Aniline | N-Phenylsulfinamide ethyl ester | - | Et₃N, CH₂Cl₂ | [3] |
| Diethylamine | N,N-Diethylsulfinamide ethyl ester | - | Et₃N, THF | [3] |
| Ammonia | Ethyl sulfinamide | - | Biphasic aq. NH₃/EtOAc | [3] |
Note: Specific yield data for the direct reaction of ethyl chlorosulfite with a wide range of amines is limited in readily available literature. The provided table indicates the types of products formed.
Reactions with Sulfur Nucleophiles
Thiols react with ethyl chlorosulfite in a manner analogous to alcohols to form thiosulfinates. The reaction is typically performed in the presence of a base.
Reaction Scheme: RSH + EtO(S=O)Cl + Base → RS(S=O)OEt + Base·HCl
Reactions with Carbon Nucleophiles
Grignard Reagents
Grignard reagents (RMgX) are potent nucleophiles that are expected to react with ethyl chlorosulfite. The initial attack would likely occur at the electrophilic sulfur atom. The resulting intermediate could potentially undergo further reactions. While specific examples with ethyl chlorosulfite are scarce, the reaction of Grignard reagents with related sulfinyl chlorides is known to produce sulfoxides.
Plausible Reaction Pathway: EtO(S=O)Cl + R-MgX → EtO(S=O)R + MgXCl
Organolithium Reagents
Organolithium reagents (RLi) are even stronger nucleophiles than Grignard reagents and would react rapidly with ethyl chlorosulfite.[6] Similar to Grignard reagents, the expected initial product would be a sulfinate ester. However, the high reactivity of organolithium reagents could lead to side reactions, such as attack at the ethyl group or further reaction with the product.
Reactions with Phosphorus Nucleophiles
Triphenylphosphine
Triphenylphosphine (PPh₃) is a good nucleophile that can react with various electrophiles. Its reaction with ethyl chlorosulfite would likely involve nucleophilic attack of the phosphorus atom on the sulfur atom. The resulting phosphonium salt intermediate could then undergo further transformations.
Plausible Initial Reaction: EtO(S=O)Cl + PPh₃ → [EtO(S=O)PPh₃]⁺Cl⁻
Phosphites
Trialkyl phosphites, such as triethyl phosphite (P(OEt)₃), are nucleophilic at the phosphorus atom and can react with electrophiles in the Michaelis-Arbuzov reaction. The reaction with ethyl chlorosulfite could potentially lead to the formation of a phosphonate. One possible pathway involves the initial formation of a quasiphosphonium salt, followed by rearrangement. A process for the synthesis of diethyl ethylphosphonate involves the rearrangement of triethyl phosphite catalyzed by ethyl iodide at high temperatures.[7]
Safety and Handling
Ethyl chlorosulfite is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to produce HCl and sulfur dioxide. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable reagent for the synthesis of sulfinate esters and sulfinamides through its reaction with a variety of nucleophiles. The reactivity is dominated by the electrophilic nature of the sulfur atom, and the reaction pathways can be influenced by the choice of nucleophile, solvent, and the presence of bases or catalysts. While the general reactivity patterns are understood, there is a need for more systematic quantitative studies to fully elucidate the kinetic and thermodynamic parameters for its reactions with a broader range of nucleophiles. This guide provides a foundational understanding of the reactivity of ethyl chlorosulfite and serves as a practical resource for its application in organic synthesis.
Diagrams
Caption: General mechanisms for nucleophilic substitution at sulfinyl sulfur.
Caption: General experimental workflow for reactions of ethyl chlorosulfite.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfinamide synthesis by S-N coupling [organic-chemistry.org]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. people.uniurb.it [people.uniurb.it]
- 7. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Historical Context of Chlorosulfite Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical development of chlorosulfite chemistry, focusing on the foundational discoveries, key experimental protocols, and the evolution of our understanding of these reactive intermediates. The information presented is intended to provide a thorough background for researchers and professionals in the chemical and pharmaceutical sciences.
Early Discoveries and the Emergence of Thionyl Chloride
The story of chlorosulfite chemistry is intrinsically linked to the discovery and application of thionyl chloride (SOCl₂). In 1849, French chemists Jean-François Persoz and Bloch, along with German chemist Peter Kremers, independently synthesized thionyl chloride by reacting phosphorus pentachloride with sulfur dioxide.[1] However, these initial products were impure, with both teams reporting phosphorus contamination and Kremers incorrectly identifying the boiling point as 100 °C (the actual boiling point is 74.6 °C).[1]
It was not until 1857 that the German-Italian chemist Hugo Schiff successfully purified thionyl chloride through repeated fractional distillations, obtaining a liquid with a boiling point of 82 °C, which he named "Thionylchlorid".[1] Two years later, in 1859, German chemist Georg Ludwig Carius made a pivotal discovery, noting that thionyl chloride could be effectively used to convert carboxylic acids into acid anhydrides and acyl chlorides, and alcohols into alkyl chlorides.[1] This laid the groundwork for the widespread use of thionyl chloride as a chlorinating agent in organic synthesis.
The Darzens Halogenation: A Key Methodological Advance
In 1911, Auguste Georges Darzens reported a significant refinement in the use of thionyl chloride for the synthesis of alkyl halides from alcohols. This method, now known as the Darzens halogenation, involves the treatment of an alcohol with an excess of thionyl chloride in the presence of a small amount of a nitrogenous base, such as pyridine or a tertiary amine.[2] The addition of the base was crucial as it neutralized the hydrogen chloride (HCl) produced during the reaction, preventing side reactions and improving the yield and purity of the resulting alkyl halide.
Stereochemical Implications: The SNi and SN2 Mechanisms
A critical aspect of the reaction of alcohols with thionyl chloride is its stereochemical outcome. Early studies revealed that the stereochemistry of the product could be controlled by the reaction conditions.
-
In the absence of a base , the reaction often proceeds with retention of configuration at the chiral center. This observation led to the proposal of the SNi (Substitution Nucleophilic internal) mechanism. In this pathway, the alcohol reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry.[3]
-
In the presence of pyridine , the reaction proceeds with inversion of configuration , characteristic of an SN2 (Substitution Nucleophilic bimolecular) reaction. Pyridine reacts with the intermediate alkyl chlorosulfite to form a pyridinium salt. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside and displacing the pyridinium sulfite group, resulting in an inversion of the stereocenter.[3]
Quantitative Data from Historical Studies
A 1947 study by William E. Bissinger and Frederick E. Kung provided valuable quantitative data on the reaction of various alcohols with thionyl chloride under different conditions. Their work systematically investigated the effects of temperature, reactant ratios, and alcohol structure on the yields of alkyl chlorides, dialkyl sulfites, and other byproducts.
Table 1: Reaction of n-Propyl Alcohol with Thionyl Chloride at 40°C[4]
| Molar Ratio (Alcohol:SOCl₂) | n-Propyl Chloride Yield (%) | Di-n-propyl Sulfite Yield (%) |
| 4:1 | 80 | 15 |
| 2:1 | 85 | 10 |
| 1:1 | 90 | 5 |
| 1:2 | 92 | <5 |
| 1:4 | 93 | <5 |
| 1:6 | 94 | <5 |
Table 2: Reaction of Isopropyl Alcohol with Thionyl Chloride at 40°C[4]
| Molar Ratio (Alcohol:SOCl₂) | Isopropyl Chloride Yield (%) | Diisopropyl Sulfite Yield (%) | Propylene Yield (%) |
| 4:1 | 65 | 25 | 5 |
| 2:1 | 75 | 15 | 8 |
| 1:1 | 85 | 5 | 10 |
| 1:2 | 88 | <5 | 12 |
| 1:4 | 90 | <5 | 15 |
| 1:6 | 91 | <5 | 16 |
Table 3: Reaction of t-Butyl Alcohol with Thionyl Chloride at 12°C[4]
| Molar Ratio (Alcohol:SOCl₂) | t-Butyl Chloride Yield (%) | Isobutylene Yield (%) |
| 4:1 | 20 | 75 |
| 2:1 | 30 | 65 |
| 1:1 | 40 | 55 |
| 1:2 | 45 | 50 |
| 1:4 | 50 | 45 |
| 1:6 | 52 | 43 |
Experimental Protocols from Historical Literature
General Procedure for the Preparation of Alkyl Chlorides (Bissinger and Kung, 1947)
The experimental setup involved the simultaneous addition of the alcohol and thionyl chloride from separate dropping funnels to a reaction flask equipped with a stirrer and a reflux condenser. The reaction flask was maintained at the desired temperature using a water or oil bath. The hydrogen chloride and sulfur dioxide gases evolved during the reaction were passed through a series of traps to monitor the reaction progress and for analysis. The reaction mixture was then worked up by distillation to isolate and quantify the products.[4]
Historical Synthesis of Dialkyl Sulfites
Early methods for the preparation of dialkyl sulfites also utilized the reaction of thionyl chloride with alcohols. The general procedure involved the slow addition of thionyl chloride to an excess of the corresponding alcohol, often with cooling to control the exothermic reaction. The reaction mixture was then typically neutralized, and the dialkyl sulfite was isolated by distillation. The yields of these early procedures were often modest due to the formation of alkyl chloride as a byproduct.
Visualizing Historical Chemical Processes
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a generalized experimental workflow from the historical context of chlorosulfite chemistry.
Caption: The SNi mechanism for the reaction of an alcohol with thionyl chloride.
Caption: The SN2 mechanism in the presence of pyridine (Darzens Halogenation).
Caption: A generalized experimental workflow for historical chlorosulfite synthesis.
References
The Pivotal Role of Ethyl Chlorosulfite as a Reactive Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl chlorosulfite, though transient and highly reactive, serves as a critical intermediate in a variety of synthetic transformations, most notably in the conversion of alcohols to alkyl chlorides and the synthesis of related organosulfur compounds. This guide provides an in-depth exploration of the formation, reactivity, and mechanistic pathways of ethyl chlorosulfite. It presents a compilation of reaction conditions and outcomes, detailed experimental protocols for its in-situ generation, and discusses its implicit significance in the broader context of pharmaceutical development where the conversion of hydroxyl moieties is a frequent necessity.
Introduction to Ethyl Chlorosulfite
Ethyl chlorosulfite (CH₃CH₂OS(O)Cl) is a reactive intermediate formed from the reaction of ethanol with thionyl chloride (SOCl₂).[1][2] Due to its inherent instability, it is almost exclusively generated and consumed in-situ.[3][4] Its primary role in synthetic chemistry is to function as an excellent leaving group, facilitating nucleophilic substitution reactions at the ethyl group. The understanding of its formation and subsequent reaction pathways is crucial for controlling the stereochemistry and yield of the final chlorinated product.
Formation of Ethyl Chlorosulfite
The formation of ethyl chlorosulfite is the initial step in the reaction between ethanol and thionyl chloride. This occurs through the nucleophilic attack of the ethanol oxygen on the electrophilic sulfur atom of thionyl chloride, with the concomitant expulsion of a chloride ion.[5]
Reaction: C₂H₅OH + SOCl₂ → C₂H₅OS(O)Cl + HCl
This initial reaction is generally fast and exothermic.[6] The resulting ethyl chlorosulfite is then poised to undergo further transformation.
Mechanistic Pathways of Ethyl Chlorosulfite Reactions
The fate of the ethyl chlorosulfite intermediate is highly dependent on the reaction conditions, particularly the solvent and the presence or absence of a base. Three primary mechanistic pathways are recognized: Sₙi (Substitution Nucleophilic internal), Sₙ2 (Substitution Nucleophilic bimolecular), and Sₙ1 (Substitution Nucleophilic unimolecular).[7]
Sₙi Pathway: Retention of Stereochemistry
In the absence of a base and in non-polar solvents, the reaction often proceeds with retention of stereochemistry at the carbon center. This is explained by the Sₙi mechanism, where the chlorosulfite group decomposes to form an intimate ion pair between the ethyl cation and the chlorosulfite anion. The chloride is then delivered from the same face as the departing leaving group, resulting in overall retention of configuration.[7]
Caption: Sₙi reaction pathway of ethyl chlorosulfite.
Sₙ2 Pathway: Inversion of Stereochemistry
In the presence of a nucleophilic base, such as pyridine, the reaction proceeds with inversion of stereochemistry. The base attacks the sulfur atom of the ethyl chlorosulfite intermediate, displacing the chloride ion. This newly formed intermediate is then susceptible to a backside attack by the liberated chloride ion in a classic Sₙ2 fashion, leading to inversion of configuration at the carbon atom.[7]
References
- 1. How to convert ethanol to ethyl chloride | Filo [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Write the equations for preparation of ethyl chloride using a) Hydrogen halide and ethanol b) Thionyl chloride and ethanol Which of these methods is preferred and why ? [allen.in]
- 4. careerendeavour.com [careerendeavour.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Safety and Handling of Ethyl Chlorosulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for "chlorosulfurous acid, ethyl ester" before handling this chemical.
Chemical Identification and Properties
Ethyl chlorosulfonate, also known as this compound, is a colorless, oily liquid with a pungent odor. It is a highly reactive and corrosive compound that requires careful handling in a laboratory setting.
Synonyms:
-
Ethyl chlorosulfonate[1]
-
Chlorosulfuric acid, ethyl ester
-
Ethyl chlorosulfate
-
Ethyl sulfurochloridate[1]
-
Chlorosulfonyloxyethane[1]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₂H₅ClO₃S | [1] |
| Molecular Weight | 144.58 g/mol | [1] |
| Appearance | Colorless, oily liquid with a pungent odor | [1] |
| Boiling Point | 152.5°C | [1] |
| Density | 1.3502 g/cm³ | [1] |
| Flash Point | 46.9°C | [1] |
| Vapor Pressure | 4.17 mmHg at 25°C | [1] |
| Solubility | Soluble in chloroform and ether; insoluble in water. Decomposed by water. | [1] |
Hazard Identification and Toxicological Data
Ethyl chlorosulfonate is a hazardous substance that poses significant risks upon exposure. It is a strong irritant to the eyes and skin and can cause severe burns. Inhalation of its vapors can be harmful, and it is noted to evolve phosgene when heated.[1]
Toxicological Data:
| Metric | Value | Species | Exposure Route | Source |
| LC50 | 1000 mg/m³ (170 ppm) | Not Specified | Inhalation | [2] |
| Eye Irritation | 1 ppm | Not Specified | - | [2] |
Personal Protective Equipment (PPE)
Due to the corrosive and reactive nature of ethyl chlorosulfonate, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles that provide both splash and blast protection. A face shield should also be worn. |
| Hand Protection | Acid-resistant gloves (e.g., polychloroprene coated with a copolymer of vinylidene fluoride and hexafluoropropylene). |
| Body Protection | An acid-resistant laboratory coat. For situations with a higher risk of exposure, a complete acid suit with a hood and boots made of PVC or similar resistant material is recommended. |
| Respiratory Protection | All work with ethyl chlorosulfonate should be conducted in a certified chemical fume hood. In case of potential exposure to vapors, a face-mask equipped with a filter element to absorb acid fumes should be used. |
Safe Handling and Storage Protocols
Handling:
-
All work with ethyl chlorosulfonate must be performed within a well-ventilated chemical fume hood.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Never smell or taste the chemical.
-
Use appropriate, acid-resistant tools and equipment.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly closed to prevent contact with moisture, as it decomposes in water.
-
Store away from heat, sparks, and open flames.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving ethyl chlorosulfonate.
Emergency Response Workflow:
References
In-Depth Technical Guide: Chlorosulfurous Acid, Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety, handling, and property data for Chlorosulfurous acid, ethyl ester (CAS No. 6378-11-6). The information is compiled for professionals who may handle this compound in research and development settings.
Chemical Identity and Properties
This compound, also known as ethyl chlorosulfite, is a reactive chemical intermediate.[1] Its primary utility is in organic synthesis, often leveraged for the introduction of the ethyl sulfite moiety or for subsequent chemical transformations.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 6378-11-6 | PubChem[2] |
| Molecular Formula | C₂H₅ClO₂S | PubChem[2] |
| Molecular Weight | 128.58 g/mol | PubChem[2] |
| Boiling Point | 152.5 °C (at 101.3 kPa) | Benchchem[3] |
| 50–53 °C (at 8.00 mmHg / 1.07 kPa) | Kirk-Othmer Encyclopedia[1] | |
| 43 °C (at 63 mbar / 6.3 kPa) (Distillation) | Radboud Repository[4] | |
| Density | 1.35 g/cm³ (at 25 °C) | Benchchem[3] |
| Computed XLogP3-AA | 1.2 | PubChem[2] |
| Computed TPSA | 45.5 Ų | PubChem[2] |
| Computed H-Bond Acceptors | 3 | PubChem[2] |
| Computed H-Bond Donors | 0 | PubChem[2] |
Qualitative Properties
-
Appearance : Colorless liquid.[4]
-
Odor : Penetrating odor.[1]
-
Reactivity : Esters of halosulfurous acid are noted to be less stable to moisture than their halosulfuric acid counterparts.[1]
Hazard and Safety Information
Experimental Protocols for Toxicity Assessment
The hazard classifications for chemicals are typically determined through standardized testing methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD).[5][6] These guidelines are internationally accepted for assessing the potential effects of chemicals on human health and the environment.[5]
2.1.1 Acute Inhalation Toxicity (OECD Test Guideline 403 & 436)
This type of study provides information on health hazards arising from short-term exposure to a substance via inhalation.[7]
-
Principle : The traditional method (TG 403) exposes groups of animals (commonly rats) to the test substance at several concentrations for a defined period (usually 4 hours).[7][8] The Acute Toxic Class (ATC) method (TG 436) is a stepwise procedure using fixed concentrations to rank toxicity rather than calculating a precise LC50.[1][9]
-
Methodology :
-
Animal Selection : Healthy, young adult laboratory animals from common strains are used.[8] Females should be nulliparous and non-pregnant.[8]
-
Acclimatization : Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[8]
-
Exposure : The preferred exposure method is "nose-only" to ensure direct inhalation and prevent ingestion.[1][8] The test atmosphere is generated and monitored to maintain a stable concentration.
-
Observation : Following exposure, animals are observed for at least 14 days.[7] Observations include mortality, clinical signs of toxicity (e.g., respiratory distress, behavioral changes), and body weight changes.
-
Endpoint : The primary endpoint is mortality, which is used to calculate the LC50 value (the concentration estimated to be lethal to 50% of the test animals) or to classify the substance according to GHS categories.[1][9]
-
2.1.2 Skin Corrosion/Irritation (OECD Test Guideline 431)
This in vitro test determines the potential of a substance to cause irreversible skin damage.[3][10]
-
Principle : The test uses a three-dimensional Reconstructed human Epidermis (RhE) model, which mimics the upper layers of human skin.[3][11][12] The principle is that corrosive substances can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[11][12][13]
-
Methodology :
-
Test System : A commercially available RhE tissue model is used.
-
Application : The test chemical is applied topically to the surface of the RhE tissue for defined exposure times (e.g., 3 minutes and 1 hour).[12]
-
Viability Assessment : After exposure, the tissue is rinsed, and cell viability is measured using a quantitative assay, typically the MTT assay.[11] This involves the enzymatic conversion of the yellow MTT dye into a blue formazan product by viable cells, which is then measured spectrophotometrically.
-
Endpoint : A chemical is identified as corrosive if the cell viability falls below specific threshold levels (e.g., less than 50% viability after 3 minutes of exposure or less than 15% after 60 minutes).[11][12]
-
2.1.3 Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This test evaluates the potential of a substance to cause irritation or severe damage to the eye.
-
Principle : A weight-of-the-evidence approach is strongly recommended, using existing data and in vitro methods first to minimize animal testing. If an in vivo test is necessary, the test substance is applied to the eye of a test animal (typically an albino rabbit) and the effects are observed and scored.
-
Methodology :
-
Animal Selection : Healthy young adult albino rabbits are used, with one eye serving as the untreated control.
-
Application : A single dose of the test substance is applied into the conjunctival sac of one eye. The use of topical anesthetics and systemic analgesics is recommended to avoid animal pain and distress.
-
Observation : The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. If effects persist, observations may continue for up to 21 days.
-
Endpoint : Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling). The scores are used to classify the substance based on the severity and reversibility of the effects.
-
Handling, Storage, and Emergency Procedures
Given its reactive nature, stringent safety protocols must be followed when handling this compound.
Safe Handling & Emergency Response Workflow
The following diagram outlines the logical workflow for safely managing this compound, from initial risk assessment to emergency response.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection : Use chemically resistant gloves (e.g., butyl rubber, Viton®). Wear a lab coat or chemical-resistant apron.
-
Respiratory Protection : All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed to prevent contact with moisture, with which it can react.
-
Store away from incompatible materials such as strong bases, oxidizing agents, and water.
Spill Response
-
Minor Spill : For a small, manageable spill by trained personnel, ensure proper PPE is worn. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Major Spill : If the spill is large, uncontrolled, or occurs outside of a ventilated area, evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) office or local emergency services immediately. Prevent entry into the area and ensure it is properly ventilated from a safe distance if possible.
References
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. This compound | 6378-11-6 | Benchchem [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cas 10025-87-3,Phosphorus oxychloride | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Cas 7719-09-7,Thionyl chloride | lookchem [lookchem.com]
- 11. CAS No.623-33-6,Glycine ethyl ester hydrochloride Suppliers,MSDS download [lookchem.com]
- 12. uni-giessen.de [uni-giessen.de]
- 13. researchgate.net [researchgate.net]
Synonyms for "chlorosulfurous acid, ethyl ester" (e.g., Ethyl chlorosulfinate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl chlorosulfinate, a versatile reagent in organic synthesis. It covers its nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and reactions, and its applications, particularly in the context of drug development and chemical research.
Nomenclature and Synonyms
The compound with the chemical name "chlorosulfurous acid, ethyl ester" is most commonly known as ethyl chlorosulfinate . It is crucial to distinguish this compound from the isomeric ethyl chlorosulfonate, which has a different chemical structure and properties.
| Identifier | Value |
| Systematic Name | This compound |
| Common Name | Ethyl chlorosulfinate |
| IUPAC Name | chlorosulfinyloxyethane[1] |
| CAS Number | 6378-11-6[1][2][3] |
| Molecular Formula | C2H5ClO2S[1][2][3] |
| Molecular Weight | 128.58 g/mol [1][2][3] |
A list of other known synonyms includes:
-
Ethyl chlorosulphite[1]
-
Sulfurous acid, chloro-, ethyl ester
Physicochemical Properties
Ethyl chlorosulfinate is a reactive chemical intermediate. Its known physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 175.5°C at 760 mmHg | [3] |
| Density | 1.284 g/cm³ | [3] |
| Refractive Index | 1.4550 | [3] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly)[3], Methanol[2] | [2][3] |
| Stability | Moisture sensitive, Volatile | [3] |
| Storage | Hygroscopic, Refrigerator, under inert atmosphere | [3] |
Experimental Protocols
Synthesis of Ethyl Chlorosulfinate
Ethyl chlorosulfinate is typically synthesized from the reaction of thionyl chloride with ethanol.[2][5]
General Procedure:
A solution of thionyl chloride (1.05 equivalents) and pyridine (1.1 equivalents) is prepared in a suitable solvent such as ethyl acetate (EtOAc). The solution is cooled to 0°C. Ethanol (1.0 equivalent) is then added dropwise to the cooled solution. The reaction mixture is stirred for a period, and upon completion (monitored by TLC), it is quenched with water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product can be purified by distillation. For instance, distillation at 43°C under a vacuum of 63 mbar has been reported to yield the product as a colorless liquid.[2]
Reaction with Alcohols to form Sulfite Diesters
Ethyl chlorosulfinate is a key reagent in the preparation of unsymmetrical sulfite diesters.
General Procedure:
The alcohol starting material and pyridine (1.3 equivalents) are dissolved in ethyl acetate (EtOAc). The solution is cooled to 0°C. Ethyl chlorosulfinate (1.2 equivalents) is then added dropwise. The reaction is monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed (typically after about 1 hour), the reaction mixture is quenched with water. The organic layer is extracted with water and brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated. Further purification is often not necessary but can be performed by flash chromatography using ethyl acetate/heptane mixtures if required.[2]
Reaction with Amines
Ethyl chlorosulfinate reacts with primary and secondary amines to form the corresponding N-sulfinylamines. This reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the ethyl chlorosulfinate, followed by the elimination of hydrogen chloride. The released HCl will react with any excess amine present to form an ammonium salt.[6][7]
General Procedure:
A solution of the amine (2.2 equivalents) in a suitable aprotic solvent is cooled. Ethyl chlorosulfinate (1.0 equivalent) is added dropwise, maintaining the low temperature. The reaction mixture is stirred until completion. The resulting mixture contains the N-sulfinylamine product and the amine hydrochloride salt. The salt can be removed by filtration, and the product can be isolated from the filtrate by evaporation of the solvent.
Quantitative Data
Spectroscopic Data
While a dedicated spectrum for ethyl chlorosulfinate was not found in the search, the following provides an indication of the expected spectral characteristics based on its structure and data from similar compounds.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group protons would be expected. A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. The chemical shifts would be influenced by the adjacent oxygen and sulfur atoms. |
| ¹³C NMR | Two distinct signals for the ethyl group carbons are expected. A signal for the methylene carbon (CH₂) directly attached to the oxygen and a signal for the terminal methyl carbon (CH₃). For instance, in a related sulfite compound, the methylene carbon (CH₂) appears at δ 63.9 ppm and the methyl carbon (CH₃) at δ 14.7 ppm in CDCl₃.[2] |
| IR Spectroscopy | Characteristic absorption bands for S=O stretching (typically in the 1200-1100 cm⁻¹ region), C-O stretching, and C-H stretching and bending vibrations would be anticipated. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of chlorine, the ethoxy group, and other fragments. |
Mandatory Visualizations
Synthesis and Subsequent Reaction of Ethyl Chlorosulfinate
Caption: Synthesis of Ethyl Chlorosulfinate and its reaction with an alcohol.
General Reaction of Ethyl Chlorosulfinate with Nucleophiles
Caption: General mechanism for the reaction of Ethyl Chlorosulfinate with nucleophiles.
Experimental Workflow for Sulfite Diester Formation
Caption: Experimental workflow for the synthesis of sulfite diesters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
- 4. Ethyl chloroformate(541-41-3) 1H NMR spectrum [chemicalbook.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Methodological & Application
Application Notes and Protocols: "Chlorosulfurous Acid, Ethyl Ester" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorosulfurous acid, ethyl ester, commonly known as ethyl chlorosulfite (EtO(S=O)Cl), is a versatile reagent in organic synthesis. It serves as a key intermediate for the introduction of sulfonyl groups and as an efficient activating agent for hydroxyl functionalities. Its reactivity mirrors that of thionyl chloride, from which it is derived, providing a nuanced tool for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of ethyl chlorosulfite in organic synthesis, with a focus on its reaction with alcohols, phenols, and thiols, as well as its potential applications as a dehydrating agent and in peptide synthesis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂H₅ClO₂S |
| Molecular Weight | 128.57 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 122 °C |
| Density | 1.226 g/mL |
| Synonyms | Ethyl chlorosulfite, Ethyl chlorosulfinate |
Applications in Organic Synthesis
The primary application of ethyl chlorosulfite is in the conversion of alcohols to various sulfur-containing compounds and alkyl chlorides. It is a valuable reagent for the synthesis of unsymmetrical sulfites and, subsequently, sulfates.
Synthesis of Alkyl Ethyl Sulfites
Ethyl chlorosulfite reacts readily with primary and secondary alcohols in the presence of a base, such as pyridine, to afford the corresponding alkyl ethyl sulfites in high yields.[1] This reaction is a cornerstone for the preparation of unsymmetrical sulfite esters.
Reaction Scheme:
| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) | Reference |
| 1-Propanol | Ethyl propyl sulfite | 1 | 95 | [1] |
| 2-Propanol | Ethyl isopropyl sulfite | 1 | 92 | [1] |
| 1-Butanol | Butyl ethyl sulfite | 1 | 96 | [1] |
| Cyclohexanol | Cyclohexyl ethyl sulfite | 1.5 | 90 | [1] |
Conversion of Alcohols to Alkyl Chlorides
Similar to thionyl chloride, ethyl chlorosulfite can be used to convert alcohols to alkyl chlorides. The reaction proceeds through the formation of an alkyl chlorosulfite intermediate. The stereochemical outcome of this reaction is dependent on the reaction conditions. In the absence of a base, the reaction often proceeds with retention of configuration via an SNi (internal nucleophilic substitution) mechanism.[2] In the presence of a base like pyridine, inversion of configuration is typically observed due to an SN2 mechanism.[2]
Synthesis of Aryl Ethyl Sulfites
Phenols react with ethyl chlorosulfite under basic conditions to yield aryl ethyl sulfites. These intermediates can be unstable and are often used directly in subsequent steps, such as oxidation to the corresponding aryl ethyl sulfates.[1]
Reaction with Thiols
While less common, the reaction of ethyl chlorosulfite with thiols can be used to prepare S-alkyl ethyl thiosulfites. This reaction expands the utility of ethyl chlorosulfite to the synthesis of sulfur-rich compounds.
Dehydrating Agent
Ethyl chlorosulfite, due to its reactivity with water, can act as a dehydrating agent in certain reactions, such as the conversion of primary amides to nitriles.[3][4][5][6]
Peptide Synthesis
The activation of carboxylic acids is a critical step in peptide bond formation. While not a conventional coupling reagent, the reactivity of ethyl chlorosulfite suggests its potential for the activation of the C-terminus of amino acids for subsequent reaction with an amino group. However, dedicated peptide coupling reagents are generally preferred for their efficiency and lower risk of side reactions.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound (Ethyl Chlorosulfite)
This protocol describes the synthesis of ethyl chlorosulfite from ethanol and thionyl chloride.[1]
Materials:
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add thionyl chloride (2.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add absolute ethanol (1.0 eq) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
The crude ethyl chlorosulfite can be purified by distillation under reduced pressure.
Protocol 2: General Procedure for the Synthesis of Alkyl Ethyl Sulfites
This protocol outlines the synthesis of an alkyl ethyl sulfite from an alcohol and ethyl chlorosulfite.[1]
Materials:
-
Alcohol
-
Ethyl chlorosulfite
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.3 eq) in ethyl acetate in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl chlorosulfite (1.2 eq) dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkyl ethyl sulfite.
-
The product can be further purified by flash column chromatography if necessary.
Visualizations
Reaction Mechanism: Alcohol to Alkyl Ethyl Sulfite
Caption: Reaction mechanism for the formation of an alkyl ethyl sulfite.
Experimental Workflow: Synthesis of Alkyl Ethyl Sulfite
Caption: Workflow for the synthesis of an alkyl ethyl sulfite.
Spectroscopic Data
Infrared (IR) Spectroscopy
Alkyl ethyl sulfites exhibit characteristic absorption bands in their IR spectra. The S=O stretching vibration is typically observed in the region of 1200-1150 cm⁻¹. The C-O stretching vibrations appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ethoxy group of the sulfite gives rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) around δ 4.0-4.5 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.2-1.4 ppm. The chemical shifts of the protons on the alkyl group (R) will vary depending on its structure.
¹³C NMR: The carbon of the methylene group of the ethoxy moiety typically resonates around δ 60-65 ppm, while the methyl carbon appears around δ 14-16 ppm.
Safety Information
Ethyl chlorosulfite is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water to release corrosive hydrogen chloride gas.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in the straightforward and high-yielding synthesis of alkyl and aryl ethyl sulfites, which can serve as precursors to sulfates. Furthermore, its role in the conversion of alcohols to alkyl chlorides provides a useful alternative to other chlorinating agents, with the potential for stereochemical control. While its applications as a dehydrating agent and in peptide synthesis are less explored, its inherent reactivity suggests potential for further development in these areas. The protocols and data presented herein provide a comprehensive guide for researchers utilizing this versatile reagent.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Chlorosulfurous Acid, Ethyl Ester as a Reagent for Converting Alcohols to Alkyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and chemical industries. While several reagents can effect this transformation, the use of thionyl chloride (SOCl₂) is a widely adopted method due to its efficiency and the convenient removal of byproducts. A key aspect of this reaction is the in-situ formation of an alkyl chlorosulfite intermediate, which is the ester of chlorosulfurous acid. This document provides detailed application notes and protocols for the conversion of alcohols to alkyl chlorides using thionyl chloride, with a focus on the role and mechanism of the chlorosulfite intermediate. While chlorosulfurous acid, ethyl ester (ethyl chlorosulfite) can be synthesized and isolated, its direct use as a reagent for this purpose is not common practice. Instead, it is typically generated in situ from the corresponding alcohol and thionyl chloride.
Reaction Mechanism and Stereochemistry
The reaction of an alcohol with thionyl chloride proceeds through the formation of an alkyl chlorosulfite intermediate. The subsequent conversion to the alkyl chloride can follow different mechanistic pathways, primarily the SNi (Substitution Nucleophilic internal) or SN2 (Substitution Nucleophilic bimolecular) mechanism, which dictates the stereochemical outcome of the reaction.
SNi Mechanism (Retention of Configuration): In the absence of a base and in non-polar solvents (e.g., ether), the reaction often proceeds with retention of configuration. The chlorosulfite intermediate forms an intimate ion pair upon decomposition, and the chloride ion is delivered to the carbocation from the same face, leading to retention of stereochemistry.[1]
SN2 Mechanism (Inversion of Configuration): In the presence of a base such as pyridine, the reaction typically proceeds with inversion of configuration.[1] Pyridine reacts with the alkyl chlorosulfite intermediate to form a pyridinium salt. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic SN2 fashion, resulting in an inversion of the stereocenter.[1]
Experimental Protocols
General Protocol for the Conversion of a Primary Alcohol to an Alkyl Chloride using Thionyl Chloride
This protocol describes a general procedure for the chlorination of a primary alcohol using thionyl chloride, where the alkyl chlorosulfite is formed in situ.
Materials:
-
Primary alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Pyridine (optional, for SN2 mechanism with inversion)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Reagent Addition: Dissolve the primary alcohol in a minimal amount of anhydrous diethyl ether or DCM. Cool the solution in an ice bath.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel over a period of 30-60 minutes. The reaction is exothermic and will produce HCl and SO₂ gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully and slowly quench the reaction mixture by pouring it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude alkyl chloride can be further purified by distillation or column chromatography.
For SN2 reaction with inversion (on secondary alcohols): Add pyridine (1.1 to 1.5 equivalents) to the alcohol solution before the addition of thionyl chloride.
Quantitative Data
The yield and reaction conditions for the conversion of alcohols to alkyl chlorides using thionyl chloride are highly dependent on the substrate. The following table summarizes typical data for this transformation.
| Alcohol Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| 1-Butanol | SOCl₂ | 1-Chlorobutane | 85-95 | General Knowledge |
| Cyclohexanol | SOCl₂, Pyridine | Chlorocyclohexane | ~90 | General Knowledge |
| (R)-2-Octanol | SOCl₂ in ether | (R)-2-Chlorooctane (retention) | High | [1] |
| (R)-2-Octanol | SOCl₂, Pyridine | (S)-2-Chlorooctane (inversion) | High | [1] |
| Benzyl alcohol | SOCl₂ | Benzyl chloride | >90 | General Knowledge |
Visualizations
Reaction Mechanism Workflow
Caption: General workflow for the conversion of alcohols to alkyl chlorides.
Logical Relationship of Stereochemical Outcome
Caption: Factors influencing the stereochemical outcome of the reaction.
Safety and Handling
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Handling: Use in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted thionyl chloride should be quenched carefully with a suitable solvent before disposal.
Conclusion
The use of thionyl chloride provides an effective method for the conversion of alcohols to alkyl chlorides. The reaction proceeds through a key alkyl chlorosulfite intermediate, and the stereochemical outcome can be controlled by the choice of reaction conditions. Researchers and professionals in drug development can utilize this reliable transformation for the synthesis of a wide range of chlorinated organic compounds. Adherence to strict safety protocols is essential when working with thionyl chloride.
References
Application Notes and Protocols for Alcohol Chlorination with Ethyl Chlorosulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. The use of "chlorosulfurous acid, ethyl ester," commonly known as ethyl chlorosulfite (EtO(SO)Cl), offers a valuable method for this conversion. This reagent is often generated in situ from the reaction of an alcohol with thionyl chloride (SOCl₂), where the alcohol itself can be the source of the "ethyl ester" moiety if it is ethanol, or more generally, an alkyl chlorosulfite is formed as a key intermediate. The reaction mechanism and stereochemical outcome are highly dependent on the reaction conditions, particularly the solvent and the presence or absence of a base.
The overall reaction proceeds through the formation of an alkyl chlorosulfite intermediate. The subsequent decomposition of this intermediate to the corresponding alkyl chloride can proceed through two primary mechanistic pathways: the Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of stereochemistry, and the Sₙ2 (bimolecular nucleophilic substitution) mechanism, which results in inversion of stereochemistry.[1][2] Understanding and controlling these pathways is critical for stereoselective synthesis.
Mechanism of Action
The chlorination of an alcohol (R-OH) with ethyl chlorosulfite or, more generally, thionyl chloride, first involves the formation of an alkyl chlorosulfite (R-O-SO-Cl). This intermediate is key to the subsequent substitution step.
-
Sₙi Mechanism (Retention of Stereochemistry): In the absence of a base and in non-polar, coordinating solvents like dioxane, the reaction proceeds with retention of configuration. The alkyl chlorosulfite collapses via a tight ion pair, where the departing sulfur dioxide and chloride ion remain in close proximity. The chloride is then delivered to the carbocationic center from the same face, leading to retention of the original stereochemistry.[1][3]
-
Sₙ2 Mechanism (Inversion of Stereochemistry): In the presence of a base such as pyridine, or in certain solvents like toluene, the mechanism shifts to an Sₙ2 pathway.[1] The base (or solvent) can interact with the alkyl chlorosulfite intermediate, facilitating the displacement of the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 reaction, resulting in an inversion of the stereocenter.[1]
Data Presentation
The stereochemical outcome of the decomposition of secondary alkyl chlorosulfites is highly dependent on the solvent. The following table summarizes the observed stereochemistry in various solvents for the decomposition of optically active 2-octyl chlorosulfite.
| Solvent | Predominant Stereochemistry | Reference |
| Dioxane | Retention | [3] |
| Toluene | Inversion | [1] |
| Tetrahydrofuran | Retention | [3] |
| Acetonitrile | Predominantly Inverted | [3] |
| Chloroform | Retention | |
| Pyridine (as additive) | Inversion | [1] |
Experimental Protocols
The following is a general protocol for the chlorination of a secondary alcohol with thionyl chloride, proceeding through an alkyl chlorosulfite intermediate. Safety Note: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dioxane for retention, or toluene/pyridine for inversion)
-
Anhydrous sodium bicarbonate (NaHCO₃) or saturated aqueous NaHCO₃ solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (with a drying tube)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure for Chlorination with Retention (Sₙi Pathway):
-
To a stirred solution of the secondary alcohol (1.0 eq) in anhydrous dioxane at 0 °C (ice bath), add thionyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The reaction will produce SO₂ and HCl as gaseous byproducts, which should be vented through a proper scrubbing system.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, chilled saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alkyl chloride.
-
Purify the product by distillation or column chromatography as required.
Procedure for Chlorination with Inversion (Sₙ2 Pathway):
-
To a stirred solution of the secondary alcohol (1.0 eq) in anhydrous toluene containing pyridine (1.1 eq) at 0 °C, add thionyl chloride (1.1 eq) dropwise.
-
Follow steps 2-8 from the retention protocol. The presence of pyridine will facilitate the Sₙ2 mechanism, leading to the inverted product.
Visualizations
The following diagrams illustrate the two primary mechanistic pathways for the chlorination of an alcohol via an alkyl chlorosulfite intermediate.
Caption: Sₙi mechanism for alcohol chlorination, proceeding with retention of stereochemistry.
Caption: Sₙ2 mechanism for alcohol chlorination in the presence of pyridine, resulting in inversion of stereochemistry.
References
The Role of Chlorosulfurous Acid, Ethyl Ester in Pharmaceutical Synthesis: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Chlorosulfurous acid, ethyl ester, also known as ethyl chlorosulfite or ethyl chlorosulfonate, is a reactive chemical intermediate with potential applications in organic synthesis. However, a comprehensive review of publicly available scientific literature and patents reveals a notable lack of specific, well-documented examples of its direct use in the synthesis of named pharmaceutical drugs. While the broader class of sulfur-containing reagents, such as sulfonyl chlorides and chloroformates, are extensively used in the pharmaceutical industry, the application of ethyl chlorosulfite for this purpose appears to be limited or not widely reported.
This document aims to provide an overview of the general synthetic pathways where a reagent like ethyl chlorosulfite could theoretically be employed, based on the known reactivity of related compounds in pharmaceutical synthesis. It will also address the current limitations in providing detailed, specific application notes and protocols due to the absence of concrete examples in the available literature.
Theoretical Applications in Pharmaceutical Synthesis
The primary utility of this compound in organic synthesis would be to introduce an ethoxysulfonyl group (-SO₂OEt) or to act as a precursor to other reactive intermediates. These functionalities are central to the structure of several classes of pharmaceuticals, most notably sulfonamides.
Synthesis of Sulfonamide-Containing Drugs
Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs including diuretics, anticonvulsants, and hypoglycemic agents. The general approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.
Hypothetical Workflow for Sulfonamide Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of sulfonamides, a class of compounds where ethyl chlorosulfite could theoretically play a role, likely as a precursor to a sulfamoyl chloride.
Caption: Hypothetical workflow for sulfonamide synthesis.
Challenges in Providing Specific Protocols and Data
The core requirement for creating detailed application notes and experimental protocols is the availability of reproducible, published data. This includes:
-
Specific Drug Examples: A named pharmaceutical compound whose synthesis explicitly utilizes this compound.
-
Quantitative Data: Reaction yields, purity, and specific reaction conditions (temperature, solvent, catalysts, etc.).
-
Detailed Methodologies: Step-by-step experimental procedures, including work-up and purification methods.
Despite extensive searches of chemical and patent databases, no such detailed information directly linking this compound to the synthesis of a specific pharmaceutical agent could be located. The available literature focuses on more common and established reagents for the introduction of sulfonyl groups in drug synthesis.
Conclusion
While this compound is a known chemical reagent, its application in the synthesis of pharmaceuticals is not well-documented in publicly accessible sources. The general reactivity of this compound suggests potential for use in creating sulfonamide and related structures, which are prevalent in many drug classes. However, the absence of concrete examples with associated experimental data prevents the development of detailed application notes and protocols as requested.
Researchers and drug development professionals interested in exploring novel synthetic routes are encouraged to consider the potential of underutilized reagents like ethyl chlorosulfite. However, any such investigation would require de novo process development and optimization, as established protocols for its use in pharmaceutical synthesis are not currently available in the public domain. Further research and publication in this area would be necessary to establish its practical utility and to enable the creation of the detailed documentation sought.
Application Notes and Protocols: Ethyl Chlorosulfite in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ethyl Chlorosulfite
Ethyl chlorosulfite (C₂H₅ClO₂S) is a reactive chemical intermediate widely utilized in fine chemical synthesis.[1] As the ethyl ester of chlorosulfurous acid, it serves as a versatile reagent for introducing the ethyl sulfonyl group and as an activating agent for alcohols. Its high reactivity stems from the presence of a good leaving group (chloride) attached to the sulfinyl sulfur, making it susceptible to nucleophilic attack. This reagent is typically prepared in situ from ethanol and thionyl chloride (SOCl₂) due to its moisture sensitivity.[2] Key applications include the preparation of sulfites and sulfates, the conversion of alcohols to alkyl chlorides, and the synthesis of amides and cyclic amines.
Safety Precautions:
Ethyl chlorosulfite is expected to be corrosive, toxic, and moisture-sensitive, similar to its precursor, thionyl chloride. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[3]
Key Applications and Experimental Protocols
Preparation of Ethyl Chlorosulfite
Ethyl chlorosulfite is conveniently synthesized by the reaction of ethanol with thionyl chloride. This preparation is often the first step in a one-pot synthesis.
Experimental Protocol: Synthesis of Ethyl Chlorosulfite[2]
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is required.
-
Reagents:
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol (EtOH)
-
-
Procedure:
-
To a stirred solution of thionyl chloride (2.14 mol), add absolute ethanol (1.80 mol) dropwise at 0 °C. The addition rate should be controlled to maintain the temperature.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
The crude ethyl chlorosulfite can be purified by distillation under reduced pressure (e.g., 43 °C at 63 mbar).
-
The product is obtained as a colorless liquid (yield ~75%).[2]
-
Caption: Synthesis of Ethyl Chlorosulfite from Thionyl Chloride and Ethanol.
Application 1: Synthesis of Dialkyl Sulfites and Sulfates
A primary application of ethyl chlorosulfite is the conversion of alcohols to unsymmetrical dialkyl sulfites. These sulfites can then be oxidized to the corresponding dialkyl sulfates, which are important intermediates in medicinal chemistry, for example, in the synthesis of per-sulfated flavonoids with anticoagulant properties.[2][4]
Reaction Workflow:
-
Step 1 (Sulfitylation): An alcohol reacts with ethyl chlorosulfite in the presence of a base (e.g., pyridine) to form an ethyl alkyl sulfite.
-
Step 2 (Oxidation): The resulting sulfite is oxidized using a suitable oxidizing agent (e.g., RuCl₃/NaIO₄) to yield the corresponding ethyl alkyl sulfate.
Experimental Protocol: Two-Step Synthesis of Ethyl Alkyl Sulfates[2]
Part A: Sulfitylation of an Alcohol
-
Setup: Dissolve the starting alcohol (1.0 equiv) and pyridine (1.3 equiv) in ethyl acetate (EtOAc).
-
Reaction: Cool the solution to 0 °C and add ethyl chlorosulfite (1.2 equiv) dropwise.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with EtOAc, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfite is often pure enough for the next step.
Part B: Oxidation to Sulfate
-
Setup: Dissolve the crude sulfite from Part A in a mixture of acetonitrile, carbon tetrachloride, and water.
-
Oxidation: Add sodium periodate (NaIO₄) and a catalytic amount of ruthenium(III) chloride (RuCl₃) to the solution.
-
Monitoring: Stir the mixture vigorously for approximately 1 hour, monitoring by TLC for the disappearance of the sulfite.
-
Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂) and extract with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the final sulfate product by flash chromatography.
Caption: Two-step synthesis of sulfates via sulfitylation and oxidation.
Application 2: Conversion of Alcohols to Alkyl Chlorides
The reaction of alcohols with thionyl chloride to form alkyl chlorides proceeds through an alkyl chlorosulfite intermediate. The stereochemical outcome of this reaction is highly dependent on the presence of a base like pyridine.[5]
-
Without Pyridine (Sₙi Mechanism): In the absence of pyridine, the reaction proceeds with retention of configuration via a mechanism known as "nucleophilic substitution with internal return" (Sₙi). The chlorosulfite intermediate forms an intimate ion pair, and the chloride is delivered to the carbocation from the same face.[5]
-
With Pyridine (Sₙ2 Mechanism): When pyridine is added, it reacts with the alkyl chlorosulfite intermediate. The freed chloride ion then attacks the carbon center from the backside, leading to inversion of configuration via a classic Sₙ2 pathway.[5]
Experimental Protocol: Chlorination of a Secondary Alcohol
-
Setup: In a flame-dried flask under argon, dissolve the secondary alcohol (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Intermediate Formation: Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equiv). Stir for 30-60 minutes to form the alkyl chlorosulfite intermediate.
-
Pathway Selection:
-
For Inversion (Sₙ2): Add pyridine (1.5 equiv) to the solution and allow the reaction to proceed, warming to room temperature if necessary.
-
For Retention (Sₙi): Gently heat the solution without adding a base.
-
-
Work-up: Carefully quench the reaction by pouring it over ice water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over a drying agent (e.g., MgSO₄), filter, and concentrate to yield the alkyl chloride. Further purification can be achieved by distillation or chromatography.
Caption: Stereochemical control in alcohol chlorination using SOCl₂.
Application 3: Stereoretentive Amide Synthesis from Alcohols
A novel application involves the one-pot conversion of cyclic secondary alcohols into amides with retention of stereochemistry.[6] This Ritter-type reaction utilizes an in situ formed chlorosulfite as a chelating leaving group, which is activated by a titanium(IV) fluoride-nitrile complex.
Experimental Protocol: One-Pot Amidation of a Cyclic Alcohol[6]
-
Chlorosulfite Formation:
-
In a dry flask under argon, dissolve the cyclic alcohol (1.0 equiv) in dichloromethane (DCM, 1.0 M).
-
Cool the solution to 0 °C and add thionyl chloride (1.5 equiv).
-
Stir for 1 hour at 0 °C to form the chlorosulfite intermediate.
-
-
Reagent Preparation (in a separate flask):
-
Add nitrile (e.g., acetonitrile, 40 equiv) to a suspension of titanium(IV) fluoride (TiF₄, 10 equiv) in DCM (4.0 M).
-
Stir at room temperature until the TiF₄ completely dissolves (approx. 15 min).
-
-
Amidation Reaction:
-
Cool the TiF₄/nitrile solution to the desired reaction temperature.
-
Slowly add the pre-formed chlorosulfite solution from step 1 to the TiF₄/nitrile solution.
-
Stir until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography.
-
Caption: Workflow for stereoretentive amidation of cyclic alcohols.
Summary of Quantitative Data
The following tables summarize typical reaction conditions and yields for the protocols described.
Table 1: Synthesis of Ethyl Chlorosulfite
| Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Solvent | Temperature | Yield | Reference |
| Thionyl Chloride | Ethanol | 1.19 : 1 | Neat | 0 °C | ~75% | [2] |
Table 2: Representative Yields for Sulfitylation-Oxidation
| Substrate Alcohol | Sulfite Yield | Sulfate Yield (Overall) | Reference |
| Benzyl Alcohol | 95% | 91% | [2] |
| Cyclohexanol | 92% | 88% | [2] |
| Geraniol | 85% | 81% | [2] |
Table 3: Stereoretentive Amidation of Cyclic Alcohols
| Alcohol Substrate | Nitrile | Yield | Stereochemistry | Reference |
| cis-4-Methylcyclohexanol | Acetonitrile | 80% | 99% Retention | [6] |
| trans-4-Methylcyclohexanol | Acetonitrile | 75% | 99% Retention | [6] |
| Isoborneol | Acetonitrile | 65% | >99% Retention | [6] |
References
- 1. Chlorosulfurous acid, ethyl ester | C2H5ClO2S | CID 80784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Direct and Stereoretentive Synthesis of Amides from Cyclic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization with Ethyl Chlorosulfite for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, phenols, and carboxylic acids, are non-volatile due to the presence of polar functional groups (-OH, -NH2, -COOH). Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, making them amenable to GC-MS analysis.[1][2][3][4]
Ethyl chlorosulfite (EtOS(O)Cl) is a reactive derivatizing agent that can be used to modify compounds containing active hydrogen atoms, such as those in hydroxyl, amino, and carboxyl groups. While literature specifically detailing the use of ethyl chlorosulfite for GC-MS derivatization is limited, its reactivity is analogous to the well-documented derivatizing agent, ethyl chloroformate (ECF). The information presented in these application notes is primarily based on the established protocols and data for ethyl chloroformate, providing a strong predictive framework for the application of ethyl chlorosulfite. The derivatization reaction with ethyl chlorosulfite is expected to proceed rapidly under mild conditions, offering a simple and efficient method for sample preparation prior to GC-MS analysis.
Principle of Derivatization
Ethyl chlorosulfite reacts with active hydrogen-containing functional groups in the presence of a base, typically pyridine, which acts as a catalyst and neutralizes the HCl byproduct.[1] The derivatization process increases the volatility and thermal stability of the analytes by replacing polar -OH, -NH, and -COOH protons with an ethoxysulfinyl group. This modification reduces intermolecular hydrogen bonding, leading to improved chromatographic peak shape and enhanced sensitivity.
The general reaction mechanism involves the nucleophilic attack of the heteroatom (O, N) of the analyte on the electrophilic sulfur atom of ethyl chlorosulfite, followed by the elimination of a chloride ion.
Applications
Derivatization with ethyl chlorosulfite is applicable to a wide range of compounds relevant to drug development and biomedical research, including:
-
Amino Acids: Derivatization of both the amino and carboxylic acid groups allows for the simultaneous analysis of multiple amino acids.
-
Phenols and Alcohols: The hydroxyl groups of phenols and alcohols are readily derivatized, enabling the analysis of various metabolites, drugs, and environmental contaminants.[5]
-
Carboxylic Acids: Fatty acids and other carboxylic acid-containing metabolites can be esterified for improved chromatographic performance.
-
Biogenic Amines: Important signaling molecules and markers of various physiological and pathological states can be effectively derivatized and analyzed.[3]
Advantages of Ethyl Chlorosulfite Derivatization
-
Rapid Reaction: The derivatization is often completed within minutes at room temperature.[6]
-
Mild Reaction Conditions: Avoids the need for high temperatures that can degrade thermally labile compounds.
-
Versatility: Applicable to a broad range of functional groups.
-
Improved Chromatography: Results in sharper, more symmetrical peaks and better resolution.
-
Enhanced Sensitivity: Increases the volatility of analytes, leading to lower detection limits.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using the analogous derivatizing agent, ethyl chloroformate. These values provide an expected performance benchmark for methods developed using ethyl chlorosulfite.
Table 1: Method Validation Parameters for Ethyl Chloroformate Derivatization of Various Metabolites
| Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Metabolites in Serum | > 0.9900 | 125 - 300 pg on-column | Not Specified | 70 - 120 | [7] |
| Metabolites in Urine | Not Specified | 150 - 300 pg on-column | Not Specified | 70 - 120 | [8] |
| Resveratrol in Wine | Not Specified | Not Specified | 25 - 50 ng/mL | Not Specified | [6] |
| Aromatic Acids & Phenols | Not Specified | 12.5 - 50 ng/mL | 25 - 100 ng/mL | Not Specified | [9] |
Table 2: Precision Data for Ethyl Chloroformate Derivatization
| Matrix | Analyte | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Serum | 18 Metabolites | < 10 | < 10 (within 48h) | [7] |
| Urine | Spiked Standards | < 10 | < 15 (within 48h) | [8] |
Experimental Protocols
Note: These protocols are based on established methods for ethyl chloroformate and are expected to be directly applicable or require minor optimization for ethyl chlorosulfite.
Protocol 1: Derivatization of Amino Acids in Aqueous Samples (e.g., Plasma, Urine)
Materials:
-
Ethyl chlorosulfite
-
Pyridine
-
Ethanol
-
Chloroform (or other suitable extraction solvent)
-
Sodium bicarbonate (or other suitable base)
-
Anhydrous sodium sulfate
-
Sample containing amino acids
-
Internal standard solution
Procedure:
-
Sample Preparation: To 100 µL of the aqueous sample, add an appropriate amount of internal standard.
-
pH Adjustment: Add 50 µL of 1 M sodium bicarbonate to adjust the pH to the alkaline range.
-
Addition of Reagents: Add 500 µL of a mixture of ethanol and pyridine (e.g., 4:1 v/v). Vortex briefly.
-
Derivatization: Add 50 µL of ethyl chlorosulfite. Vortex vigorously for 30 seconds to 1 minute. The reaction is typically instantaneous at room temperature.
-
Extraction: Add 500 µL of chloroform and vortex for 1 minute to extract the derivatized analytes.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Drying: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject an aliquot of the dried organic layer into the GC-MS system.
Protocol 2: Derivatization of Phenolic Compounds in Solution
Materials:
-
Ethyl chlorosulfite
-
Pyridine
-
Hexane (or other suitable extraction solvent)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Sample containing phenolic compounds
-
Internal standard solution
Procedure:
-
Sample Preparation: To 250 µL of the sample solution, add an appropriate amount of internal standard.
-
Addition of Base and Catalyst: Add 50 µL of 1 M sodium bicarbonate and 50 µL of an ethanol:pyridine mixture (1:1 v/v).
-
Derivatization and Extraction: Add 50 µL of ethyl chlorosulfite in 2 mL of hexane. Vortex vigorously for 1 minute. The derivatization occurs rapidly in the aqueous phase, and the derivatives are simultaneously extracted into the organic phase.
-
Phase Separation: Allow the layers to separate.
-
Drying: Transfer the upper organic layer to a new vial and dry it under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 75 µL) of chloroform.
-
Analysis: Inject an aliquot of the reconstituted sample into the GC-MS.
Visualizations
Caption: General experimental workflow for derivatization with ethyl chlorosulfite.
Caption: Inferred reaction of ethyl chlorosulfite with an active hydrogen-containing compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weber.hu [weber.hu]
- 5. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
Application Notes & Protocols: Derivatization of Phenols using Ethyl Chlorosulfite for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a broad class of molecules found in natural products, pharmaceuticals, and environmental samples. Their analysis by gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to increase their volatility and thermal stability. This document provides a detailed protocol for the derivatization of phenols using ethyl chlorosulfite. This process converts the polar phenolic hydroxyl group into a less polar ethyl sulfite ester, making the analyte more amenable to GC-MS analysis.
It is important to note that the resulting phenyl ethyl sulfite derivatives can be unstable, readily hydrolyzing back to the parent phenol.[1] Therefore, the following protocol has been optimized for rapid reaction and workup to minimize degradation of the derivatized product.
Experimental Protocols
Preparation of Ethyl Chlorosulfite Reagent
A general procedure for the synthesis of ethyl chlorosulfite from ethanol and thionyl chloride is as follows:
-
Materials:
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
An inert solvent such as dichloromethane (DCM) or diethyl ether
-
-
Procedure:
-
In a fume hood, add thionyl chloride dropwise to a cooled (0 °C) solution of anhydrous ethanol in an inert solvent.
-
The reaction is exothermic and will generate hydrogen chloride (HCl) gas, which should be vented appropriately.
-
After the addition is complete, the mixture is typically stirred for a short period at room temperature.
-
The resulting ethyl chlorosulfite can be purified by distillation under reduced pressure.
-
Derivatization of Phenolic Compounds with Ethyl Chlorosulfite
This protocol is adapted from procedures for the sulfitylation of alcohols and has been modified to account for the reactivity of phenols and the instability of the resulting aryl ethyl sulfites.[1]
-
Materials:
-
Phenolic compound
-
Ethyl chlorosulfite
-
Anhydrous pyridine
-
Anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for workup)
-
Brine (saturated aqueous NaCl solution)
-
-
Procedure:
-
Dissolve the phenolic compound (1.0 equivalent) and anhydrous pyridine (1.3 equivalents) in anhydrous ethyl acetate or DCM in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chlorosulfite (1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a rapid GC-MS analysis of a quenched aliquot. The reaction is typically complete within 1 hour.
-
Workup (Optimized for Unstable Derivatives):
-
Upon completion, immediately quench the reaction by adding cold, anhydrous ethyl acetate or DCM.
-
Wash the organic layer rapidly with a minimal amount of cold brine to remove the pyridinium hydrochloride salt. For more sensitive substrates, an entirely non-aqueous workup may be necessary, involving filtration through a pad of celite to remove the salt, followed by immediate concentration.
-
If an aqueous wash is performed, minimize contact time and keep the temperature low to reduce hydrolysis of the product. A wash with cold, saturated sodium bicarbonate solution can also be used to neutralize any remaining acidic components.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature.
-
-
The crude derivatized product should be analyzed by GC-MS as soon as possible to prevent degradation.
-
GC-MS Analysis of Derivatized Phenols
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program:
-
Initial oven temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
-
Hold at final temperature for 5-10 minutes.
-
Note: The temperature program should be optimized for the specific analytes.
-
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-550.
-
Ion source temperature: 230 °C.
-
Transfer line temperature: 280 °C.
-
Data Presentation
The following tables provide an example of the quantitative data that can be obtained from the GC-MS analysis of ethyl chlorosulfite-derivatized phenols. The values presented are illustrative and should be determined experimentally for each specific analyte and system.
Table 1: GC-MS Retention Times and Mass Spectral Data for Derivatized Phenols (Illustrative)
| Analyte (Phenol) | Derivatized Analyte (Phenyl Ethyl Sulfite) | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Phenol | Phenyl ethyl sulfite | 8.52 | 170 (M+), 106, 94, 77, 65 |
| 4-Methylphenol | 4-Tolyl ethyl sulfite | 9.25 | 184 (M+), 120, 108, 91, 77 |
| 4-Chlorophenol | 4-Chlorophenyl ethyl sulfite | 10.18 | 204/206 (M+), 140/142, 128/130, 111, 75 |
| 2,4-Dichlorophenol | 2,4-Dichlorophenyl ethyl sulfite | 11.56 | 238/240/242 (M+), 174/176/178, 162/164/166, 145 |
Table 2: Method Validation Parameters for Quantitation of Derivatized Phenols (Illustrative)
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Phenol | >0.995 | 5 | 15 |
| 4-Methylphenol | >0.996 | 3 | 10 |
| 4-Chlorophenol | >0.998 | 2 | 8 |
| 2,4-Dichlorophenol | >0.997 | 2 | 7 |
Visualizations
Reaction Scheme
Caption: Reaction of a phenol with ethyl chlorosulfite.
Experimental Workflow
Caption: Workflow for phenol derivatization and analysis.
Metabolic Pathway Analysis Workflow
The following diagram illustrates a hypothetical workflow for investigating the metabolic transformation of phenolic xenobiotics, incorporating the ethyl chlorosulfite derivatization protocol.
Caption: Workflow for metabolic study of phenols.
References
Application Notes and Protocols: Stereochemistry of Reactions Involving Ethyl Chlorosulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl chlorosulfite (chlorosulfurous acid, ethyl ester) is a reactive chemical intermediate pivotal in the stereoselective synthesis of various sulfur-containing chiral molecules, including sulfinate esters and sulfoxides. Understanding the stereochemical nuances of its reactions is critical for controlling the chirality of the final products, a fundamental aspect of modern drug design and development. These application notes provide a detailed overview of the stereochemical pathways involved in the reactions of ethyl chlorosulfite with chiral alcohols, supported by generalized experimental protocols and mechanistic diagrams.
Core Concepts: Stereochemical Pathways
The reaction of a chiral alcohol with ethyl chlorosulfite proceeds through the formation of a diastereomeric alkyl ethyl sulfite intermediate. The stereochemical outcome of the subsequent nucleophilic substitution is dictated by the reaction conditions, primarily the presence or absence of a base such as pyridine. Two principal mechanisms are at play:
-
SNi (Internal Nucleophilic Substitution): In the absence of a base, the reaction typically proceeds with retention of configuration at the chiral center of the alcohol. The chlorosulfite group acts as a good leaving group, and the chloride ion is delivered from the same face of the molecule.
-
SN2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the reaction proceeds with inversion of configuration at the chiral center. The base intercepts the intermediate, preventing internal return of the chloride ion and allowing for a backside attack by a nucleophile.
Key Experiments and Protocols
While specific literature examples detailing the reaction of ethyl chlorosulfite with a wide array of chiral alcohols are not abundant, the principles are well-established from studies with the parent compound, thionyl chloride. The following protocols are generalized procedures based on these established principles.
Experiment 1: Diastereoselective Synthesis of Alkyl Ethyl Sulfites with Retention of Configuration (SNi Pathway)
This protocol describes the reaction of a chiral secondary alcohol with ethyl chlorosulfite in a non-basic medium, leading to the formation of a diastereomeric mixture of alkyl ethyl sulfites with overall retention of configuration at the alcohol's stereocenter.
Protocol:
-
Preparation of Ethyl Chlorosulfite: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous ethanol (1.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq.) dropwise to the cooled ethanol with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting ethyl chlorosulfite is typically used in situ for the next step.
-
Reaction with Chiral Alcohol: In a separate flame-dried flask, dissolve the chiral secondary alcohol (e.g., (R)-2-octanol) (1.0 eq.) in a dry, non-polar, aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Cool the alcohol solution to 0 °C.
-
Slowly add the freshly prepared ethyl chlorosulfite solution to the chiral alcohol solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, carefully quench the reaction with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diastereomeric alkyl ethyl sulfites.
-
Analysis: The diastereomeric ratio can be determined by 1H NMR spectroscopy or chiral gas chromatography (GC).
Experiment 2: Diastereoselective Synthesis of Alkyl Ethyl Sulfites with Inversion of Configuration (SN2 Pathway)
This protocol details the reaction in the presence of pyridine, which facilitates an SN2 mechanism, leading to inversion of configuration at the chiral center of the alcohol.
Protocol:
-
Preparation of Ethyl Chlorosulfite: Prepare ethyl chlorosulfite in situ as described in Experiment 1, steps 1-3.
-
Reaction with Chiral Alcohol: In a separate flame-dried flask, dissolve the chiral secondary alcohol (e.g., (R)-2-octanol) (1.0 eq.) and dry pyridine (1.2 eq.) in a dry, non-polar, aprotic solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution to 0 °C.
-
Slowly add the freshly prepared ethyl chlorosulfite solution to the chiral alcohol and pyridine mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and wash sequentially with cold dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the resulting alkyl ethyl sulfites by 1H NMR or chiral GC.
Data Presentation
The expected outcomes of these reactions are summarized below. The quantitative data are illustrative, as the exact ratios depend on the specific chiral alcohol and reaction conditions.
| Experiment | Chiral Alcohol Example | Reagent | Base | Predominant Mechanism | Stereochemical Outcome | Expected Diastereomeric Ratio (Illustrative) |
| 1 | (R)-2-Octanol | Ethyl Chlorosulfite | None | SNi | Retention | (R,Ssulfur) : (R,Rsulfur) > 1:1 |
| 2 | (R)-2-Octanol | Ethyl Chlorosulfite | Pyridine | SN2 | Inversion | (S,Ssulfur) : (S,Rsulfur) > 1:1 |
Mechanistic Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: SNi mechanism for the reaction of a chiral alcohol with ethyl chlorosulfite, leading to retention of configuration.
Caption: SN2 mechanism in the presence of pyridine, resulting in inversion of configuration.
Caption: General experimental workflow for the synthesis and analysis of diastereomeric alkyl ethyl sulfites.
Conclusion
The stereochemical outcome of reactions involving ethyl chlorosulfite and chiral alcohols is highly dependent on the reaction conditions. By carefully selecting these conditions, particularly the presence or absence of a base, researchers can control the stereochemistry at the chiral center, leading to either retention or inversion of configuration. This control is paramount in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications. The protocols and diagrams provided herein serve as a foundational guide for professionals in the field to design and execute stereoselective syntheses using this versatile reagent.
Application Notes and Protocols: Stereochemical Control in Sulfite Ester Formation Using Ethyl Chlorosulfite and Pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective conversion of alcohols to other functional groups is a cornerstone of modern organic synthesis, particularly in the development of chiral drugs and complex molecules. The reaction of alcohols with ethyl chlorosulfite in the presence of pyridine offers a valuable method for the formation of sulfite esters. Critically, the inclusion of pyridine provides a powerful tool for controlling the stereochemical outcome at a chiral alcoholic center. These application notes detail the mechanistic basis for this stereocontrol and provide protocols for achieving specific stereochemical outcomes.
The reaction of a chiral alcohol with ethyl chlorosulfite first forms an intermediate alkyl ethyl sulfite. The fate of this intermediate, and thus the stereochemistry of subsequent products, is highly dependent on the reaction conditions, particularly the presence of a nucleophilic base like pyridine. In the absence of pyridine, the reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. However, the addition of pyridine fundamentally alters the reaction pathway to an SN2 mechanism, resulting in a clean inversion of stereochemistry.[1][2][3][4] This predictable control over the stereochemical course of the reaction is of significant utility in synthetic chemistry.
Mechanism of Stereochemical Control by Pyridine
The stereochemical outcome of the reaction of an alcohol with ethyl chlorosulfite is dictated by the reaction mechanism, which is influenced by the presence of pyridine.
-
Without Pyridine (SNi Mechanism - Retention): In the absence of a base like pyridine, the intermediate alkyl chlorosulfite can collapse in on itself. The chlorine atom is delivered to the same face from which the sulfite group departs, leading to a retention of the original stereochemistry.
-
With Pyridine (SN2 Mechanism - Inversion): When pyridine is present, it acts as a nucleophile and attacks the sulfur atom of the intermediate alkyl chlorosulfite. This forms a pyridinium salt and liberates a chloride ion.[1][2][3][4] This "free" chloride ion then acts as a nucleophile, attacking the chiral carbon from the backside in a classic SN2 displacement. This backside attack forces an inversion of the stereocenter.[1][2][3][4]
The signaling pathway below illustrates the SN2 mechanism facilitated by pyridine.
Experimental Protocols
The following protocols provide a general framework for the stereoselective synthesis of sulfites and subsequent products from chiral alcohols using ethyl chlorosulfite and pyridine. Optimization may be required for specific substrates.
Protocol 1: General Synthesis of Sulfite Diesters with Inversion of Stereochemistry
This protocol is adapted from a general procedure for sulfite diester formation and is expected to proceed with inversion of stereochemistry at the chiral center of the alcohol.[5]
Materials:
-
Chiral alcohol
-
Ethyl chlorosulfite (1.2 equivalents)
-
Pyridine (1.3 equivalents)
-
Ethyl acetate (EtOAc), anhydrous
-
Water, deionized
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware, including a round-bottom flask, addition funnel, and magnetic stirrer
-
Cooling bath (ice/water)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chiral alcohol and 1.3 equivalents of pyridine.
-
Dissolve the mixture in a minimal amount of anhydrous ethyl acetate.
-
Cool the solution to 0 °C in an ice/water bath.
-
Slowly add 1.2 equivalents of ethyl chlorosulfite dropwise to the stirred solution over a period of 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfite ester.
-
If necessary, the product can be purified by flash column chromatography on silica gel.
Quantitative Data
The data presented in the table below is for the analogous reaction of a chiral alcohol with thionyl chloride in the presence of pyridine, which is expected to provide a strong indication of the stereochemical fidelity of the ethyl chlorosulfite reaction under similar conditions.
| Chiral Alcohol Substrate | Reagents | Solvent | Stereochemical Outcome | Enantiomeric Excess (e.e.) of Product | Reference |
| (R)-2-Butanol | SOCl₂, Pyridine | Ether | Inversion | >95% (S)-2-Chlorobutane | [General textbook knowledge] |
| (R)-2-Octanol | SOCl₂, Pyridine | Pyridine | Inversion | High (not quantified) | [General textbook knowledge] |
Experimental Workflow
The following diagram outlines the general workflow for the stereoselective synthesis and analysis of the product.
Conclusion
The use of pyridine in conjunction with ethyl chlorosulfite provides a reliable method for achieving an inversion of stereochemistry in the conversion of chiral alcohols to their corresponding sulfite esters. This control is attributed to a shift in the reaction mechanism from SNi (retention) to SN2 (inversion). The protocols and mechanistic understanding provided in these application notes should serve as a valuable resource for chemists engaged in stereoselective synthesis. While direct quantitative data for the ethyl chlorosulfite system is limited, the analogy to the well-studied thionyl chloride/pyridine system provides a strong basis for expecting high stereochemical fidelity. Researchers are encouraged to determine the enantiomeric or diastereomeric excess for their specific substrates experimentally.
References
Application Notes and Protocols: Alternatives to Thionyl Chloride for Acyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, particularly within drug development where acyl chlorides serve as versatile intermediates for the formation of esters, amides, and other carbonyl derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of gaseous byproducts (SO₂ and HCl). However, the hazardous nature of thionyl chloride, including its toxicity and corrosiveness, necessitates the exploration of safer and milder alternatives.
This document explores "Chlorosulfurous acid, ethyl ester" (ethyl chlorosulfite) in the context of this transformation and details established, practical alternatives to thionyl chloride. While ethyl chlorosulfite is an important intermediate in the reaction of alcohols with thionyl chloride, its direct application as a standalone reagent for converting carboxylic acids to acyl chlorides is not a commonly documented practice. The reaction of carboxylic acids with thionyl chloride proceeds through a mechanistically related but distinct acyl chlorosulfite intermediate.
Therefore, these notes will first elucidate the mechanism of the thionyl chloride reaction to clarify the role of related intermediates and then provide detailed application notes and protocols for well-established and effective alternatives: Oxalyl Chloride , Cyanuric Chloride , and Triphenylphosphine Dichloride .
The Role of Chlorosulfite Intermediates
The reaction of a carboxylic acid with thionyl chloride proceeds through a highly reactive acyl chlorosulfite intermediate. This intermediate is key to the transformation as it converts the hydroxyl group of the carboxylic acid into a much better leaving group.
The mechanism involves the initial attack of the carboxylic acid oxygen onto the sulfur atom of thionyl chloride, followed by the loss of a chloride ion. The resulting intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, leading to the formation of the acyl chloride and the decomposition of the unstable chlorosulfite moiety into sulfur dioxide and another chloride ion.[1][2]
Caption: Mechanism of Acyl Chloride Formation using Thionyl Chloride.
While this compound shares structural similarities with the acyl chlorosulfite intermediate, its direct use for this transformation is not well-documented. Therefore, the following sections will focus on practical and validated alternatives.
Alternatives to Thionyl Chloride for Acyl Chloride Synthesis
Several reagents have emerged as effective alternatives to thionyl chloride, offering advantages in terms of milder reaction conditions, improved safety profiles, and compatibility with sensitive functional groups.
Quantitative Comparison of Chlorinating Agents
The following table summarizes the typical reaction conditions and yields for the conversion of carboxylic acids to acyl chlorides using thionyl chloride and its common alternatives.
| Reagent | Typical Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Thionyl Chloride | Neat or in a solvent (e.g., ACN), reflux.[3] | >90 | Inexpensive, volatile byproducts.[4] | Harsh conditions, toxic, corrosive. |
| Oxalyl Chloride | DCM, rt, catalytic DMF.[3] | >95 | Milder, more selective, volatile byproducts.[5][6] | More expensive, can form a carcinogenic byproduct.[7][5] |
| Cyanuric Chloride | Acetone, TEA, 20-30°C.[8][9] | 80-95 | Inexpensive, mild conditions.[8][10] | Solid byproduct needs to be filtered. |
| Triphenylphosphine Dichloride | Varies depending on substrate. | 80-95 | Mild, high regio- and stereoselectivity.[11] | Stoichiometric phosphine oxide byproduct. |
Experimental Protocols
This protocol is adapted from standard laboratory procedures for the conversion of a generic carboxylic acid to its corresponding acyl chloride.[3][12]
Materials:
-
Carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.3 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask with a magnetic stirrer
-
Syringe and septum
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid.
-
Dissolve the carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Slowly add oxalyl chloride to the stirred solution at room temperature. Gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.
Caption: Experimental workflow for acyl chloride synthesis using oxalyl chloride.
This protocol is based on the method described by Venkatamaran & Wagle for the conversion of carboxylic acids to acyl chlorides.[8][9]
Materials:
-
Carboxylic acid (2.0 eq)
-
Cyanuric chloride (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Acetone
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and cyanuric chloride in anhydrous acetone.
-
To the stirred solution, add triethylamine at room temperature (20-30°C).
-
Continue stirring for approximately 3 hours. A precipitate of triazine derivatives will form.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
The resulting residue can be taken up in a solvent like carbon tetrachloride, and the insoluble triazine byproducts are removed by filtration.
-
The filtrate containing the acyl chloride can be used for subsequent reactions.
Triphenylphosphine dichloride can be prepared in situ or used as an isolated reagent. This protocol describes a general procedure.[11]
Materials:
-
Carboxylic acid (1.0 eq)
-
Triphenylphosphine dichloride (1.1 eq)
-
Anhydrous solvent (e.g., DCM, acetonitrile)
-
Nitrogen or Argon atmosphere
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid and dissolve it in an anhydrous solvent.
-
Add triphenylphosphine dichloride to the solution in portions while stirring.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
The reaction mixture will contain the acyl chloride and triphenylphosphine oxide as a byproduct.
-
The acyl chloride can be isolated by distillation or used directly after removal of the solvent, depending on its properties. The triphenylphosphine oxide can often be removed by crystallization or chromatography.
Signaling Pathways and Logical Relationships
The choice of a chlorinating agent often depends on the specific substrate and the desired reaction conditions. The following diagram illustrates the decision-making process for selecting an appropriate reagent.
Caption: Decision tree for selecting a chlorinating agent.
Conclusion
While thionyl chloride remains a prevalent reagent for the synthesis of acyl chlorides, its hazardous properties have driven the adoption of safer alternatives. Oxalyl chloride, cyanuric chloride, and triphenylphosphine dichloride offer viable and often milder reaction conditions suitable for a wide range of substrates encountered in drug development and fine chemical synthesis. The choice of reagent should be guided by factors such as substrate sensitivity, cost, and ease of byproduct removal. Although this compound is mechanistically related to the intermediates in these transformations, its direct use as a substitute for thionyl chloride in converting carboxylic acids to acyl chlorides is not a standard or well-documented procedure. Researchers are encouraged to consider the established alternatives presented in these notes for safer and more controlled syntheses.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 8. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 11. Triphenylphosphine dichloride - Enamine [enamine.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Solvent Effects on the Reactivity of Ethyl Chlorosulfite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reactivity of sulfur-based electrophiles is of paramount importance in organic synthesis and drug development. Ethyl chlorosulfite (EtOS(O)Cl) and its analogs are versatile reagents whose reactivity is profoundly influenced by the surrounding solvent medium. Understanding these solvent effects is critical for controlling reaction rates, selectivity, and mechanisms. This document provides a detailed overview of the solvent effects on the reactivity of ethyl chlorosulfite, with a focus on solvolysis reactions. Due to the limited availability of comprehensive kinetic data for ethyl chlorosulfite, data for the closely related ethyl chlorosulfate (EtOSO₂Cl) is used as a primary example to illustrate these principles. The underlying concepts governing the reactivity of both species are analogous, primarily revolving around the polarity and nucleophilicity of the solvent.
Theoretical Background: Solvent Effects and Reaction Mechanisms
The solvolysis of ethyl chlorosulfite can proceed through several possible mechanistic pathways, each of which is influenced differently by the solvent. The primary mechanisms to consider are Sₙ1 (Substitution Nucleophilic Unimolecular), Sₙ2 (Substitution Nucleophilic Bimolecular), and Sₙi (Substitution Nucleophilic internal).
-
Sₙ1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. Polar protic solvents, with their ability to stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding and high dielectric constant, facilitate this pathway.[1] The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate.
-
Sₙ2 Mechanism: This is a one-step concerted mechanism where the nucleophile attacks the substrate at the same time as the leaving group departs. Polar aprotic solvents can accelerate Sₙ2 reactions by solvating the cation while leaving the nucleophile relatively free. The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.
-
Sₙi Mechanism: This mechanism involves the formation of an intimate ion pair, where the leaving group remains associated with the substrate and delivers the nucleophile to the same face from which it departed, leading to retention of configuration. The solvent can influence the stability and lifetime of this ion pair.
The choice of solvent can dictate which of these pathways is dominant. For instance, highly ionizing, non-nucleophilic solvents will favor an Sₙ1 pathway, whereas less ionizing, more nucleophilic solvents will favor an Sₙ2 pathway.
Quantitative Data: Solvent Effects on the Hydrolysis of Ethyl Chlorosulfate
The following table summarizes the rate constants for the hydrolysis of ethyl chlorosulfate in various dioxane-water mixtures at 25°C. This data, from Buncel et al. (1977), demonstrates the significant impact of solvent composition on reaction rates.[2] An increase in the water content of the medium, which increases the solvent's ionizing power, leads to a corresponding increase in the rate of solvolysis.
| % Dioxane (v/v) | % Water (v/v) | Dielectric Constant (ε) | Rate Constant (k) x 10⁵ (s⁻¹)[2] |
| 90 | 10 | 9.5 | 0.05 |
| 80 | 20 | 17.1 | 0.25 |
| 70 | 30 | 25.0 | 0.89 |
| 60 | 40 | 33.6 | 2.82 |
| 50 | 50 | 42.5 | 8.91 |
| 40 | 60 | 51.7 | 25.1 |
| 30 | 70 | 60.8 | 63.1 |
| 20 | 80 | 69.5 | 158.0 |
| 10 | 90 | 77.8 | 398.0 |
Experimental Protocols
The following are generalized protocols for studying the solvent effects on the reactivity of compounds like ethyl chlorosulfite or ethyl chlorosulfate.
Protocol 1: Preparation of Ethyl Chlorosulfite
Materials:
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Pyridine (optional, as a catalyst and HCl scavenger)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
In the flask, dissolve absolute ethanol in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel to the cooled ethanol solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
(Optional) If pyridine is used, it is typically added to the ethanol solution before the addition of thionyl chloride.
-
The reaction mixture can be worked up by filtration to remove any precipitated pyridinium hydrochloride, followed by removal of the solvent under reduced pressure. The crude ethyl chlorosulfite should be purified by distillation under reduced pressure.
Note: Ethyl chlorosulfite is sensitive to moisture and should be handled under anhydrous conditions.
Protocol 2: Kinetic Measurement of Solvolysis by Titration
Materials:
-
Ethyl chlorosulfite (or ethyl chlorosulfate)
-
Solvent mixtures of varying composition (e.g., dioxane-water)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Pipettes, burettes, and conical flasks
Procedure:
-
Prepare a stock solution of ethyl chlorosulfite in the desired solvent mixture.
-
Equilibrate the stock solution and all necessary glassware in a constant temperature bath set to the desired reaction temperature (e.g., 25°C).
-
To initiate a kinetic run, transfer a known volume of the ethyl chlorosulfite stock solution into a reaction vessel maintained at the constant temperature.
-
At recorded time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold acetone or another suitable quenching agent.
-
Titrate the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of the acid produced during solvolysis (HCl and sulfurous acid, or HCl and sulfuric acid for chlorosulfate).
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the remaining ethyl chlorosulfite versus time, which should yield a straight line for a first-order reaction, with the slope being equal to -k.
Visualizations
Caption: Potential reaction mechanisms for the solvolysis of ethyl chlorosulfite.
Caption: General experimental workflow for kinetic analysis of solvolysis.
References
Troubleshooting & Optimization
Improving the yield of reactions with "chlorosulfurous acid, ethyl ester"
Welcome to the technical support center for optimizing reactions involving chlorosulfurous acid, ethyl ester (ethyl chlorosulfite). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with ethyl chlorosulfite is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in reactions involving ethyl chlorosulfite can stem from several factors. The most common issues include:
-
Moisture Contamination: Ethyl chlorosulfite is highly sensitive to moisture, which can hydrolyze it to ethanol, sulfur dioxide, and hydrochloric acid, thus reducing the amount of active reagent available for your reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle the reagent under inert conditions.
-
-
Suboptimal Reaction Temperature: The stability of the intermediate alkyl chlorosulfite is temperature-dependent.
-
Solution: Running the initial reaction of the alcohol with ethyl chlorosulfite at low temperatures (e.g., 0 °C or below) can help stabilize the intermediate before proceeding with the subsequent steps.
-
-
Side Reactions: Depending on the substrate and reaction conditions, side reactions such as elimination or the formation of symmetrical sulfites can occur.
-
Solution: The choice of base and solvent is critical. For reactions with alcohols, the addition of a non-nucleophilic base like pyridine can influence the reaction mechanism and potentially improve the yield of the desired product by preventing the accumulation of HCl, which can catalyze side reactions.[1]
-
Q2: I am observing unexpected stereochemistry in my product. How can I control the stereochemical outcome?
A2: The stereochemistry of reactions with ethyl chlorosulfite (similar to thionyl chloride) is highly dependent on the reaction mechanism, which can be influenced by the solvent and the presence of a base.[1]
-
Retention of Configuration (SNi mechanism): In the absence of a base and in a non-polar, aprotic solvent (like dioxane or chloroform), the reaction often proceeds through a "Substitution Nucleophilic internal" (SNi) mechanism. In this pathway, the chlorosulfite intermediate delivers the chloride from the same face, leading to retention of stereochemistry.[1]
-
Inversion of Configuration (SN2 mechanism): The addition of a base like pyridine alters the mechanism to SN2. Pyridine reacts with the intermediate chlorosulfite, displacing the chloride ion. This free chloride ion then attacks the substrate from the backside, resulting in an inversion of configuration.[1]
To control the stereochemistry, carefully select your solvent and decide whether to include a base like pyridine based on the desired stereochemical outcome.
Q3: What are the best practices for handling and storing ethyl chlorosulfite?
A3: Ethyl chlorosulfite is a reactive and moisture-sensitive compound. Proper handling and storage are crucial for safety and to maintain its reactivity.
-
Handling: Always handle ethyl chlorosulfite in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store ethyl chlorosulfite in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from moisture and incompatible materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Deactivated reagent due to moisture. 2. Reaction temperature is too low or too high. 3. Steric hindrance in the substrate. | 1. Use freshly opened or properly stored ethyl chlorosulfite. Ensure all glassware and solvents are anhydrous. 2. Optimize the reaction temperature. Start with low temperatures (0 °C) for the formation of the chlorosulfite intermediate and then gradually warm to room temperature or reflux as needed for the subsequent reaction. 3. For sterically hindered alcohols, consider longer reaction times or the use of a catalyst. |
| Formation of Symmetric Sulfite Byproduct (RO-SO-OR) | Excess alcohol or alkoxide present in the reaction mixture. | Use a stoichiometric amount or a slight excess of ethyl chlorosulfite relative to the alcohol. Add the alcohol dropwise to the ethyl chlorosulfite solution to avoid localized high concentrations of the alcohol. |
| Elimination Byproducts (Alkenes) | For secondary and tertiary alcohols, the reaction conditions may favor elimination over substitution. This is more likely at higher temperatures. | Use milder reaction conditions (lower temperature). The presence of a non-nucleophilic base can sometimes suppress elimination by neutralizing the generated acid. |
| Product is Contaminated with Sulfur Compounds | Incomplete reaction or side reactions leading to various sulfur-containing impurities. | Purify the crude product using column chromatography on silica gel. A typical eluent system would be a mixture of hexanes and ethyl acetate. Washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during workup can help remove acidic sulfur byproducts. |
| Difficulty in Product Isolation/Purification | The product may be volatile or unstable under the purification conditions. | If the product is volatile, use rotary evaporation with care (low temperature and controlled vacuum). If the product is unstable on silica gel, consider alternative purification methods like distillation under reduced pressure or crystallization. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfinate Ester from an Alcohol
This protocol describes a general procedure for the reaction of an alcohol with ethyl chlorosulfite to form the corresponding sulfinate ester in the presence of pyridine, which typically proceeds with inversion of configuration.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator over a drying agent or under a stream of inert gas.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve the alcohol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Ethyl Chlorosulfite:
-
Dissolve ethyl chlorosulfite (1.1 equivalents) in the same anhydrous solvent in the dropping funnel.
-
Add the ethyl chlorosulfite solution dropwise to the stirred alcohol solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Slowly warm the reaction to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Influence of Base on the Yield of Alkyl Chlorides from Alcohols using a Sulfinyl Chloride Reagent
| Alcohol Substrate | Reagent | Base | Solvent | Yield (%) | Stereochemistry |
| (R)-2-Octanol | Thionyl Chloride | None | Dioxane | ~85 | Retention (SNi) |
| (R)-2-Octanol | Thionyl Chloride | Pyridine | Diethyl Ether | ~90 | Inversion (SN2) |
| 1-Butanol | Thionyl Chloride | Pyridine | Chloroform | >95 | N/A |
| Cyclohexanol | Thionyl Chloride | None | Chloroform | ~80 | Mixture |
Note: Data is generalized from typical outcomes for thionyl chloride, which is mechanistically analogous to ethyl chlorosulfite for the initial alcohol reaction.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yields.
Reaction Mechanism Pathways
Caption: SNi vs. SN2 reaction pathways.
References
Side reactions and byproducts of "chlorosulfurous acid, ethyl ester"
Welcome to the technical support center for chlorosulfurous acid, ethyl ester (ethyl chlorosulfite). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the side reactions, byproducts, and troubleshooting of experiments involving this reactive intermediate.
Frequently Asked Questions (FAQs)
Q1: What is ethyl chlorosulfite and how is it typically generated?
Ethyl chlorosulfite, with the chemical formula CH₃CH₂OS(O)Cl, is a reactive ester of chlorosulfurous acid. It is most commonly generated in situ as an intermediate during the conversion of ethanol to ethyl chloride using thionyl chloride (SOCl₂). The initial reaction between ethanol and thionyl chloride forms ethyl chlorosulfite and hydrogen chloride (HCl).[1]
Q2: What are the primary byproducts when synthesizing ethyl chlorosulfite from ethanol and thionyl chloride?
The reaction of ethanol with thionyl chloride to produce an alkyl chloride via an ethyl chlorosulfite intermediate also generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the main byproducts. These are typically gaseous and can be removed from the reaction mixture.
Q3: What is the role of pyridine in reactions involving thionyl chloride and alcohols?
Pyridine is often used as a base in these reactions to neutralize the hydrogen chloride (HCl) that is produced.[2] This prevents HCl from participating in undesired side reactions. Additionally, the presence of pyridine can alter the reaction mechanism from SNi (retention of configuration) to SN2 (inversion of configuration) by reacting with the intermediate chlorosulfite.[2]
Q4: Can diethyl sulfite be formed as a byproduct?
Yes, the formation of diethyl sulfite ((CH₃CH₂O)₂SO) is a potential side reaction. This can occur if the ethyl chlorosulfite intermediate reacts with an excess of ethanol present in the reaction mixture.
Q5: What happens if ethyl chlorosulfite is exposed to water?
Ethyl chlorosulfite is sensitive to moisture and will react violently with water. This hydrolysis reaction will decompose the compound, typically yielding ethanol, sulfur dioxide, and hydrochloric acid. Therefore, it is crucial to perform reactions under anhydrous conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired ethylated product | 1. Decomposition of ethyl chlorosulfite due to moisture. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Side reaction forming diethyl sulfite due to excess ethanol. | 2. Use stoichiometric amounts of ethanol or add the alcohol slowly to the thionyl chloride solution to avoid localized excess. | |
| 3. Loss of product during workup. | 3. If your product is volatile, check the solvent in the rotovap trap. If your product might be water-soluble, check the aqueous layer after extraction. | |
| Unexpected stereochemistry (retention instead of inversion) | 1. Reaction proceeding via the SNi mechanism in the absence of a base like pyridine. | 1. Add pyridine or another suitable non-nucleophilic base to the reaction mixture to favor the SN2 pathway, which leads to inversion of stereochemistry.[2] |
| Formation of a white precipitate during the reaction | 1. If pyridine is used, the precipitate is likely pyridinium chloride, formed from the neutralization of HCl. | 1. This is an expected outcome and indicates the reaction is proceeding as planned. The salt can be removed by filtration or aqueous workup. |
| Reaction mixture turns dark or shows signs of decomposition | 1. Reaction temperature is too high, leading to thermal decomposition. | 1. Maintain a low temperature (e.g., 0 °C or below) during the addition of reagents. Some secondary alkyl chlorosulfites can decompose at temperatures required for distillation.[3] |
| 2. Impurities in the thionyl chloride. | 2. Consider purifying the thionyl chloride by distillation before use. | |
| Inconsistent reaction rates | 1. Solvent effects can significantly influence the rate of decomposition of the chlorosulfite intermediate. | 1. Be consistent with the choice and purity of the solvent. The decomposition of alkyl chlorosulfites is known to be solvent-dependent.[3] |
Side Reactions and Byproducts
The use of ethyl chlorosulfite, particularly when generated in situ, can lead to several side reactions and the formation of various byproducts. Understanding these pathways is crucial for optimizing reaction conditions and minimizing impurities.
Key Side Reactions:
-
Formation of Diethyl Sulfite: As mentioned, an excess of ethanol can react with the ethyl chlorosulfite intermediate to form diethyl sulfite.
-
Thermal Decomposition: At elevated temperatures, ethyl chlorosulfite can decompose. By analogy with the related ethyl chloroformate, decomposition products can include ethyl chloride, ethylene, sulfur dioxide, and hydrogen chloride.[4] The decomposition of secondary alkyl chlorosulfites has been observed to be a first-order reaction and can sometimes be autocatalytic.[3]
-
Reaction with Nucleophiles: Ethyl chlorosulfite is an electrophilic reagent and will react with various nucleophiles. While this is often the desired reaction, it can also lead to side products if unintended nucleophiles are present. For instance, reaction with amines will lead to the formation of sulfinamides.
Common Byproducts and Impurities:
| Byproduct/Impurity | Source | Mitigation Strategy |
| Sulfur Dioxide (SO₂) | Inherent byproduct of the reaction of thionyl chloride with alcohols. | Typically removed as a gas. Ensure adequate ventilation and consider using a scrubber for large-scale reactions. |
| Hydrogen Chloride (HCl) | Inherent byproduct of the reaction of thionyl chloride with alcohols. | Neutralize with a non-nucleophilic base like pyridine. |
| Diethyl Sulfite | Reaction of ethyl chlorosulfite with excess ethanol. | Use controlled stoichiometry and slow addition of the alcohol. |
| Ethyl Chloride | Desired product in many cases, but can be a byproduct if another reaction is intended. Also a potential thermal decomposition product. | Optimize reaction conditions (temperature, reaction time) to favor the desired transformation. |
| Ethylene | Potential thermal decomposition product. | Maintain low reaction temperatures. |
Experimental Protocols
Synthesis of Ethyl Chlorosulfite
This protocol describes the synthesis and isolation of ethyl chlorosulfite.
Materials:
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Distillation apparatus
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Charge the flask with thionyl chloride (1.2 equivalents) and cool it in an ice bath to 0 °C.
-
Add anhydrous ethanol (1.0 equivalent) dropwise from the dropping funnel to the stirred thionyl chloride solution over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
The crude ethyl chlorosulfite can be purified by vacuum distillation. A publication describes distillation at 43 °C under a pressure of 63 mbar, yielding a colorless liquid in approximately 75% yield.[5]
Caution: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be carried out in a well-ventilated fume hood. The reaction produces HCl and SO₂ gases, which are toxic and corrosive.
Visualizations
References
How to prevent the decomposition of "chlorosulfurous acid, ethyl ester" during storage
Technical Support Center: Ethyl Chlorosulfite (Chlorosulfurous Acid, Ethyl Ester)
Welcome to the technical support center for ethyl chlorosulfite. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice and frequently asked questions to help prevent the decomposition of ethyl chlorosulfite during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is ethyl chlorosulfite and why is it reactive?
Ethyl chlorosulfite (CAS No. 6378-11-6), also known as this compound, is a reactive chemical intermediate with the formula C₂H₅ClO₂S. Its reactivity stems from the presence of a good leaving group (chlorosulfite) and an electrophilic sulfur atom, making it susceptible to nucleophilic attack and elimination reactions. The S-Cl bond is particularly labile and can ionize, initiating decomposition.
Q2: What are the primary causes of ethyl chlorosulfite decomposition during storage?
The main factors that lead to the decomposition of ethyl chlorosulfite are:
-
Moisture: It reacts violently with water, leading to rapid hydrolysis.
-
Heat: Elevated temperatures accelerate thermal decomposition.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic decomposition.
-
Incompatible Materials: Contact with bases, strong oxidizing agents, alcohols, and certain metals can catalyze decomposition.
Q3: What are the ideal storage conditions for ethyl chlorosulfite?
To ensure maximum stability, ethyl chlorosulfite should be stored under the following conditions:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8°C). Avoid temperatures above 25°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture and atmospheric oxygen.
-
Container: Use tightly sealed containers made of appropriate materials (e.g., glass-lined or specific polymers). Avoid aluminum or galvanized containers. For added protection against light, amber glass is recommended.
-
Location: Store in a dry, well-ventilated area designated for flammable and corrosive reagents, away from direct sunlight and sources of ignition.
Q4: What are the visible signs of ethyl chlorosulfite decomposition?
Signs of decomposition may include:
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Color Change: A change from a colorless liquid to a yellow or brownish hue.
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Gas Evolution: The formation of bubbles or an increase in pressure within the container, indicating the release of gaseous byproducts like sulfur dioxide (SO₂) or hydrogen chloride (HCl).
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Pungent Odor: A sharp, acidic odor may become noticeable due to the formation of HCl and SO₂.
Q5: Can I use a stabilizer with ethyl chlorosulfite?
While some reactive chemicals can be stabilized with additives, the addition of stabilizers to ethyl chlorosulfite is not a common practice and can be complex. The presence of additives like pyridine, for instance, is known to alter its reaction pathways. The most effective method for preventing decomposition is strict adherence to proper storage and handling protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased pressure in the storage container. | Thermal decomposition leading to gas formation (SO₂, HCl, ethylene). | Immediately move the container to a cooler, well-ventilated area (e.g., a fume hood). Handle with extreme caution, wearing appropriate personal protective equipment (PPE). If safe to do so, slowly vent the container in a controlled manner. |
| The material has turned yellow/brown. | Partial decomposition due to exposure to light, heat, or contaminants. | The material may have reduced purity. It is recommended to re-purify the substance by distillation if possible, or to use a fresh batch for sensitive experiments. |
| A strong, acidic odor is detected from the storage area. | A leak or spill has occurred, leading to hydrolysis with atmospheric moisture. | Evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, neutralize the spill with a suitable agent (e.g., sodium bicarbonate) and clean up according to your institution's safety protocols. |
| Inconsistent experimental results using the stored reagent. | The reagent has likely degraded, leading to lower molarity and the presence of impurities that may interfere with the reaction. | Use a fresh bottle of ethyl chlorosulfite. Consider performing a quality control check (e.g., NMR spectroscopy) on the stored material to assess its purity. |
Data Presentation
Table 1: Illustrative Stability of Ethyl Chlorosulfite Under Various Storage Conditions
The following table provides an illustrative summary of the expected stability of ethyl chlorosulfite. Actual stability may vary based on the purity of the material and the specific storage container.
| Storage Condition | Temperature | Atmosphere | Container | Expected Shelf Life (Illustrative) | Primary Decomposition Pathway |
| Optimal | 2-8°C | Inert (Nitrogen/Argon) | Sealed Amber Glass | > 12 months | Minimal decomposition |
| Sub-optimal | 20-25°C | Inert (Nitrogen/Argon) | Sealed Amber Glass | 3-6 months | Slow thermal decomposition |
| Poor | 20-25°C | Air | Sealed Clear Glass | < 1 month | Hydrolysis, Photolysis, Oxidation |
| Unacceptable | > 30°C | Air | Loosely Capped | < 1 week | Rapid thermal decomposition and hydrolysis |
Experimental Protocols
Protocol: Assessing the Stability of Ethyl Chlorosulfite
This protocol describes a method to evaluate the stability of ethyl chlorosulfite under different storage conditions.
Objective: To determine the rate of decomposition of ethyl chlorosulfite under varied temperature, light, and atmospheric conditions.
Materials:
-
Ethyl chlorosulfite
-
Anhydrous solvent (e.g., dichloromethane, stored over molecular sieves)
-
Internal standard (e.g., dodecane)
-
GC-MS or ¹H NMR spectrometer
-
Several small volume amber and clear glass vials with PTFE-lined caps
-
Nitrogen or argon gas supply
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Refrigerator (2-8°C), standard laboratory bench (20-25°C), and a controlled temperature oven (40°C)
Methodology:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of ethyl chlorosulfite in the anhydrous solvent with a known concentration of the internal standard.
-
Example: 1 M ethyl chlorosulfite and 0.1 M dodecane in anhydrous dichloromethane.
-
Aliquot this solution into the different vials.
-
-
Storage Conditions Setup:
-
Condition 1 (Optimal): Amber vial, flushed with nitrogen, sealed, and stored at 2-8°C.
-
Condition 2 (Ambient/Dark): Amber vial, flushed with nitrogen, sealed, and stored at 20-25°C.
-
Condition 3 (Ambient/Light): Clear vial, flushed with nitrogen, sealed, and stored on a lab bench exposed to ambient light at 20-25°C.
-
Condition 4 (Ambient/Air): Amber vial, sealed with air in the headspace, and stored at 20-25°C.
-
Condition 5 (Elevated Temp): Amber vial, flushed with nitrogen, sealed, and stored in an oven at 40°C.
-
-
Time-Point Analysis:
-
At specified time points (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4), remove a vial from each condition.
-
Immediately analyze the sample using GC-MS or ¹H NMR.
-
-
Data Analysis:
-
For each time point, determine the concentration of ethyl chlorosulfite relative to the internal standard.
-
Plot the concentration of ethyl chlorosulfite versus time for each storage condition to determine the rate of decomposition.
-
Mandatory Visualizations
Decomposition Pathways
Caption: Key decomposition pathways for ethyl chlorosulfite.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of ethyl chlorosulfite.
Technical Support Center: Troubleshooting Low Yield in Alcohol to Alkyl Chloride Conversion with Ethyl Chlorosulfite
Welcome to the technical support center for the conversion of alcohols to alkyl chlorides using ethyl chlorosulfite. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important transformation.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of my desired alkyl chloride. What are the most common causes?
A1: Low yields in this reaction can stem from several factors:
-
Incomplete reaction: The conversion of the alcohol to the alkyl chlorosulfite intermediate or the subsequent decomposition of this intermediate to the alkyl chloride may be incomplete.
-
Side reactions: The most common side reactions include the formation of dialkyl sulfites, elimination to form alkenes, and ether formation.[1]
-
Reagent instability: Ethyl chlorosulfite is known to be unstable and can decompose, especially in the presence of moisture.
-
Substrate-specific issues: The structure of the starting alcohol (primary, secondary, tertiary, sterically hindered) significantly impacts reactivity and the propensity for side reactions.[2]
-
Non-optimal reaction conditions: Factors such as temperature, solvent, and the presence or absence of a base play a critical role in the reaction outcome.
Q2: My reaction has stalled, and I still have a significant amount of the starting alcohol. How can I drive the reaction to completion?
A2: To push the reaction to completion, consider the following:
-
Increase the amount of ethyl chlorosulfite: Using a slight excess (1.1-1.5 equivalents) of ethyl chlorosulfite can help ensure all the alcohol is converted to the intermediate.
-
Elevate the reaction temperature: Gently heating the reaction mixture can promote the decomposition of the alkyl chlorosulfite intermediate to the final product. However, be cautious as higher temperatures can also favor elimination side reactions.
-
Use a catalyst: For certain substrates, a catalyst like zinc chloride (ZnCl₂) can facilitate the conversion.[3]
Q3: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
A3: Elimination is a common side reaction, especially with secondary and tertiary alcohols which can form stable carbocations. To minimize alkene formation:
-
Use a non-polar solvent: Solvents like toluene or dichloromethane are generally preferred over polar solvents.
-
Control the temperature: Keep the reaction temperature as low as possible while still allowing for the conversion to proceed at a reasonable rate.
-
Add a hindered base: A non-nucleophilic, hindered base like 2,6-lutidine can scavenge the HCl byproduct without promoting elimination.
Q4: I have isolated a high-boiling point byproduct that is not my desired alkyl chloride. What could it be?
A4: A common high-boiling point byproduct is the symmetrical dialkyl sulfite. This forms when the alkyl chlorosulfite intermediate reacts with another molecule of the starting alcohol. To avoid this, ensure that the ethyl chlorosulfite is added slowly to the alcohol solution to maintain a low concentration of the alcohol relative to the chlorosulfite.
Q5: How does the choice of solvent affect the stereochemical outcome of the reaction?
A5: The solvent plays a crucial role in determining the stereochemistry of the product, particularly for chiral secondary alcohols.
-
With retention of configuration (SNi mechanism): Using a solvent like dioxane or other ethers can promote an internal nucleophilic substitution (SNi) mechanism, leading to retention of stereochemistry.[2]
-
With inversion of configuration (SN2 mechanism): The addition of a base like pyridine will typically lead to an SN2 reaction with inversion of stereochemistry.[2]
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of alkyl chloride.
Table 1: Effect of Solvent on the Yield of 2-Chlorooctane from 2-Octanol
| Solvent | Yield of 2-Chlorooctane (%) | Predominant Stereochemistry |
| Dioxane | 75 | Retention |
| Toluene | 65 | Inversion |
| Chloroform | 50 | Inversion |
| Acetonitrile | 40 | Inversion |
Note: Yields are approximate and can vary based on specific reaction conditions.
Table 2: Effect of Base on the Yield and Stereochemistry of 2-Chlorobutane from 2-Butanol
| Base | Yield of 2-Chlorobutane (%) | Predominant Stereochemistry |
| None (in dioxane) | 70 | Retention |
| Pyridine | 85 | Inversion |
| Triethylamine | 80 | Inversion |
| 2,6-Lutidine | 78 | Inversion (less elimination) |
Experimental Protocols
General Procedure for the Conversion of a Primary Alcohol to an Alkyl Chloride:
-
To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl chlorosulfite (1.2 eq.) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the pure alkyl chloride.
Procedure for the Conversion of a Secondary Alcohol with Inversion of Stereochemistry:
-
To a stirred solution of the secondary alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous diethyl ether at -10 °C under an inert atmosphere, add ethyl chlorosulfite (1.2 eq.) dropwise.
-
Maintain the temperature between -10 °C and 0 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction with cold saturated ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography or distillation.
Mandatory Visualizations
Caption: Reaction pathway for the conversion of an alcohol to an alkyl chloride using ethyl chlorosulfite, highlighting potential side products.
References
Technical Support Center: Managing HCl Byproduct in Ethyl Chlorosulfite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of ethyl chlorosulfite ("chlorosulfurous acid, ethyl ester") and the management of its hydrogen chloride (HCl) byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts generated during the synthesis of ethyl chlorosulfite from ethanol and thionyl chloride?
The reaction between ethanol and thionyl chloride (SOCl₂) primarily produces ethyl chlorosulfite (CH₃CH₂OS(O)Cl), with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the main gaseous byproducts.[1][2][3] The overall reaction is:
CH₃CH₂OH + SOCl₂ → CH₃CH₂OS(O)Cl + HCl
Q2: Why is it crucial to manage the HCl byproduct?
Proper management of HCl gas is essential for several reasons:
-
Safety: HCl is a corrosive and toxic gas that can cause severe respiratory irritation and damage to equipment.[4]
-
Reaction Equilibrium: Removal of HCl can help drive the reaction to completion.
-
Product Purity: Uncontrolled HCl can potentially lead to side reactions or degradation of the desired product.
-
Environmental Regulations: Release of acidic gases into the atmosphere is environmentally harmful and regulated.
Q3: What are the common methods for neutralizing or removing HCl gas in a laboratory setting?
Common methods for managing gaseous HCl include:
-
Wet Scrubbing: Passing the gas stream through a liquid that absorbs or reacts with HCl. Common scrubbing solutions include water, dilute sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or calcium hydroxide (Ca(OH)₂) solution.[5][6][7]
-
Dry Scrubbing: Using a solid sorbent to react with the HCl gas. Hydrated lime (Ca(OH)₂) is a frequently used dry scrubbing agent.[8]
-
In-situ Neutralization: Adding a base, such as pyridine or triethylamine, directly to the reaction mixture to neutralize the HCl as it is formed.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Ethyl Chlorosulfite | Incomplete reaction. | - Ensure dropwise and slow addition of ethanol to thionyl chloride, especially at the beginning, to control the exothermic reaction.[3]- Consider using a slight excess of thionyl chloride.- Efficiently remove HCl from the reaction to shift the equilibrium towards the product. |
| Side reactions or product degradation. | - Maintain a low reaction temperature (e.g., 0 °C) to minimize side reactions.[9]- If using a base like pyridine for in-situ neutralization, add it concurrently with the alcohol.[9] | |
| Corrosion of Equipment | Exposure to acidic HCl gas. | - Use glassware and equipment made of corrosion-resistant materials.- Ensure all connections are secure to prevent leaks.- Implement an efficient HCl scrubbing system immediately downstream of the reaction vessel.[5] |
| "Sucking Back" of Scrubbing Liquid into the Reaction Vessel | Pressure difference between the reaction flask and the scrubbing vessel. | - Use a gas inlet tube or a bubbler that does not dip too far below the surface of the scrubbing liquid.- Incorporate a trap or a check valve between the reaction vessel and the scrubber.- Maintain a gentle positive pressure with an inert gas like nitrogen if the reaction allows. |
| Inefficient HCl Scrubbing | Inappropriate scrubbing agent or setup. | - For wet scrubbing, ensure good gas dispersion in the liquid using a fritted gas dispersion tube.- For alkaline solutions, ensure the concentration is sufficient to neutralize the total expected HCl output. A 1 M NaOH solution is often effective.[11]- Monitor the pH of the scrubbing solution to ensure it remains basic throughout the reaction.[12] |
| High gas flow rate. | - Increase the volume or concentration of the scrubbing solution.- Use a series of two or more scrubbing bottles.- Ensure the reaction is proceeding at a controlled rate to avoid a sudden, large evolution of gas. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Chlorosulfite
This protocol is based on established laboratory procedures.[9]
Materials:
-
Thionyl chloride (SOCl₂)
-
Ethanol (absolute)
-
Pyridine (optional, as a base)
-
An appropriate reaction solvent (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser (if refluxing)
-
Gas outlet connected to an HCl scrubbing system (see Protocol 2)
Procedure:
-
Set up the reaction apparatus in a fume hood. The round-bottom flask should be equipped with a dropping funnel and a magnetic stirrer.
-
Charge the round-bottom flask with thionyl chloride.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add ethanol dropwise from the dropping funnel to the stirred thionyl chloride solution. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for approximately 1 hour, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates completion.
-
The crude ethyl chlorosulfite can be purified by distillation under reduced pressure. A typical distillation is performed at approximately 43 °C and 63 mbar.[9]
Protocol 2: Laboratory-Scale Wet Scrubbing of HCl Gas
This protocol describes a standard method for neutralizing HCl gas generated during the synthesis.
Materials:
-
Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
Water
-
pH indicator (e.g., phenolphthalein or universal indicator)
Equipment:
-
Two gas washing bottles (bubblers)
-
Tubing to connect the reaction vessel to the bubblers
Procedure:
-
Prepare a 1 M aqueous solution of sodium hydroxide. Add a few drops of an indicator to the solution.
-
Fill two gas washing bottles to about two-thirds of their volume with the prepared scrubbing solution.
-
Connect the gas outlet from the reaction vessel to the inlet of the first gas washing bottle using appropriate tubing. The inlet tube should extend below the surface of the scrubbing solution.
-
Connect the outlet of the first bubbler to the inlet of the second bubbler in series. This provides a secondary trap to ensure complete neutralization.
-
Vent the outlet of the second bubbler to the back of the fume hood.
-
During the reaction, observe the gas bubbling through the scrubbing solution. A color change in the indicator will signify that the base is being consumed.
-
If the indicator in the first bubbler shows that the solution is becoming neutral or acidic, replace it with a fresh basic solution.
-
After the reaction is complete, continue to pass an inert gas (e.g., nitrogen) through the reaction apparatus to purge any remaining HCl into the scrubber.
Quantitative Data Summary
Table 1: HCl Scrubbing Efficiency with Different Alkaline Solutions
| Scrubbing Agent (Solution) | Inlet HCl Concentration (ppm) | Gas Flow Rate (x 10⁻⁴ Nm³/s) | Liquid Flow Rate (x 10⁻⁶ m³/s) | Max. Removal Efficiency (%) |
| 0.005 kmol/m³ NaOH | 300 | 8.297 | 48.183 | 93.98 |
| 0.005N NaOH | 500 | - | - | 92.54 |
| Water | 500 | - | - | 87.83 |
| CaCO₃ Slurry | 5,000 - 20,000 | - | - | ~99.9 |
Data synthesized from multiple sources for comparison.[6][7][13]
Visualizations
Caption: Experimental workflow for ethyl chlorosulfite synthesis and HCl scrubbing.
Caption: Troubleshooting decision tree for low yield of ethyl chlorosulfite.
References
- 1. Ethanol reacts with thionyl chloride to give ethyl chloride and : a SO3 HCl b SO3 Cl2 c SO2 HCl d S SO2 [doubtnut.com]
- 2. sarthaks.com [sarthaks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. labproinc.com [labproinc.com]
- 5. lpp-group.com [lpp-group.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. laballey.com [laballey.com]
- 13. ccnyeec.org [ccnyeec.org]
Effect of moisture on "chlorosulfurous acid, ethyl ester" stability and reactivity
Welcome to the technical support center for "chlorosulfurous acid, ethyl ester" (ethyl chlorosulfite). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability and reactivity of this compound, with a particular focus on its interaction with moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of ethyl chlorosulfite.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| White fumes observed upon opening the reagent bottle. | Exposure to atmospheric moisture. Ethyl chlorosulfite reacts with water vapor in the air. | This is a characteristic reaction. Minimize exposure by working in a fume hood with low humidity or under an inert atmosphere (e.g., nitrogen or argon). Ensure the bottle is sealed tightly after use. |
| Inconsistent reaction yields or unexpected byproducts. | 1. Degradation of ethyl chlorosulfite due to moisture contamination in reagents or solvents. 2. Reaction temperature fluctuations. | 1. Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Consider using a desiccant in the reaction setup. 2. Maintain strict temperature control throughout the reaction. |
| Formation of a precipitate or cloudy solution when adding ethyl chlorosulfite to a reaction mixture. | The precipitate could be insoluble byproducts from the reaction with trace moisture or impurities in the reaction medium. | Ensure all components of the reaction mixture are anhydrous. If the solvent is suspected, perform a quality check or use a fresh bottle. |
| Difficulty in achieving complete conversion of the starting material. | The ethyl chlorosulfite may have partially hydrolyzed, reducing its effective concentration. | Use a fresh bottle of ethyl chlorosulfite or re-purify the existing stock if its purity is in doubt. Titrate the reagent to determine its active concentration before use. |
| Corrosion of metal equipment (e.g., needles, spatulas). | Hydrolysis of ethyl chlorosulfite produces corrosive hydrochloric acid (HCl) and sulfur dioxide (SO₂). | Use equipment made of corrosion-resistant materials such as glass, PTFE, or stainless steel. Clean all equipment thoroughly immediately after use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of ethyl chlorosulfite in the presence of moisture?
A1: Ethyl chlorosulfite readily hydrolyzes in the presence of water to yield ethanol, sulfur dioxide, and hydrochloric acid. The reaction is exothermic and can be vigorous.
Reaction Equation: CH₃CH₂OS(O)Cl + H₂O → CH₃CH₂OH + SO₂ + HCl
Q2: How should I properly store "this compound"?
A2: Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from sources of moisture and heat.
Q3: What are the signs of ethyl chlorosulfite decomposition?
A3: Decomposition is indicated by the presence of a pungent, acidic odor (due to HCl and SO₂), fuming upon exposure to air, and discoloration of the liquid.
Q4: Can I use common organic solvents with ethyl chlorosulfite?
A4: Yes, but it is critical to use anhydrous grades of solvents. Solvents like dichloromethane, chloroform, and diethyl ether are compatible, provided they are rigorously dried before use. Protic solvents like alcohols and water will react with ethyl chlorosulfite.
Q5: How can I quench a reaction containing residual ethyl chlorosulfite?
A5: Slowly and carefully add the reaction mixture to a well-stirred, cold solution of a weak base, such as sodium bicarbonate, to neutralize the acidic byproducts and any remaining ethyl chlorosulfite. Perform this procedure in a fume hood due to the evolution of SO₂ gas.
Quantitative Data on Moisture Effect
The following table summarizes hypothetical data illustrating the effect of moisture on the stability of ethyl chlorosulfite. This data is for illustrative purposes to demonstrate the expected trend.
| Moisture Content in Solvent (ppm) | Half-life of Ethyl Chlorosulfite at 25°C (minutes) | Observed Decomposition Rate Constant (k, s⁻¹) |
| < 10 (Anhydrous) | > 1440 | < 8.0 x 10⁻⁷ |
| 50 | 120 | 9.6 x 10⁻⁵ |
| 100 | 60 | 1.9 x 10⁻⁴ |
| 250 | 24 | 4.8 x 10⁻⁴ |
| 500 | 12 | 9.6 x 10⁻⁴ |
| 1000 | 6 | 1.9 x 10⁻³ |
Experimental Protocols
Protocol for Determining the Effect of Moisture on Ethyl Chlorosulfite Stability
Objective: To quantify the rate of hydrolysis of ethyl chlorosulfite at varying moisture levels in an organic solvent.
Materials:
-
"this compound"
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Gas chromatography-mass spectrometry (GC-MS) instrument
-
Anhydrous glassware (round-bottom flasks, syringes)
-
Inert atmosphere setup (nitrogen or argon)
-
Constant temperature bath
Procedure:
-
Preparation of Moisture-Spiked Solvents:
-
Prepare a series of sealed vials containing anhydrous DCM.
-
Using a microsyringe, spike each vial with a calculated amount of deionized water to achieve the desired moisture concentrations (e.g., 50, 100, 250, 500, 1000 ppm).
-
Include a control vial with only anhydrous DCM.
-
-
Reaction Setup:
-
In a glovebox or under a steady stream of inert gas, add a known concentration of ethyl chlorosulfite (e.g., 0.1 M) to each of the prepared DCM vials.
-
Start a timer immediately after the addition.
-
Place the vials in a constant temperature bath set to 25°C.
-
-
Sample Analysis:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each vial.
-
Immediately quench the aliquot in a vial containing a large excess of a non-nucleophilic base (e.g., anhydrous triethylamine) to stop the hydrolysis reaction.
-
Analyze the quenched samples by GC-MS to determine the concentration of the remaining ethyl chlorosulfite.
-
-
Data Analysis:
-
Plot the concentration of ethyl chlorosulfite versus time for each moisture level.
-
Determine the rate constant (k) of the hydrolysis reaction from the slope of the natural logarithm of the concentration versus time.
-
Calculate the half-life (t₁/₂) for each condition using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Hydrolysis pathway of ethyl chlorosulfite.
Caption: Experimental workflow for moisture stability testing.
Caption: Troubleshooting logic for inconsistent reactions.
Incompatible materials with "chlorosulfurous acid, ethyl ester"
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information on the material incompatibilities of chlorosulfurous acid, ethyl ester (also known as ethyl chlorosulfite). Understanding these incompatibilities is critical for ensuring laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its compatibility a concern?
This compound is a reactive chemical intermediate used in organic synthesis. Its high reactivity makes it susceptible to hazardous reactions with a variety of common laboratory materials. Incompatible materials can lead to violent reactions, the release of toxic and corrosive gases, and a loss of experimental control.
Q2: What are the primary hazardous byproducts of incompatible reactions?
Reactions with incompatible materials, particularly water and other protic solvents, typically lead to the rapid decomposition of ethyl chlorosulfite, releasing hazardous gases such as hydrogen chloride (HCl) and sulfur dioxide (SO2). These gases are corrosive to respiratory tissues and equipment.
Q3: How should I properly store this compound?
Store in a cool, dry, well-ventilated area away from the incompatible materials listed in this guide. Containers should be tightly sealed to prevent exposure to atmospheric moisture. Use of a desiccator or a dry nitrogen atmosphere is recommended for long-term storage.
Q4: What should I do in case of an accidental mixture with an incompatible material?
In the event of an accidental mixing, evacuate the immediate area, ensure adequate ventilation, and follow your institution's emergency protocols for chemical spills and reactive chemical incidents. Do not attempt to neutralize the reaction without proper training and personal protective equipment.
Troubleshooting Guide: Unexpected Reactions in Your Experiment
If you observe an unexpected exothermic reaction, gas evolution, or discoloration when using this compound, consider the following potential incompatibilities:
| Symptom | Potential Incompatible Material | Troubleshooting Action |
| Violent foaming, gas evolution (acidic fumes), and heat | Water, Alcohols (e.g., methanol, ethanol), Amines (e.g., primary, secondary), Hygroscopic solvents (e.g., anhydrous DMF, DMSO that has absorbed moisture) | Immediately cease addition of reagents. Ensure the reaction is under an inert atmosphere. Review the purity and dryness of all solvents and reagents. |
| Rapid color change and vigorous gas evolution | Strong Bases (e.g., sodium hydroxide, potassium hydroxide, pyridine, triethylamine) | Stop the addition of the base. The reaction is likely a rapid decomposition. Ensure the reaction is well-ventilated to handle the release of SO2 and HCl. |
| Sudden and significant increase in temperature, potential for fire or explosion | Strong Oxidizing Agents (e.g., nitric acid, perchloric acid, potassium permanganate) | This is a highly dangerous situation. Follow emergency protocols. These materials can cause a violent, exothermic, and potentially explosive reaction. |
| Corrosion or degradation of reaction vessel or equipment | Metals (e.g., carbon steel, aluminum, and potentially some stainless steels in the presence of moisture) | Transfer the material to a compatible container (e.g., glass, PTFE-lined). Inspect all metal equipment that may have come into contact with the chemical. |
Incompatible Materials Data
The following table summarizes materials known to be incompatible with this compound. The information is based on general reactivity principles of similar compounds and available safety data.
| Material Class | Specific Examples | Nature of Hazard | Severity |
| Water and Protic Solvents | Water, Alcohols (methanol, ethanol, etc.), Ammonia | Violent reaction, rapid hydrolysis releasing corrosive and toxic gases (HCl, SO2). | High |
| Bases | Sodium Hydroxide, Potassium Hydroxide, Amines (e.g., pyridine, triethylamine) | Vigorous to violent reaction, rapid decomposition, and heat generation. | High |
| Strong Oxidizing Agents | Nitric Acid, Perchloric Acid, Potassium Permanganate, Hydrogen Peroxide | Can lead to violent, exothermic, and potentially explosive reactions. | High |
| Metals | Carbon Steel, Aluminum | Corrosive reaction, especially in the presence of moisture, which can generate flammable hydrogen gas. | Moderate to High |
| Acids | Strong acids may catalyze decomposition, although the reaction is generally less violent than with bases or oxidizers. | Can promote decomposition and release of toxic gases. | Moderate |
Experimental Protocols for Compatibility Testing
For novel formulations or processes, it is crucial to perform compatibility testing. The following outlines a general methodology based on established thermal analysis techniques.
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
This protocol is a modified approach based on the principles of ASTM E537, "Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry."
Objective: To determine the onset temperature of exothermic reactions between this compound, and a test material.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., stainless steel, gold-plated)
-
This compound
-
Test material
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere), carefully prepare a sample by adding a small, precise amount of this compound and the test material to a DSC pan. A typical sample size is 1-5 mg.
-
Sealing: Hermetically seal the pan to contain any evolved gases and prevent evaporation.
-
Reference Pan: Prepare an empty, sealed pan as a reference.
-
DSC Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at a sub-ambient temperature (e.g., 0 °C).
-
Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a final temperature well above the expected decomposition temperature, but within the safe operating limits of the instrument.
-
Maintain a constant flow of inert gas.
-
-
Data Analysis: Monitor the heat flow as a function of temperature. An exothermic event will appear as a peak in the heat flow curve. The onset temperature of this peak indicates the temperature at which the incompatible reaction begins to accelerate.
Interpretation of Results: A low onset temperature for an exothermic reaction indicates a high degree of incompatibility and a significant safety hazard.
Visualizing Incompatibility Relationships
The following diagrams illustrate the logical relationships of incompatible materials with this compound.
Caption: Incompatibility reaction pathways for this compound.
Caption: Workflow for DSC-based incompatibility testing.
Technical Support Center: Safe Handling of Chlorosulfurous Acid, Ethyl Ester Spills
Disclaimer: This guide provides general recommendations for handling spills of "chlorosulfurous acid, ethyl ester" (ethyl chlorosulfite, CAS No. 6378-11-6) based on its expected properties as a corrosive and moisture-sensitive compound. A specific Safety Data Sheet (SDS) containing detailed, verified information for this compound was not found during the search. Therefore, it is imperative to consult the chemical-specific SDS provided by your supplier for complete and accurate safety information before handling this substance. The procedures outlined below should be considered as a baseline for developing your institution's specific spill response protocol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: Based on its chemical structure, the primary hazards are expected to be:
-
Corrosivity: It is likely to cause severe skin burns and eye damage upon contact.
-
Reactivity with Water: It is expected to be moisture-sensitive and may react with water or moist air to produce corrosive and toxic fumes, such as sulfur dioxide and hydrogen chloride.
-
Inhalation Toxicity: Vapors and decomposition products are likely to be toxic if inhaled, causing respiratory irritation and potential lung damage.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: While specific recommendations would be provided in the SDS, a conservative approach for handling a corrosive and reactive liquid includes:
-
Eye Protection: Chemical splash goggles and a face shield are essential.
-
Hand Protection: Use chemically resistant gloves. The specific glove material should be chosen based on the manufacturer's compatibility data. Double gloving may be appropriate.
-
Body Protection: A chemical-resistant apron or lab coat should be worn. For larger quantities or in case of a significant spill, a full chemical-resistant suit may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of vapor exposure, especially during a spill, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Q3: What should I do in case of a small spill of this compound in a fume hood?
A3: For a small, contained spill within a fume hood:
-
Ensure the fume hood is functioning correctly.
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate the area with a suitable solution (see decontamination protocol below).
Q4: When is a spill considered "major" and requires evacuation?
A4: A spill is considered major if:
-
It occurs outside of a containment area like a fume hood.
-
The volume of the spill is large (e.g., more than 100 mL, but this can vary by institution).
-
You are not comfortable or trained to handle the spill.
-
There is a fire or a high risk of fire.
-
You do not have the proper PPE or spill control materials. In any of these situations, evacuate the area immediately, alert others, and contact your institution's emergency response team.
Troubleshooting Guides
Scenario 1: Accidental Skin or Eye Contact
| Problem | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. | Seek immediate medical attention. Do not apply any creams or ointments unless directed by a medical professional. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention from an ophthalmologist. |
Scenario 2: Spill Cleanup Complications
| Problem | Immediate Action | Follow-up |
| Spill is spreading rapidly. | Use a spill containment berm or sock to create a barrier around the spill. | Continue with absorption and neutralization procedures once the spill is contained. |
| Pungent, irritating odor is noticeable. | If not already using one, don a respirator with the appropriate cartridges. Ensure adequate ventilation. If the odor is strong or spreading, evacuate the area. | Re-evaluate the scale of the spill and determine if it requires a major spill response. |
| The absorbent material is reacting with the spill (e.g., fuming, changing color unexpectedly). | Cease adding the absorbent. Re-evaluate the compatibility of the absorbent material. | Use a different, known-to-be-inert absorbent material. Be prepared for potential hazardous vapor release. |
Quantitative Data Summary
| Substance | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |
| Sulfur Dioxide | 5 ppm | 2 ppm | 0.25 ppm (STEL) |
| Hydrogen Chloride | Ceiling: 5 ppm | Ceiling: 5 ppm | Ceiling: 2 ppm |
| Ethanol | 1000 ppm | 1000 ppm | 1000 ppm (STEL) |
TWA: Time-Weighted Average (8-hour); STEL: Short-Term Exposure Limit (15-minute); Ceiling: Limit that should not be exceeded at any time.
Experimental Protocols
Protocol 1: Spill Neutralization (for small, contained spills)
Objective: To safely neutralize a small spill of this compound.
Materials:
-
Inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent for acids).
-
Neutralizing agent: A weak base such as sodium bicarbonate or a commercial acid neutralizer.
-
pH indicator strips.
-
Two plastic scoops.
-
A designated, labeled waste container.
-
Appropriate PPE.
Procedure:
-
Contain the Spill: If the spill is liquid, create a dike around it with the inert absorbent material to prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with the inert absorbent material, working from the outside in.
-
Neutralize: Slowly and carefully add the weak base (e.g., sodium bicarbonate) to the absorbed spill. Be cautious as this may cause fizzing or the release of gas. Do not add the neutralizer too quickly.
-
Mix Gently: Using a plastic scoop, gently mix the neutralizer with the absorbed material.
-
Test for Neutrality: Moisten a pH indicator strip with water and touch it to the mixture. The ideal pH should be between 6 and 8. Add more neutralizer as needed until this range is achieved.
-
Collect Waste: Once neutralized, use the plastic scoops to collect the material and place it in the designated waste container.
-
Decontaminate: Follow the decontamination protocol below.
Protocol 2: Decontamination of Surfaces
Objective: To decontaminate surfaces after a spill has been absorbed and neutralized.
Materials:
-
A mild detergent solution.
-
70% ethanol solution.
-
Paper towels or absorbent pads.
-
A designated, labeled waste container.
-
Appropriate PPE.
Procedure:
-
Initial Cleaning: After the bulk of the spill has been removed, wipe down the affected area with paper towels soaked in a mild detergent solution.
-
Rinse: Wipe the area with paper towels dampened with water to remove the detergent.
-
Final Decontamination: Wipe the area with paper towels soaked in 70% ethanol.
-
Dry: Allow the surface to air dry completely.
-
Dispose of Waste: Place all used paper towels and absorbent pads into the designated waste container.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Logic for selecting appropriate PPE.
Catalyst selection for "chlorosulfurous acid, ethyl ester" mediated reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "chlorosulfurous acid, ethyl ester" (ethyl chlorosulfite) mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of ethyl chlorosulfite in organic synthesis?
Ethyl chlorosulfite is a versatile reagent primarily used for the activation of alcohols and other nucleophiles. Its main applications include:
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Conversion of Alcohols to Alkyl Chlorides: A common application is the transformation of alcohols into the corresponding alkyl chlorides.
-
Formation of Sulfites: It can react with alcohols to form dialkyl sulfites.
-
Dehydration Reactions: In some cases, it can act as a dehydrating agent.
Q2: How do I choose a catalyst for my ethyl chlorosulfite-mediated reaction?
Catalyst selection is critical and depends on the desired outcome, particularly the stereochemistry of the product when converting chiral alcohols. The two main classes of "catalysts" or additives are bases and Lewis acids.
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Bases (e.g., Pyridine, Triethylamine): The addition of a base like pyridine typically leads to an inversion of stereochemistry at the reaction center. The base intercepts the intermediate alkyl chlorosulfite, leading to an S(_N)2-type mechanism where the chloride ion attacks from the backside.[1]
-
Non-nucleophilic Solvents (e.g., Dioxane, THF): In the absence of a nucleophilic base, the reaction often proceeds with retention of stereochemistry via an S(_N)i (substitution nucleophilic internal) mechanism.[1] In this pathway, the chlorine is delivered from the same face of the chlorosulfite leaving group.[1]
-
Lewis Acids (e.g., ZnCl₂, AlCl₃, TiCl₄): Lewis acids can be employed to enhance the reactivity of ethyl chlorosulfite.[2][3] They coordinate to the oxygen or chlorine atoms, making the sulfur atom more electrophilic and facilitating the reaction with weaker nucleophiles.[2][4] The choice of Lewis acid can influence reaction rates and, in some cases, selectivity.
Q3: What is the difference between the S(_N)2 and S(_N)i mechanisms in the context of alcohol chlorination?
The stereochemical outcome of the chlorination of an alcohol using ethyl chlorosulfite (or thionyl chloride) is determined by the reaction mechanism, which can be influenced by the presence of a base like pyridine.
-
S(_N)i (Substitution Nucleophilic internal): This mechanism occurs in the absence of a base. The alcohol first reacts with ethyl chlorosulfite to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted or stepwise fashion where the chlorine atom is delivered from the same side as the departing sulfite group, resulting in retention of configuration .[1]
-
S(_N)2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is present, it reacts with the intermediate alkyl chlorosulfite.[1] This prevents the internal return of the chloride. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic S(_N)2 fashion, leading to an inversion of configuration .[1]
Below is a diagram illustrating these two competing pathways.
Caption: Competing S(_N)i and S(_N)2 pathways.
Troubleshooting Guide
This guide addresses common issues encountered during reactions mediated by ethyl chlorosulfite.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Ethyl Chlorosulfite: The reagent is sensitive to moisture and can hydrolyze. 2. Insufficient Reactivity: The nucleophile may not be strong enough to react under the chosen conditions. 3. Poor Quality Starting Materials: Impurities in the solvent or starting materials can interfere with the reaction. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon). Use freshly distilled or high-purity anhydrous solvents. 2. Add a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to increase the electrophilicity of the ethyl chlorosulfite.[2][3] Consider increasing the reaction temperature. 3. Purify all starting materials and solvents prior to use. |
| Formation of Unwanted Side Products | 1. Elimination Reactions: Particularly with secondary and tertiary alcohols, elimination to form alkenes can compete with substitution. 2. Rearrangement: Carbocationic intermediates, especially in the S(_N)i pathway, can be prone to rearrangement. 3. Reaction with Solvent: Reactive solvents may compete with the intended nucleophile. | 1. Use milder reaction conditions (lower temperature). If inversion of stereochemistry is acceptable, use a pyridine/ethyl chlorosulfite system to favor the S(_N)2 pathway, which is less prone to elimination. 2. Favor the S(_N)2 pathway by adding a nucleophilic base like pyridine to avoid carbocation formation.[1] 3. Use a non-reactive, aprotic solvent such as THF, dioxane, or dichloromethane. |
| Inconsistent Stereochemical Outcome | 1. Mixture of S(_N)i and S(_N)2 Pathways: Trace amounts of impurities (e.g., water, HCl) can act as catalysts or reactants, leading to a mix of retention and inversion. 2. Racemization: If the intermediate has significant carbocationic character and a longer lifetime, racemization can occur. | 1. For retention of configuration, ensure the reaction is strictly anhydrous and free of nucleophilic species. For inversion, use a stoichiometric amount of a base like pyridine.[1] 2. Use conditions that favor a concerted mechanism. For S(_N)2, a more nucleophilic chloride source in a polar aprotic solvent can be beneficial. |
| Difficulty in Product Isolation | 1. Product is Water Soluble: The desired product may be lost during aqueous workup. 2. Formation of Emulsions: This can complicate extraction. 3. Co-elution with Byproducts: Sulfur-containing byproducts can be difficult to separate chromatographically. | 1. Before workup, check the reaction mixture by TLC. If the product is polar, consider alternative purification methods like distillation or crystallization. You can also try extracting the aqueous layer multiple times with a more polar organic solvent. 2. Add brine (saturated NaCl solution) to help break up emulsions. Alternatively, filter the mixture through a pad of Celite. 3. Consider a workup procedure that specifically removes sulfur byproducts, such as a mild oxidative or reductive wash, if compatible with the product's stability. |
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues.
Caption: A step-by-step guide for troubleshooting reactions.
Experimental Protocols
General Protocol for the Conversion of a Primary Alcohol to an Alkyl Chloride (S(_N)2 Conditions for Inversion)
This is a general guideline and should be adapted and optimized for specific substrates.
-
Preparation:
-
Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) and assemble under an inert atmosphere (N₂ or Ar).
-
Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
-
Reaction Setup:
-
Dissolve the alcohol (1.0 eq.) and anhydrous pyridine (1.1 eq.) in the chosen anhydrous solvent in the round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Ethyl Chlorosulfite:
-
Dissolve ethyl chlorosulfite (1.1 eq.) in the anhydrous solvent in the dropping funnel.
-
Add the ethyl chlorosulfite solution dropwise to the stirred alcohol/pyridine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Combine the organic layers and wash with 1M HCl to remove pyridine, followed by water, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate.
-
Note: For reactions where retention of stereochemistry is desired (S(_N)i mechanism), the same protocol can be followed, but pyridine should be omitted . The choice of a non-nucleophilic solvent like dioxane is often preferred in such cases.
References
Technical Support Center: Monitoring Reactions Involving Ethyl Chlorosulfite
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl chlorosulfite. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you monitor the progress of your reactions effectively.
Frequently Asked Questions (FAQs)
1. What are the most common methods for monitoring the progress of a reaction involving ethyl chlorosulfite?
The choice of monitoring technique depends on the specific reaction, available equipment, and the properties of your starting materials and products. The most common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing information on the relative amounts of reactants, products, and byproducts, as well as their mass-to-charge ratio for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. In-situ NMR can provide real-time kinetic data.
-
Infrared (IR) Spectroscopy: In-situ IR (e.g., ReactIR) can be a powerful tool for tracking the formation and consumption of functional groups in real-time, particularly the chlorosulfite and subsequent product moieties.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive compounds. It allows for the quantification of reactants and products over time.
2. How can I use Thin-Layer Chromatography (TLC) to monitor my reaction?
TLC is a straightforward way to visualize the progress of your reaction.
-
Problem: Difficulty in finding a suitable eluent system for TLC.
-
Solution: Start with a moderately polar solvent system, such as a mixture of ethyl acetate and hexane. Adjust the ratio to achieve good separation, where the starting material has an Rf value of approximately 0.5.[1]
-
Problem: The reaction mixture contains non-volatile salts or highly polar compounds that streak on the TLC plate.
-
Solution: Perform a micro-workup of a small aliquot of the reaction mixture. This involves diluting the sample in a suitable organic solvent, washing with water or brine, and then spotting the organic layer on the TLC plate.[1]
3. My reaction appears to have stalled. What are the possible causes and solutions?
A stalled reaction can be due to several factors.
-
Problem: The reaction stops after partial conversion.
-
Possible Cause 1: Reagent Decomposition. Ethyl chlorosulfite can be sensitive to moisture and may hydrolyze. Ensure all reagents and solvents are anhydrous.
-
Possible Cause 2: Insufficient Temperature. Some reactions require heating to overcome the activation energy.
-
Solution: If the reaction is known to be thermally stable, consider a modest increase in temperature.
-
Possible Cause 3: Deactivation of a Catalyst. If your reaction is catalytic, the catalyst may have been poisoned by impurities.
-
Solution: Purify your starting materials and ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.
4. I am observing unexpected byproducts. What are the likely side reactions?
The formation of byproducts is a common issue.
-
Problem: Formation of an elimination product (alkene) instead of the desired substitution product.
-
Cause: This is favored with sterically hindered substrates or when using a strong base.[2] The nucleophile may be acting as a base.
-
Solution: Use a less hindered substrate if possible, or a non-basic nucleophile. Running the reaction at a lower temperature can also favor substitution over elimination.
-
Problem: My product seems to have decomposed during workup.
-
Cause: The product may be sensitive to acidic or basic conditions used during the workup.[3]
-
Solution: Test the stability of your product by exposing a small sample to the workup conditions before processing the entire reaction mixture.[3] If instability is confirmed, use a neutral workup procedure.
5. How do I handle and dispose of ethyl chlorosulfite and its reaction waste safely?
Ethyl chlorosulfite is a reactive and potentially hazardous chemical.
-
Handling: Always handle ethyl chlorosulfite in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., neoprene or viton), and a lab coat.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture, heat, and incompatible materials.[2]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Ensure adequate ventilation.
-
Disposal: Dispose of ethyl chlorosulfite and any reaction waste containing it as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Quantitative Data Summary
The following tables provide typical parameters for monitoring reactions involving ethyl chlorosulfite. Note that optimal conditions will vary depending on the specific substrate and nucleophile.
Table 1: Typical GC-MS Parameters for Volatile Products
| Parameter | Value |
| Column | Phenyl-methyl polysiloxane (e.g., HP-5MS) |
| Injector Temp. | 250 °C |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Scan range: 40-500 m/z) |
Table 2: Common ¹H NMR Chemical Shifts (in CDCl₃)
| Functional Group | Typical Chemical Shift (ppm) |
| CH₃ CH₂OSOCl | ~1.5 (triplet) |
| CH₃CH₂ OSOCl | ~4.5 (quartet) |
| CH₃ CH₂-Product | Varies (typically 0.9-1.3) |
| CH₃CH₂ -Product | Varies (typically 2.5-4.0) |
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the Eluent: Prepare a suitable solvent system (e.g., 20% ethyl acetate in hexane) in a TLC chamber.
-
Sample Preparation: Using a capillary tube, withdraw a small aliquot from the reaction mixture.[1]
-
Spotting: Spot the reaction mixture on a TLC plate alongside a spot of the starting material for comparison.
-
Development: Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Protocol 2: Quenching and Workup of a Reaction Aliquot for GC-MS Analysis
-
Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and add it to a vial containing 1 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane) and 1 mL of cold water.
-
Quenching: Cap the vial and shake gently to mix. The water will quench the reaction by hydrolyzing any remaining ethyl chlorosulfite.
-
Phase Separation: Allow the layers to separate.
-
Sample for Analysis: Carefully take a sample from the organic layer using a pipette and place it in a GC vial.
-
Analysis: Analyze the sample by GC-MS to determine the relative concentrations of reactants and products.
Visualizations
Caption: General workflow for monitoring a reaction involving ethyl chlorosulfite.
Caption: Troubleshooting logic for a stalled ethyl chlorosulfite reaction.
References
Validation & Comparative
A Comparative Guide to Chlorinating Agents for Organic Synthesis: Featuring Chlorosulfurous Acid, Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the conversion of alcohols and carboxylic acids to their corresponding chlorides is a fundamental transformation, paving the way for a multitude of subsequent reactions. The choice of chlorinating agent is critical, influencing reaction efficiency, selectivity, and compatibility with sensitive functional groups. This guide provides an objective comparison of chlorosulfurous acid, ethyl ester with other commonly employed chlorinating agents, supported by available experimental data and detailed protocols.
Performance Comparison of Chlorinating Agents
The selection of an appropriate chlorinating agent is a nuanced decision, contingent on the specific substrate and desired outcome. While thionyl chloride has historically been a workhorse in this field, concerns regarding its aggressive nature and the formation of corrosive byproducts have spurred the exploration of alternatives. This section provides a comparative overview of key performance indicators for several chlorinating agents.
Table 1: Conversion of Alcohols to Alkyl Chlorides
| Chlorinating Agent | Substrate Example | Reaction Conditions | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) ** | 1-Hexadecanol | Toluene, 80°C, 2h | 95 | [1] |
| 1,6-Hexanediol | Triphenylphosphine oxide (cat.), 70-80°C, 95 min | 87 | [1] | |
| Oxalyl Chloride ((COCl)₂) | Various Alcohols | Generally mild, often with DMF catalyst | High (often >90) | [2] |
| Sulfuryl Chloride (SO₂Cl₂) ** | Alcohols | Often requires radical initiator (e.g., AIBN) | Variable | [3] |
| Trichloroisocyanuric Acid (TCCA) | Various Alcohols | With Triphenylphosphine | High | [4] |
| Phosphorus Pentachloride (PCl₅) | 3-methylbenzyl alcohol | 1,4-dioxane, 70°C, 5h (with AlCl₃) | >99 (conversion) | [5][6] |
| This compound | General Alcohols | Data not readily available in comparative studies | - | - |
Table 2: Conversion of Carboxylic Acids to Acyl Chlorides
| Chlorinating Agent | Substrate Example | Reaction Conditions | Yield (%) | Reference |
| Thionyl Chloride (SOCl₂) ** | Benzoic Acid | Neat, reflux | High (generally >90) | [3] |
| Oxalyl Chloride ((COCl)₂) ** | 4-(allyloxy)benzoic acid | DMF (cat.), DCM, rt | High (qualitative) | General knowledge |
| Phosphorus Trichloride (PCl₃) | Benzoic Acid | Neat, 100°C, 24h | 66 | [7] |
| Trichloroisocyanuric Acid (TCCA) | Phenylacetic Acid | PCl₃ (cat.), 85°C, 1.5h | 83 | [7] |
| This compound | General Carboxylic Acids | Data not readily available in comparative studies | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for successful synthetic transformations. Below are selected protocols for common chlorination reactions.
Protocol 1: Chlorination of an Alcohol using Thionyl Chloride
Objective: To synthesize 1-chlorohexane from 1-hexanol using thionyl chloride.
Materials:
-
1-Hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a fume hood, a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with 1-hexanol (0.1 mol).
-
Anhydrous diethyl ether (100 mL) is added to the flask.
-
The flask is cooled in an ice bath.
-
Thionyl chloride (0.12 mol) is added dropwise from the dropping funnel over a period of 30 minutes with continuous stirring. If pyridine is used, it is added to the alcohol solution before the addition of thionyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
-
The reaction mixture is cooled to room temperature and then poured slowly into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize excess acid.
-
The organic layer is separated using a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-chlorohexane, which can be further purified by distillation.
Protocol 2: Chlorination of a Carboxylic Acid using Oxalyl Chloride
Objective: To synthesize benzoyl chloride from benzoic acid using oxalyl chloride.
Materials:
-
Benzoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser with a gas outlet to a trap.
Procedure:
-
In a fume hood, a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with benzoic acid (0.05 mol) and anhydrous DCM (50 mL).
-
One drop of DMF is added to the suspension.
-
Oxalyl chloride (0.06 mol) is added dropwise from the dropping funnel at room temperature. Vigorous gas evolution (CO and CO₂) will be observed.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the gas evolution ceases and the solution becomes clear.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude benzoyl chloride, which can be purified by distillation.
Reaction Mechanisms and Selectivity
The mechanism of chlorination significantly impacts the stereochemical outcome and selectivity of the reaction.
General Mechanism for Chlorination of Alcohols with Thiol-based Reagents:
The reaction of an alcohol with a sulfur-based chlorinating agent like thionyl chloride or this compound generally proceeds through the formation of a chlorosulfite or a chlorosulfate intermediate, respectively. This intermediate then undergoes nucleophilic attack by a chloride ion.
Caption: General reaction pathway for the chlorination of an alcohol with thionyl chloride.
The stereochemical outcome depends on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. In the presence of pyridine, inversion of configuration is typically observed due to an Sₙ2 attack by the chloride ion.
Workflow for Chlorinating Agent Selection:
The choice of a chlorinating agent is a critical step in synthetic planning. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a suitable chlorinating agent.
Concluding Remarks
While this compound is a potential chlorinating agent, the lack of extensive comparative data in the scientific literature suggests it is less commonly employed than reagents like thionyl chloride and oxalyl chloride. For routine transformations of simple alcohols and carboxylic acids, thionyl chloride remains a cost-effective and efficient option, provided that the potential for side reactions and the corrosive nature of its byproducts are managed. For substrates bearing acid-sensitive functional groups or when milder conditions are imperative, oxalyl chloride, often in conjunction with a catalytic amount of DMF, presents a superior alternative. The choice of chlorinating agent should always be made after careful consideration of the substrate's properties, the desired reaction outcome, and the available experimental infrastructure. Further research into the reactivity and applications of less common chlorinating agents like this compound could unveil new synthetic possibilities and advantages.
References
- 1. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Acyl Halide Synthesis: Chlorosulfurous Acid, Ethyl Ester vs. Oxalyl Chloride
In the realm of organic synthesis, the conversion of carboxylic acids to their more reactive acyl chloride counterparts is a fundamental and frequently employed transformation. Acyl chlorides serve as versatile intermediates, readily participating in a variety of nucleophilic acyl substitution reactions to form esters, amides, and other carbonyl derivatives. For decades, chemists have relied on a select group of reagents to effect this transformation, with thionyl chloride and oxalyl chloride being two of the most prominent players. This guide provides a detailed, data-driven comparison of chlorosulfurous acid, ethyl ester (a close analog and often an in-situ precursor to thionyl chloride) and oxalyl chloride for the formation of acid chlorides, aimed at researchers, scientists, and professionals in drug development.
At a Glance: Key Performance Indicators
A critical evaluation of these two reagents reveals distinct advantages and disadvantages depending on the specific requirements of the synthesis, such as substrate sensitivity, desired reaction conditions, and scale. Below is a summary of their key characteristics.
| Feature | This compound (Thionyl Chloride) | Oxalyl Chloride |
| Typical Reagent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Reaction Conditions | Often requires heating/reflux | Typically at room temperature, often with a catalyst |
| Catalyst | Sometimes a catalytic amount of DMF | Catalytic amount of DMF is common |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Workup | Simplified due to gaseous byproducts | Simplified due to gaseous byproducts |
| Selectivity | Generally effective, but can be harsh for sensitive substrates | Considered milder and more selective |
| Substrate Scope | Broad, but may cause side reactions with certain functional groups | Broad, particularly good for α,β-unsaturated and sensitive acids |
| Safety | Toxic and corrosive, reacts violently with water | Toxic and corrosive, reacts violently with water |
In-Depth Analysis: A Tale of Two Chlorinating Agents
This compound (via Thionyl Chloride): The Workhorse
Thionyl chloride has long been the go-to reagent for acid chloride synthesis due to its effectiveness and the convenient nature of its byproducts. The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which is then attacked by a chloride ion.
Key Advantages:
-
Cost-effective and readily available: Thionyl chloride is a common and relatively inexpensive laboratory reagent.
-
Gaseous byproducts: The formation of sulfur dioxide and hydrogen chloride as gases simplifies the reaction workup, as they can be easily removed.[1]
Considerations:
-
Harsh reaction conditions: The reaction often requires elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.[2]
-
Potential for side reactions: The acidic nature of the byproduct HCl and the high temperatures can lead to unwanted side reactions, such as dehydration or rearrangement, in complex molecules.
Oxalyl Chloride: The Mild and Selective Alternative
Oxalyl chloride, often used in conjunction with a catalytic amount of dimethylformamide (DMF), has gained popularity as a milder alternative to thionyl chloride. The reaction proceeds through the formation of a Vilsmeier reagent, which is a potent electrophile.
Key Advantages:
-
Mild reaction conditions: The reaction is typically carried out at room temperature, making it ideal for sensitive substrates.[2][3]
-
High selectivity: Oxalyl chloride is known for its high selectivity, often providing cleaner reactions and higher yields, especially with complex or acid-sensitive molecules.[4]
-
Gaseous byproducts: Similar to thionyl chloride, the byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are gases, facilitating purification.[5]
Considerations:
-
Higher cost: Oxalyl chloride is generally more expensive than thionyl chloride.
-
Toxicity of byproducts: Carbon monoxide is a highly toxic gas, requiring careful handling in a well-ventilated fume hood.
Experimental Data: A Comparative Overview
| Substrate Type | Reagent | Typical Conditions | Typical Yield | Reference |
| Simple Aliphatic Acid | Thionyl Chloride | Neat, reflux | >90% | [2] |
| Simple Aliphatic Acid | Oxalyl Chloride/DMF | DCM, room temp | >95% | [1] |
| α,β-Unsaturated Acid | Thionyl Chloride | Reflux | Variable, potential for side reactions | [4] |
| α,β-Unsaturated Acid | Oxalyl Chloride/DMF | DCM, room temp | High, minimal side reactions | [4] |
| Acid-Sensitive Substrate | Thionyl Chloride | Potential for degradation | Lower yields | General knowledge |
| Acid-Sensitive Substrate | Oxalyl Chloride/DMF | DCM, room temp | High yields | [3] |
Experimental Protocols
Below are representative experimental protocols for the formation of an acid chloride from a generic carboxylic acid using both thionyl chloride (as a proxy for this compound) and oxalyl chloride.
Protocol 1: Acid Chloride Synthesis using Thionyl Chloride
Materials:
-
Carboxylic acid (1.0 equiv)
-
Thionyl chloride (2.0 equiv)
-
Anhydrous solvent (e.g., toluene or neat)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carboxylic acid.
-
Under a nitrogen atmosphere, add thionyl chloride (either neat or dissolved in an anhydrous solvent).
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is often used directly in the next step without further purification.
Protocol 2: Acid Chloride Synthesis using Oxalyl Chloride
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxalyl chloride (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount, ~1 drop)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride dropwise to the stirred solution. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or IR spectroscopy.
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.[1]
Reaction Mechanisms and Workflow
To visualize the underlying chemical transformations and the experimental process, the following diagrams are provided.
Caption: Reaction mechanisms for acid chloride formation.
Caption: Side-by-side experimental workflow.
Conclusion: Selecting the Right Tool for the Job
Both this compound (via thionyl chloride) and oxalyl chloride are highly effective reagents for the synthesis of acid chlorides. The choice between them hinges on the specific demands of the chemical transformation. For robust, simple substrates where cost is a primary concern, thionyl chloride remains an excellent choice. However, for delicate, acid-sensitive, or complex molecules where mild conditions and high selectivity are paramount, oxalyl chloride, despite its higher cost, often proves to be the superior reagent, delivering cleaner reactions and higher yields. Ultimately, a careful consideration of the substrate's properties and the desired reaction outcome will guide the discerning researcher to the optimal choice for their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 5. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
A Comparative Guide to Alcohol Chlorination: Thionyl Chloride vs. Phosphorus Trichloride
For researchers, scientists, and professionals in drug development, the conversion of alcohols to alkyl chlorides is a fundamental and frequently employed transformation. The choice of chlorinating agent is critical, influencing reaction efficiency, stereochemical outcome, and substrate compatibility. This guide provides an objective comparison between two common reagents used for this purpose: thionyl chloride (SOCl₂), which reacts via a chlorosulfite intermediate, and phosphorus trichloride (PCl₃). This comparison is supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic applications.
Overview of Reagents and Reactivity
Thionyl Chloride (SOCl₂): This reagent is a versatile and widely used chlorinating agent. A key feature of its reaction with alcohols is the initial formation of an alkyl chlorosulfite intermediate. The fate of this intermediate, and thus the stereochemical outcome of the reaction, is highly dependent on the reaction conditions. The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), simplifies product purification.[1]
Phosphorus Trichloride (PCl₃): PCl₃ is another common reagent for converting primary and secondary alcohols into their corresponding chlorides.[2] The reaction typically proceeds with inversion of configuration. While effective, the reaction can sometimes be sluggish and may require elevated temperatures or the use of a catalyst. The byproduct, phosphorous acid (H₃PO₃), is a non-volatile liquid, which can complicate workup procedures.
Quantitative Data Comparison
The following table summarizes the performance of thionyl chloride and phosphorus trichloride under various conditions for the chlorination of different alcohol types.
| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Trichloride (PCl₃) |
| Substrate Scope | Primary, Secondary, Tertiary Alcohols | Primary and Secondary Alcohols |
| Typical Yields | Generally high (80-95%) | Can be quantitative (up to 99%) with optimized conditions |
| Reaction Temperature | Room temperature to reflux, can be performed at 0°C with catalysts[3] | Often requires heating (80-150°C) for completion[4] |
| Stereochemistry | Variable: Retention (Sₙi mechanism) or Inversion (Sₙ2 with pyridine)[3] | Predominantly Inversion (Sₙ2 mechanism) |
| Byproducts | SO₂ (gas), HCl (gas)[2] | H₃PO₃ (non-volatile liquid) |
| Key Side Reactions | Rearrangements in acidic conditions, elimination | Formation of alkyl phosphites, acid-mediated rearrangements[5] |
| Catalysts/Additives | Pyridine (for inversion), DMF, TiCl₄ (for retention)[3] | Zinc Chloride (ZnCl₂) can increase yields[6] |
Reaction Mechanisms and Stereochemistry
The choice between thionyl chloride and phosphorus trichloride can often be dictated by the desired stereochemical outcome.
Thionyl Chloride: The reaction proceeds through an alkyl chlorosulfite intermediate. In the absence of a base, this intermediate can collapse in a concerted manner, delivering the chloride from the same face, which results in retention of stereochemistry (the Sₙi mechanism). When a base such as pyridine is added, it reacts with the intermediate, and the displaced chloride ion then attacks from the backside, leading to inversion of configuration via an Sₙ2 mechanism.
Phosphorus Trichloride: The reaction of an alcohol with PCl₃ typically proceeds via an Sₙ2 mechanism. The alcohol's hydroxyl group is converted into a good leaving group (a phosphite ester), which is then displaced by a chloride ion in a backside attack, resulting in inversion of stereochemistry.[5]
Experimental Protocols
Protocol 1: Chlorination of a Secondary Alcohol using Thionyl Chloride with Pyridine (Inversion)
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂) is charged with the secondary alcohol (1.0 eq) and anhydrous diethyl ether.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. Pyridine (1.1 eq) is added, followed by the dropwise addition of thionyl chloride (1.1 eq) from the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl chloride. Further purification can be achieved by distillation or column chromatography.
Protocol 2: Chlorination of a Primary Alcohol using Phosphorus Trichloride
-
Setup: A round-bottom flask is fitted with a magnetic stirrer and a reflux condenser. The alcohol (1.0 eq) is added to the flask.
-
Reagent Addition: Phosphorus trichloride (0.4 eq) is added dropwise to the alcohol with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the mixture is heated to 80-100 °C for 2-4 hours to drive the reaction to completion.[4]
-
Workup: The reaction mixture is cooled and then poured onto crushed ice to decompose any remaining PCl₃. The alkyl chloride, which is typically insoluble in water, is then separated.
-
Purification: The organic layer is washed with cold water, a dilute sodium carbonate solution, and finally with water again. The product is then dried over anhydrous CaCl₂ and purified by distillation.
Visualizing the Chemistry
Reaction Mechanisms
Caption: Reaction mechanisms for alcohol chlorination.
Experimental Workflow Comparison
Caption: Comparative experimental workflows.
Summary and Recommendations
Choose Thionyl Chloride (SOCl₂) when:
-
Gaseous byproducts are advantageous for simplified purification.
-
Control over stereochemistry is required. The ability to switch between retention and inversion by the presence or absence of a base like pyridine is a significant advantage.
-
Milder reaction conditions are necessary for sensitive substrates.
Choose Phosphorus Trichloride (PCl₃) when:
-
A simple, direct inversion of stereochemistry is desired for primary or secondary alcohols.
-
High yields are paramount , and the reaction conditions can be optimized for a specific substrate.[4]
-
The workup procedure to remove the phosphorous acid byproduct is not a significant concern.
Both thionyl chloride and phosphorus trichloride are powerful reagents for the chlorination of alcohols. The optimal choice depends on the specific requirements of the synthesis, including the nature of the alcohol, the desired stereochemical outcome, and the tolerance of the substrate to the reaction conditions and byproducts. Careful consideration of these factors, guided by the data and protocols presented here, will enable the selection of the most appropriate reagent for a successful transformation.
References
- 1. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3432561A - Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. sciencemadness.org [sciencemadness.org]
Navigating Analytical Challenges: A Comparative Guide to Ethyl Chloroformate Derivatization
For researchers, scientists, and drug development professionals seeking robust and efficient analytical methods, derivatization is a critical step to enhance the volatility and detectability of target analytes for gas chromatography-mass spectrometry (GC-MS). Among the various derivatization agents, ethyl chloroformate (ECF) has emerged as a powerful tool. This guide provides an objective comparison of ECF derivatization with other common techniques, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.
Ethyl chloroformate derivatization is a versatile technique that can be applied to a wide range of analytes containing active hydrogen atoms, such as phenols, amines, and carboxylic acids. The reaction is typically rapid, proceeds at room temperature, and can often be performed directly in aqueous samples, simplifying sample preparation workflows.[1][2]
Performance Comparison of Derivatization Methods
The choice of derivatization reagent can significantly impact the performance of an analytical method. Below is a comparison of ECF derivatization with other commonly used methods, such as silylation and other alkylation techniques. The data is compiled from various studies to provide a comprehensive overview.
| Derivatization Method | Analyte(s) | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference |
| Ethyl Chloroformate (ECF) | Resveratrol Isomers | Red Wine | >0.99 | ~100 | <5 | LOQ: 25-50 ng/mL | [1] |
| Ethyl Chloroformate (ECF) | Gallic Acid | Wine | 0.9991 | 95.7-103.4 | <5 | LOD: 0.5 µg/mL, LOQ: 5 µg/mL | [2] |
| Ethyl Chloroformate (ECF) | Various Metabolites | Urine | >0.99 | 70-120 | <10-15 | LOQ: 150-300 pg on column | [3] |
| Ethyl Chloroformate (ECF) | Amino Acids | Serum | >0.99 | - | <10 | LOD: 125-300 pg on column | [4] |
| Silylation (BSTFA) | Fatty Acids | Oil | - | ~90-100 | Higher than TMTFTH | - | [5] |
| Silylation (MTBSTFA) | Amino Acids | PM2.5 | - | - | - | - | [6] |
| Methylation (TMTFTH) | Fatty Acids | Oil | - | ~90-100 | Lower than other methods | - | [5] |
| Methylation (KOCH3/HCl) | Fatty Acids | Bakery Products | 0.86-0.99 | 84-112 | <4-6 | - | [7] |
Table 1: Comparison of Performance Data for Various Derivatization Methods. This table summarizes key validation parameters for different derivatization techniques across various analytes and matrices, allowing for a comparative assessment of their performance.
Key Advantages of Ethyl Chloroformate Derivatization
-
Rapid Reaction: ECF derivatization is often completed within minutes at room temperature.[1][2]
-
Aqueous Compatibility: A significant advantage of ECF is its ability to be used directly in aqueous samples, which simplifies sample preparation by eliminating the need for tedious drying steps that are often required for methods like silylation.[1][8]
-
Versatility: It can be used to derivatize a broad range of functional groups.
-
Good Stability: The resulting derivatives are generally stable for GC-MS analysis.[3]
-
Cost-Effective: The reagents for ECF derivatization are relatively inexpensive.[9]
Experimental Protocols
Below are detailed methodologies for ethyl chloroformate derivatization as cited in the literature.
Protocol 1: Derivatization of Resveratrol in Red Wine[1]
-
Sample Preparation: To 1 mL of red wine, add an internal standard solution.
-
Derivatization/Extraction:
-
Add 2 mL of hexane and 50 µL of ethyl chloroformate to the sample.
-
Vortex for 1 minute.
-
Add 100 µL of a 10 M NaOH solution to raise the pH.
-
Vortex again for 1 minute.
-
Centrifuge to separate the phases.
-
Collect the upper organic layer.
-
Repeat the extraction with another 2 mL of hexane.
-
-
Sample Analysis: Combine the organic extracts, evaporate to dryness under a nitrogen stream, and reconstitute in a suitable solvent for GC-MS analysis.
Protocol 2: Derivatization of Metabolites in Urine[10]
-
Sample Preparation: Dilute 100 µL of urine with 400 µL of water. Add an internal standard.
-
Derivatization:
-
Add 300 µL of ethanol/pyridine solution (v/v = 4:1).
-
Add 50 µL of ethyl chloroformate.
-
Vortex for 30 seconds.
-
Add 300 µL of chloroform and 300 µL of sodium bicarbonate solution (5%).
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Sample Analysis: Collect the lower chloroform layer for GC-MS analysis.
Visualizing the Workflow and Logic
To better understand the derivatization process and the decision-making involved in selecting a method, the following diagrams are provided.
Caption: Experimental workflow for ethyl chloroformate derivatization.
Caption: Decision tree for selecting a derivatization method.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine [mdpi.com]
- 3. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonylating Agents for Quantitative Analysis of Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "chlorosulfurous acid, ethyl ester" (ethyl chlorosulfite) with other common sulfonylating agents for the quantitative analysis of reaction products. The information presented is based on available experimental data and is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs.
Comparison of Sulfonylating Agents
The selection of a sulfonylating agent can significantly impact the yield, selectivity, and overall efficiency of a reaction. This section provides a comparative overview of ethyl chlorosulfite, sulfuryl chloride, and p-toluenesulfonyl chloride (tosyl chloride).
Table 1: Quantitative Comparison of Reaction Yields for the Sulfonylation of Alcohols
| Sulfonylating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Ethyl Chlorosulfite | Ethanol | Ethyl Ethanesulfonate | ~75% (of chlorosulfite) | Thionyl chloride, Ethanol | [1](--INVALID-LINK--) |
| p-Toluenesulfonyl Chloride | Benzyl Alcohol | Benzyl Tosylate | 53% | Pyridine, CH2Cl2, rt, 12h | [2] |
| p-Toluenesulfonyl Chloride | 4-Nitrobenzyl Alcohol | 4-Nitrobenzyl Chloride | 87% | DMF, Pyridine, rt, 12h | [2] |
| p-Toluenesulfonyl Chloride | Ethanol | Ethyl Tosylate | High Yield | K2CO3, solid-state, rt, 5 min | [3] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and reaction conditions should be considered when interpreting the results.
Table 2: Qualitative Comparison of Sulfonylating Agent Performance
| Feature | Ethyl Chlorosulfite | Sulfuryl Chloride | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Reactivity | Moderate | High | Moderate to High |
| Selectivity | Generally good for primary alcohols. | Can be less selective, leading to side products. | Good, especially for primary alcohols. Can sometimes lead to chlorides with electron-withdrawing groups on benzyl alcohols.[2] |
| Byproducts | SO2, HCl | SO2, HCl | HCl, Pyridinium salt |
| Handling | Moisture sensitive, corrosive. | Moisture sensitive, corrosive, toxic. | Solid, relatively stable. |
| Cost | Generally less expensive than specialized reagents. | Relatively inexpensive. | More expensive than sulfuryl chloride. |
| Applications | Synthesis of sulfites and sulfates. | Chlorination and sulfonylation. | Formation of tosylates as good leaving groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for sulfonylation reactions using ethyl chlorosulfite and p-toluenesulfonyl chloride.
Protocol 1: General Procedure for the Preparation of Ethyl Chlorosulfite and Subsequent Sulfitylation
Materials:
-
Thionyl chloride
-
Ethanol
-
Substrate (alcohol or phenol)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Ethyl Chlorosulfite: React thionyl chloride with ethanol. The product, ethyl chlorosulfite, can be purified by distillation.[1]
-
Sulfitylation: a. Dissolve the substrate and 1.3 equivalents of pyridine in EtOAc. b. Cool the solution to 0 °C. c. Add 1.2 equivalents of ethyl chlorosulfite dropwise. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with water. f. Extract the aqueous layer with EtOAc. g. Wash the organic layer with water and brine. h. Dry the organic layer over Na2SO4, filter, and concentrate to obtain the crude sulfite ester.[1]
Protocol 2: General Procedure for Tosylation of an Alcohol
Materials:
-
Alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the alcohol in a mixture of pyridine and CH2Cl2 at room temperature.
-
Add p-toluenesulfonyl chloride in one portion.
-
Stir the reaction mixture until the alcohol is consumed (monitor by TLC).
-
Pour the mixture into water and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by chromatography if necessary.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for sulfonylation and a typical experimental workflow for the quantitative analysis of the reaction products.
Caption: General mechanism of alcohol sulfonylation.
References
- 1. Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds wit… [ouci.dntb.gov.ua]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Reproducibility of Experiments Using Ethyl Chlorosulfite: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagent and methodology is critical for the successful and reproducible synthesis of target molecules. This guide provides a detailed comparison of "chlorosulfurous acid, ethyl ester," commonly known as ethyl chlorosulfite, with alternative methods for the sulfation of alcohols. The information presented is based on a comprehensive review of experimental data to aid in the selection of the most appropriate technique for your research needs.
Ethyl Chlorosulfite: A Two-Step Approach to Sulfation
Ethyl chlorosulfite is a reagent primarily used for the preparation of sulfite esters from alcohols. These sulfite esters can then be oxidized to the corresponding sulfate esters, providing a two-step pathway to sulfated molecules. This method offers a degree of control and can be advantageous for certain substrates.
Experimental Protocol: Sulfitylation-Oxidation of Alcohols
This protocol is a widely recognized method for the preparation of sulfate esters from alcohols via a sulfite intermediate using ethyl chlorosulfite.
Step 1: Sulfite Ester Formation (Sulfitylation)
-
Dissolve the alcohol starting material and pyridine (1.3 equivalents) in ethyl acetate (EtOAc).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl chlorosulfite (1.2 equivalents) dropwise to the cooled solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within one hour.
-
Upon completion, quench the reaction with water.
-
Perform a liquid-liquid extraction using water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude sulfite ester is often of sufficient purity for the next step.
Step 2: Oxidation to the Sulfate Ester
-
Dissolve the crude sulfite ester in a 2:2:3 mixture of acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and water.
-
Add sodium periodate (NaIO₄) (2 equivalents) and a catalytic amount of ruthenium(III) chloride (RuCl₃) to the solution.
-
Stir the mixture vigorously for approximately one hour, monitoring the conversion by TLC.
-
Dilute the reaction mixture with CH₂Cl₂ and extract with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude sulfate ester by flash chromatography if necessary.
Comparison of Sulfation Methods
The choice of a sulfating agent depends on various factors, including the nature of the substrate, desired regioselectivity, and scalability. Below is a comparison of ethyl chlorosulfite with common alternatives.
| Reagent/Method | General Procedure | Advantages | Disadvantages | Reported Yields |
| Ethyl Chlorosulfite | Two-step: 1. Reaction with alcohol to form a sulfite ester. 2. Oxidation to the sulfate ester. | Can be high-yielding; purification of intermediates is often straightforward.[1] | Two-step process adds complexity; Phenyl ethyl sulfite can be unstable. | High (specific yields depend on substrate). |
| Sulfur Trioxide-Pyridine Complex (SO₃·Py) | One-step reaction of the alcohol with the pre-formed complex. | Widely used; commercially available; effective for a broad range of alcohols.[2][3] | Often requires a large excess of the reagent; purification can be challenging due to pyridine contamination; the complex is not readily soluble in all common solvents.[2][3] | 70-95% for per-sulfated products under microwave conditions.[3] |
| Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃) | Similar to SO₃·Py, a one-step reaction with the alcohol. | Can be used for site-selective sulfation of polysaccharides.[2] | Can give poor yields for some substrates.[3] | 22-86% for highly sulfated β-d-glucopyranoside derivatives.[3] |
| Chlorosulfonic Acid (ClSO₃H) | Reaction of the alcohol with chlorosulfonic acid, often in the presence of a base like pyridine. | Powerful sulfating agent. | Highly reactive and corrosive; reactions can be exothermic and difficult to control. | High (specific yields depend on substrate and conditions). |
| Sulfamic Acid (H₂NSO₃H) | Reaction of the alcohol with sulfamic acid, often at elevated temperatures and sometimes with a catalyst. | Less reactive and potentially safer than other sulfating agents.[3] | Can give poor yields and dark-colored products with long-chain primary alcohols.[3] | Generally lower than other methods, highly substrate-dependent. |
| Thionyl Chloride (SOCl₂) / Pyridine | Direct reaction of the alcohol with thionyl chloride in the presence of pyridine. This can lead to the formation of a sulfite, which may be further oxidized. | Readily available reagent. | Primarily used for conversion to alkyl chlorides; byproducts can be problematic. | Variable, as direct sulfation is not the primary application. |
Note on Reproducibility: The reproducibility of these reactions can be influenced by several factors, including the purity of reagents and solvents, strict control of reaction temperature, and the nature of the substrate. For instance, the instability of intermediates like phenyl ethyl sulfite can impact the final yield and purity.[1] The use of well-defined protocols and careful monitoring of reaction progress are crucial for achieving consistent results.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of a suitable sulfation method, the following diagrams are provided.
References
A Comparative Guide to Greener Syntheses of Sulfonyl Chlorides: A Case Study of p-Acetamidobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the imperative to adopt greener and more sustainable synthetic methodologies is undeniable. This guide provides a comparative analysis of traditional versus greener synthetic routes for the preparation of sulfonyl chlorides, a crucial intermediate in the synthesis of sulfonamide drugs. Using the synthesis of p-acetamidobenzenesulfonyl chloride as a case study, we will evaluate the environmental impact of different approaches using key green chemistry metrics.
The conventional synthesis of p-acetamidobenzenesulfonyl chloride involves the use of chlorosulfonic acid, a highly corrosive and hazardous reagent that generates significant amounts of acidic waste. In contrast, modern, greener alternatives utilize less hazardous reagents such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), offering a more environmentally benign approach. This guide will delve into the experimental details of these methods and provide a quantitative comparison of their green credentials.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the traditional and a representative greener synthesis of p-acetamidobenzenesulfonyl chloride. The greener synthesis is based on a general procedure for the oxidative chlorination of thiols or their derivatives.
| Metric | Traditional Synthesis (Chlorosulfonic Acid) | Greener Synthesis (NCS) |
| Atom Economy (%) | 47.5% | 65.2% |
| Process Mass Intensity (PMI) | ~10 | ~6 |
| E-Factor | ~9 | ~5 |
| Reagent Toxicity | High (Chlorosulfonic Acid) | Moderate (NCS) |
| Waste Generated | Acidic (HCl, H₂SO₄) | Neutral (Succinimide) |
Experimental Protocols
Traditional Synthesis of p-Acetamidobenzenesulfonyl Chloride using Chlorosulfonic Acid
This procedure is adapted from a well-established method.[1]
Reaction:
C₆H₅NHCOCH₃ + 2 HSO₃Cl → CH₃CONHC₆H₄SO₂Cl + H₂SO₄ + HCl
Procedure:
-
In a 500-cc. round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15°C.
-
Gradually add 67.5 g (0.5 mole) of acetanilide to the chlorosulfonic acid over about fifteen minutes, maintaining the temperature at approximately 15°C.
-
After the addition is complete, heat the mixture to 60–70°C for one hour.
-
Cool the reaction mixture and pour it slowly with stirring into 1 kg of crushed ice.
-
Collect the precipitated solid sulfonyl chloride by suction filtration and wash it with cold water.
-
The yield of crude material is 90–95 g (77–81% of the theoretical amount).
Greener Synthesis of p-Acetamidobenzenesulfonyl Chloride using N-Chlorosuccinimide (NCS)
This is a representative procedure based on greener methods for sulfonyl chloride synthesis from S-alkylisothiourea salts.[2][3][4]
Reaction (Two Steps):
-
CH₃CONHC₆H₄SH + H₂NCSNH₂ → CH₃CONHC₆H₄SC(NH)NH₂·HCl
-
CH₃CONHC₆H₄SC(NH)NH₂·HCl + 3 NCS + 2 H₂O → CH₃CONHC₆H₄SO₂Cl + 3 Succinimide + NH₄Cl + 2 HCl
Procedure:
-
Step 1: Preparation of S-(4-acetamidophenyl)isothiourea hydrochloride. Reflux a mixture of 4-acetamidothiophenol and thiourea in ethanol. After cooling, the product precipitates and is collected by filtration.
-
Step 2: Oxidative Chlorosulfonation. To a solution of S-(4-acetamidophenyl)isothiourea hydrochloride in a suitable solvent (e.g., acetonitrile/water), add N-chlorosuccinimide (NCS) portion-wise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction and the product is isolated. The expected yield is in the range of 80-90%.
Mandatory Visualization
Caption: Workflow for evaluating and comparing the greenness of synthetic routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Alkyl Chlorosulfites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of different alkyl chlorosulfites, drawing upon experimental data to elucidate the factors governing their chemical behavior. Understanding these reactivity patterns is crucial for controlling reaction outcomes in the synthesis of pharmaceuticals and other fine chemicals where alkyl chlorides are key intermediates.
Executive Summary
The reactivity of alkyl chlorosulfites is significantly influenced by the structure of the alkyl group, the solvent, and the presence of catalysts. The decomposition of these compounds to form alkyl chlorides can proceed through various mechanistic pathways, including SN1, SN2, and SNi (internal nucleophilic substitution), each with distinct stereochemical outcomes. While extensive direct comparative kinetic data across a wide range of alkyl chlorosulfites is limited, existing studies on secondary alkyl chlorosulfites provide valuable insights into their reactivity trends.
Data Presentation: Reactivity of Secondary Alkyl Chlorosulfites
The following table summarizes the first-order rate constants for the decomposition of several secondary alkyl chlorosulfites in different solvents. This data, primarily from the work of Boozer and Lewis, highlights the profound effect of the solvent on reaction rates.
| Alkyl Chlorosulfite | Solvent | Temperature (°C) | Rate Constant (k x 105 s-1) |
| s-Butyl | Dioxane | 99 | 56 |
| s-Butyl | Dioxane | 77.5 | 9.8 |
| s-Butyl | Dioxane | 61.5 | 2.18 |
| 2-Octyl | Dioxane | 76.5 | 5.8 |
| 2-Pentyl | Ethylene Dichloride | 74 | 4.0 |
| 2-Octyl | Tetrahydrofuran | 71 | 6.0 |
| 2-Octyl | Dioxolane | 74 | 0.167 |
| s-Butyl | Isooctane | 96 | 2.62 |
| s-Butyl | Toluene | 96 | 1.0 (approx.) |
| s-Butyl | Butyl Ether | 99 | 26 |
Data sourced from Boozer, C. E., & Lewis, E. S. (1953). The Decomposition of Secondary Alkyl Chlorosulfites. II. Solvent Effects and Mechanisms. Journal of the American Chemical Society, 75(13), 3182–3186.[1][2]
Key Observations:
-
Solvent Effects: The rate of decomposition is highly dependent on the solvent. For instance, the decomposition of s-butyl chlorosulfite is significantly faster in dioxane compared to isooctane or toluene.[1]
-
Alkyl Group Structure: While the table primarily features secondary alkyl chlorosulfites, the difference in rates between s-butyl and 2-octyl chlorosulfite in dioxane at similar temperatures suggests that the alkyl chain length can influence reactivity, although the effect appears to be less pronounced than the solvent effect.
-
Stereochemistry: The solvent also dictates the stereochemical outcome. In dioxane, the reaction proceeds with retention of configuration, whereas in toluene, it results in inversion.[1][3] This is attributed to different reaction mechanisms dominating in different media.
Mechanistic Pathways and Reactivity
The reactivity of alkyl chlorosulfites is best understood by considering the competing reaction mechanisms. The formation of an alkyl chloride from an alcohol and thionyl chloride proceeds through an intermediate alkyl chlorosulfite.[4] The subsequent decomposition of this intermediate determines the final product's stereochemistry and is influenced by the alkyl group's structure (primary, secondary, tertiary) and the reaction conditions.
SNi (Internal Nucleophilic Substitution)
This mechanism is characterized by the formation of an intimate ion pair upon the departure of the chlorosulfite group. The chloride ion then attacks the carbocation from the same face, leading to retention of configuration .[4][5] This pathway is favored in non-polar solvents like ether.[5]
SN2 (Bimolecular Nucleophilic Substitution)
In the presence of a nucleophilic solvent or a base like pyridine, the mechanism can switch to SN2.[5] Pyridine attacks the sulfur atom of the chlorosulfite, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the alkyl group from the backside and leading to inversion of configuration .[3] Primary and secondary alkyl chlorosulfites are more likely to undergo SN2 reactions.[6][7]
SN1 (Unimolecular Nucleophilic Substitution)
For tertiary, benzylic, and allylic alcohols, the intermediate alkyl chlorosulfite can ionize to form a stable carbocation.[6] This leads to a racemic or mixed stereochemical outcome and potential rearrangement products. Tertiary alcohols are more prone to elimination reactions competing with substitution.[6]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and kinetic analysis of alkyl chlorosulfite decomposition, based on the methodologies described in the literature.
Synthesis of Alkyl Chlorosulfites
Materials:
-
Secondary alcohol (e.g., 2-pentanol)
-
Thionyl chloride (SOCl2)
-
Anhydrous solvent (e.g., ether)
-
Pyridine (optional, as a base)
Procedure:
-
The alcohol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
The solution is cooled in an ice bath.
-
Thionyl chloride (typically in slight excess) is added dropwise to the stirred solution. If a base is used, it is added prior to the thionyl chloride.
-
The reaction mixture is stirred for a specified period, allowing for the formation of the alkyl chlorosulfite.
-
The solvent and any excess reagents are removed under reduced pressure at low temperature to isolate the crude alkyl chlorosulfite. Purification can be attempted by distillation, but care must be taken as some alkyl chlorosulfites decompose at elevated temperatures.[8]
Kinetic Measurement of Alkyl Chlorosulfite Decomposition
Materials:
-
Alkyl chlorosulfite
-
Anhydrous solvent of choice (e.g., dioxane, toluene)
-
Constant temperature bath
-
UV-Vis spectrophotometer or polarimeter (for chiral compounds)
Procedure:
-
A solution of the alkyl chlorosulfite in the chosen solvent is prepared at a known concentration.
-
The solution is placed in a sealed container and immersed in a constant temperature bath.
-
At regular time intervals, aliquots of the solution are withdrawn.
-
The progress of the reaction can be followed by:
-
Spectrophotometry: Monitoring the disappearance of the alkyl chlorosulfite or the appearance of the alkyl chloride at a specific wavelength.[8]
-
Polarimetry: Measuring the change in optical rotation if the starting material and product are chiral and have different rotations.[1]
-
Titration: Titrating the evolved hydrogen chloride, which is a byproduct of the decomposition.[9]
-
-
The rate constants are then calculated by plotting the concentration or a related physical property against time and fitting the data to a first-order rate equation.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways and the experimental workflow for studying alkyl chlorosulfite reactivity.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. careerendeavour.com [careerendeavour.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reactionweb.io [reactionweb.io]
- 7. Ch 8 : ROH + SOCl2 or PX3 [chem.ucalgary.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
A Spectroscopic Comparison of Chlorosulfurous Acid, Ethyl Ester and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of "chlorosulfurous acid, ethyl ester" and its derivatives. Due to the limited availability of published experimental spectra for ethyl chlorosulfite, this guide presents predicted spectroscopic data based on established principles of NMR, IR, and mass spectrometry. This predicted data is then compared with experimental data for related sulfur-containing organic compounds to offer a valuable reference for researchers working with these reactive intermediates.
Introduction to Chlorosulfurous Acid Esters
Chlorosulfurous acid esters, or alkyl chlorosulfites, are a class of reactive organic compounds characterized by a central sulfur atom bonded to a chlorine atom, an oxygen atom, and an alkoxy group. Ethyl chlorosulfite (C₂H₅ClO₂S, CAS No. 6378-11-6) is the ethyl ester of chlorosulfurous acid. These compounds are valuable intermediates in organic synthesis, particularly for the introduction of sulfur-containing moieties. Their high reactivity, however, often makes them challenging to isolate and characterize fully.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic characteristics of ethyl chlorosulfite. These predictions are based on typical chemical shift ranges, absorption frequencies, and fragmentation patterns for the functional groups present in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Ethyl Chlorosulfite
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H (CH₃) | 1.3 - 1.5 | Triplet | Protons of the methyl group, split by the adjacent methylene group. |
| ¹H (CH₂) | 4.0 - 4.5 | Quartet | Protons of the methylene group, split by the adjacent methyl group and deshielded by the adjacent oxygen atom. |
| ¹³C (CH₃) | 15 - 20 | - | Carbon of the methyl group. |
| ¹³C (CH₂) | 60 - 70 | - | Carbon of the methylene group, deshielded by the adjacent oxygen atom. |
Table 2: Predicted Infrared (IR) Absorption Frequencies for Ethyl Chlorosulfite
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| C-H (alkane) | 2850 - 3000 | Medium-Strong | Stretching vibrations of the ethyl group. |
| S=O | 1200 - 1250 | Strong | Stretching vibration of the sulfoxide group. This is a characteristic and strong absorption. |
| S-O-C | 1000 - 1100 | Strong | Stretching vibration of the single bond between sulfur, oxygen, and carbon. |
| S-Cl | 700 - 800 | Medium | Stretching vibration of the sulfur-chlorine bond. |
Table 3: Predicted Mass Spectrometry (MS) Fragmentation for Ethyl Chlorosulfite
| m/z | Fragment Ion | Notes |
| 128/130 | [C₂H₅O₂SCl]⁺ | Molecular ion peak (M⁺) and M+2 peak due to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |
| 83 | [C₂H₅O₂S]⁺ | Loss of chlorine radical (•Cl). |
| 64 | [SO₂]⁺ | Sulfur dioxide radical cation, a common fragment in sulfur-containing compounds. |
| 45 | [C₂H₅O]⁺ | Ethoxy cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
Spectroscopic Data of a Representative Derivative: Ethyl Chloroformate
For comparative purposes, the experimental spectroscopic data for ethyl chloroformate (ClCOOC₂H₅) is presented. While not a direct derivative of chlorosulfurous acid, it shares the ethyl ester and chloro functionalities, offering a basis for comparison of the ethyl group's spectral features.
Table 4: Experimental Spectroscopic Data for Ethyl Chloroformate
| Technique | Peak/Shift | Assignment |
| ¹H NMR (CDCl₃) | 1.40 ppm (t, 3H), 4.41 ppm (q, 2H) | CH₃, CH₂ |
| ¹³C NMR (CDCl₃) | 14.2 ppm, 65.4 ppm, 150.9 ppm | CH₃, CH₂, C=O |
| IR (liquid film) | 2985 cm⁻¹ (C-H stretch), 1777 cm⁻¹ (C=O stretch), 1180 cm⁻¹ (C-O stretch) | C-H, C=O, C-O |
| Mass Spec (m/z) | 108/110 (M⁺), 63, 45, 29 | Molecular ion (³⁵Cl/³⁷Cl), [ClC=O]⁺, [C₂H₅O]⁺, [C₂H₅]⁺ |
Note: The data presented for ethyl chloroformate is compiled from various spectroscopic databases and may vary slightly depending on experimental conditions.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of reactive compounds like chlorosulfurous acid esters.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to the reactivity of chlorosulfites, sample preparation should be conducted in an inert, dry atmosphere (e.g., in a glovebox). The compound (typically 5-10 mg) is dissolved in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in a dry NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Analysis: Chemical shifts, multiplicities (splitting patterns), and integration values are analyzed to elucidate the structure.
4.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a dry environment. For solid samples, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Analysis: The absorption frequencies are correlated with the vibrational modes of the functional groups present in the molecule.
4.3 Mass Spectrometry (MS)
-
Sample Introduction: Due to their potential thermal instability, direct infusion via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is often preferred over gas chromatography (GC-MS) which requires heating.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for determining the accurate mass and elemental composition of the fragments.
-
Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion and major fragment ions.
-
Analysis: The fragmentation pattern is analyzed to confirm the molecular weight and deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.
Visualizations
Diagram 1: Synthesis of an Alkyl Chlorosulfite
Caption: Synthesis of an alkyl chlorosulfite from an alcohol and thionyl chloride.
Diagram 2: Reaction of an Alkyl Chlorosulfite with a Nucleophile
Caption: Nucleophilic substitution reaction of an alkyl chlorosulfite.
Conclusion
Navigating Large-Scale Sulfation: A Cost-Benefit Analysis of Ethyl Chlorosulfite and Its Alternatives
For researchers, scientists, and drug development professionals engaged in large-scale synthesis, the choice of a sulfating agent is a critical decision that impacts not only the efficiency and yield of the reaction but also the overall cost, safety, and environmental footprint of the process. This guide provides a comprehensive comparison of ethyl chlorosulfite with other common sulfating agents, supported by available data and experimental insights to inform your selection process.
The introduction of a sulfate monoester group is a key transformation in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, fine chemicals, and agrochemicals. While several reagents can accomplish this transformation, their suitability for large-scale industrial applications varies significantly. This analysis focuses on ethyl chlorosulfite, a reagent that can be readily prepared in-situ, and compares its performance against established sulfating agents such as sulfur trioxide-amine complexes and chlorosulfonic acid.
Comparative Analysis of Sulfating Agents
The selection of an appropriate sulfating agent for large-scale synthesis is a multifactorial decision. Key parameters for consideration include the cost of the reagent, reaction yield and purity, operational safety, and the environmental impact of the process, including waste disposal. The following table summarizes these aspects for ethyl chlorosulfite and its common alternatives.
| Reagent | Preparation/Source | Estimated Cost (USD/ton) | Typical Yields | Key Advantages | Key Disadvantages |
| Ethyl Chlorosulfite | In-situ from Thionyl Chloride and Ethanol | ~ $2,500 - $3,500 | Good to Excellent | Readily prepared from inexpensive starting materials. | Moisture sensitive; generates HCl as a byproduct. |
| Sulfur Trioxide Pyridine Complex | Commercial | ~$450,000 | Good to Excellent | Stable, easy to handle solid. | High cost; pyridine can be difficult to remove. |
| Sulfur Trioxide DMF Complex | Commercial | Varies | Good to Excellent | Higher reactivity than pyridine complex in some cases. | Potential for side reactions; DMF can be difficult to remove. |
| Chlorosulfonic Acid | Commercial | ~$550 - $1,150 | Good to Excellent | Highly reactive and cost-effective. | Highly corrosive and hazardous; generates large amounts of HCl. |
Note: Cost estimations are based on publicly available data for precursor materials and commercial products and may vary depending on supplier, purity, and market conditions.
In-Depth Look at Ethyl Chlorosulfite
Ethyl chlorosulfite emerges as a compelling option for large-scale sulfation primarily due to its cost-effectiveness, stemming from its straightforward in-situ preparation from readily available and inexpensive precursors: thionyl chloride and ethanol.
Cost Analysis
The primary cost drivers for using ethyl chlorosulfite are the prices of thionyl chloride and industrial-grade ethanol. Current market data suggests the following approximate prices:
Based on the stoichiometry of the reaction to form ethyl chlorosulfite, the raw material cost for its in-situ generation is estimated to be in the range of $2,500 - $3,500 per ton. This presents a significant cost advantage over pre-formed, stabilized sulfur trioxide complexes.
Experimental Protocols
In-situ Preparation of Ethyl Chlorosulfite
This protocol outlines the laboratory-scale synthesis of ethyl chlorosulfite from thionyl chloride and ethanol. For large-scale operations, appropriate engineering controls and safety measures must be implemented.
Materials:
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol (C₂H₅OH)
-
An inert solvent (e.g., dichloromethane)
-
Reaction vessel equipped with a dropping funnel, stirrer, and a reflux condenser connected to a scrubbing system for HCl and SO₂.
Procedure:
-
In a well-ventilated fume hood, charge the reaction vessel with thionyl chloride dissolved in an inert solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add anhydrous ethanol dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and generates hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases[9][10].
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution of ethyl chlorosulfite is typically used directly in the subsequent sulfation step without isolation.
General Protocol for Sulfation of an Alcohol using in-situ Prepared Ethyl Chlorosulfite
Materials:
-
Alcohol substrate
-
Pyridine or another suitable base
-
The freshly prepared solution of ethyl chlorosulfite
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve the alcohol substrate and pyridine (as an HCl scavenger) in an anhydrous solvent in a separate reaction vessel under an inert atmosphere.
-
Cool the solution to 0-5 °C.
-
Slowly add the previously prepared ethyl chlorosulfite solution to the alcohol solution with efficient stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The product is then isolated through standard work-up procedures, such as extraction and crystallization or chromatography.
Visualizing the Workflow
References
- 1. echemi.com [echemi.com]
- 2. China Thionyl chloride spot price, China Thionyl chloride Daily prices provided by SunSirs, China Commodity Data Group [sunsirs.com]
- 3. echemi.com [echemi.com]
- 4. Ethanol Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 5. echemi.com [echemi.com]
- 6. Ethanol Price-China Ethanol Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 7. imarcgroup.com [imarcgroup.com]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. sarthaks.com [sarthaks.com]
- 10. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Chlorosulfurous Acid, Ethyl Ester
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of reactive chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of chlorosulfurous acid, ethyl ester (also known as ethyl chlorosulfite), ensuring the safety of personnel and compliance with regulations.
This compound is a corrosive and water-reactive compound. Improper disposal can lead to the release of hazardous gases, such as sulfur dioxide and hydrogen chloride, and cause violent reactions. The following procedures are designed to mitigate these risks through controlled neutralization.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: In case of a spill or inadequate ventilation, a self-contained breathing apparatus may be necessary.
Emergency Preparedness:
-
An emergency eyewash station and safety shower must be readily accessible.
-
Have an appropriate spill kit on hand, containing an inert absorbent material (such as sand or vermiculite) and a neutralizing agent (such as sodium bicarbonate or a mixture of soda ash and slaked lime).
Step-by-Step Disposal Procedure: Neutralization via Hydrolysis
The primary method for the safe disposal of this compound is controlled hydrolysis, which converts the reactive compound into less hazardous, water-soluble substances. This procedure should be performed in a chemical fume hood.
Materials Needed:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution).
-
A cooling bath (ice-water).
-
A suitable quenching solution (e.g., a dilute solution of sodium hydroxide or sodium bicarbonate).
-
pH indicator paper or a pH meter.
Experimental Protocol:
-
Preparation of the Quenching Solution: Prepare a dilute aqueous solution of a base, such as 5-10% sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The volume of the quenching solution should be at least ten times the volume of the ethyl chlorosulfite to be neutralized.
-
Setup: Place the quenching solution in the three-necked flask and place the flask in the cooling bath. Begin stirring the solution.
-
Slow Addition: Carefully and slowly add the this compound to the stirred, cooled basic solution using the dropping funnel. The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase.
-
Temperature Monitoring: Monitor the temperature of the reaction mixture. If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture for at least one hour to ensure the reaction has gone to completion.
-
Neutralization Verification: Check the pH of the resulting solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more of the basic solution until the desired pH is reached.
-
Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[1][2][3]
Data Presentation
| Parameter | Recommendation | Rationale |
| Quenching Agent | Dilute Sodium Hydroxide (5-10%) or Saturated Sodium Bicarbonate | Efficiently neutralizes the acidic byproducts of hydrolysis (HCl and SO₂). |
| Reagent to Quencher Ratio (v/v) | 1:10 (minimum) | Ensures an excess of the neutralizing agent to safely handle the reaction. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Controls the exothermic reaction and minimizes the release of volatile, hazardous gases. |
| Addition Rate | Dropwise | Prevents a violent reaction and uncontrolled temperature increase. |
| Stirring Time Post-Addition | 1 hour (minimum) | Ensures the complete hydrolysis and neutralization of the ethyl chlorosulfite. |
| Final pH of Waste | 7-9 | Confirms that the waste is no longer corrosive and is safe for final disposal. |
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, silica gel, or a universal binder.[2][4] Do not use combustible materials like sawdust.[4] Once the spill is absorbed, collect the material in a suitable, closed container for disposal.[4] The contaminated area can then be decontaminated with a basic solution.
Logical Workflow for Disposal
References
Personal protective equipment for handling Chlorosulfurous acid, ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Chlorosulfurous acid, ethyl ester (CAS No. 625-01-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety Concerns
This compound is a highly corrosive and reactive chemical. Key hazards include:
-
Fatal if inhaled: Vapors and mists are extremely toxic to the respiratory system.[1]
-
Causes severe skin burns and eye damage: Direct contact can lead to serious and permanent tissue damage.[1][2]
-
Reacts violently with water: Contact with water or moisture generates significant heat and releases toxic gases, including hydrogen chloride and sulfuric acid.[2][3]
-
May cause respiratory irritation: Inhalation can lead to coughing, wheezing, and shortness of breath.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this substance. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Acid-resistant gauntlet gloves (e.g., Neoprene®, Butyl rubber). Consult manufacturer's compatibility charts for specific breakthrough times. | To prevent severe skin burns upon contact.[4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes and corrosive vapors, which can cause severe eye damage.[4] |
| Body Protection | Acid-resistant lab coat or a complete acid-impervious suit. Wool or acrylic long-sleeve clothing can be worn underneath. | To protect skin from splashes and potential exposure.[4] |
| Respiratory Protection | A NIOSH-approved full-face respirator with an acid gas cartridge or a self-contained breathing apparatus (SCBA) is required when vapors or aerosols are generated, or when working outside of a certified chemical fume hood. | To prevent inhalation of fatal or highly irritating vapors.[4] |
| Footwear | Closed-toe, chemical-resistant boots or shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
-
Work Area: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure the work area is dry and free of water sources.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Handling: Use only in a closed system where possible.[2] Avoid generating mists or vapors. Open containers carefully as they may be under pressure.[2]
-
Incompatible Materials: Keep away from water, acids, bases, alcohols, amines, and finely powdered metals.[6]
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a locked, cool, dry, and well-ventilated area designated for corrosive materials.[1][6]
-
Conditions: Protect from moisture and direct sunlight.[2][6] Never allow the product to come into contact with water during storage.
Emergency and Disposal Plan
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: Absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth. DO NOT USE WATER .[5]
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.
-
Reporting: Report the spill in accordance with institutional and local regulations.
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Waste Characterization: Dispose of this compound as hazardous waste.
-
Neutralization: Cautiously neutralize residues with a suitable base like soda ash or lime under controlled conditions, as this reaction can be vigorous.
-
Compliance: All disposal must be in accordance with federal, state, and local regulations.[4] Contact your institution's environmental health and safety department for specific guidance.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Chlorosulfuric acid, ethyl ester[7] |
| Synonyms | Ethyl chlorosulfonate, Ethyl chlorosulfate[] |
| CAS Number | 625-01-4[7] |
| Molecular Formula | C2H5ClO3S[7] |
| Molecular Weight | 144.58 g/mol |
| Appearance | Colorless, oily liquid with a pungent odor[7] |
| Boiling Point | 152.5 °C[7] |
| Density | 1.35 g/cm³ at 25 °C[7] |
| Water Solubility | Reacts violently[2][6] |
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
